4'-Hydroxydiclofenac
説明
metabolite of diclofenac; structure in first source
Structure
3D Structure
特性
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-84-9 | |
| Record name | 4′-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxydiclofenac
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to support research and development activities.
Synthesis of this compound
The synthesis of this compound can be approached through chemical synthesis or microbial transformation. While a detailed, publicly available protocol for chemical synthesis is scarce, a plausible route based on an improved synthetic scheme and the Ullmann condensation has been devised.[1][2] Alternatively, a microbial synthesis method offers a biocatalytic approach to producing the metabolite.[3]
Proposed Chemical Synthesis via Improved Ullmann Condensation
This proposed protocol is based on a published reaction scheme and general principles of Ullmann condensation reactions.[2][4]
Reaction Scheme:
A plausible synthetic route involves the Ullmann condensation of a protected 4-aminophenol derivative with a 2-bromophenylacetic acid derivative, followed by deprotection.[5] An improved synthesis with higher yields has been reported, and the following protocol is based on this improved scheme.[2]
Experimental Protocol:
-
Step 1: Synthesis of 2,6-dichloro-4-ethoxyaniline.
-
To a solution of 4-ethoxyaniline in 4.0 N HCl in 1,4-dioxane, pass HCl gas at room temperature. This procedure is reported to yield the desired product in significantly higher yields (around 94%) compared to older methods.[2]
-
-
Step 2: Ullmann Condensation.
-
Step 3: Demethylation.
-
After the condensation, the resulting intermediate is subjected to demethylation. A 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) is added at room temperature and stirred for 1 hour.[2]
-
-
Step 4: Hydrolysis.
-
The final step involves the hydrolysis of the ester group. This is achieved by reacting the product from the previous step with a 1.0 N sodium hydroxide (NaOH) solution in ethanol at 80°C for 24 hours under a nitrogen atmosphere.[2]
-
-
Purification:
-
The crude product can be purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane.[5]
-
Microbial Synthesis
A biocatalytic approach using the fungus Epicoccum nigrum has been demonstrated for the production of this compound.[3]
Experimental Protocol:
-
Organism and Culture:
-
Epicoccum nigrum IMI354292 is used for the biotransformation.
-
-
Fermentation:
-
In a 30-L fermenter, introduce 2 g of diclofenac.
-
After 48 hours of fermentation, approximately 50% of the diclofenac is converted to its 4'-hydroxylated metabolite.[3]
-
-
Extraction and Purification:
-
Extract the fermentation broth with ethyl acetate.
-
Purify the extracted compound using chromatography and crystallization to yield this compound with a purity of at least 99%.[3]
-
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail the analytical techniques and expected data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ |
| Molecular Weight | 312.15 g/mol |
| Appearance | Solid |
| UV/Vis λmax | 271 nm, 282 nm |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL) |
(Data sourced from multiple references)
Chromatographic Analysis
2.2.1. High-Performance Liquid Chromatography (HPLC-UV)
A robust HPLC-UV method is essential for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO C18, 25 cm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 282 nm.[6]
-
Quantitative Data:
| Parameter | Value/Range |
| Linearity | R² > 0.99 |
| Limit of Detection | - |
| Limit of Quantitation | 4.67 µM |
| Retention Time | Varies by method |
(Data sourced from multiple references)[6]
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Quantitative Data:
| Parameter | Value/Range |
| Linearity | 0.5–500 ng/mL |
| Intra-day Precision | <15% |
| Inter-day Precision | <15% |
| Accuracy | 80-120% |
| Recovery | 72.0–102.2% |
(Data sourced from multiple references)[9]
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Expected ¹³C NMR Data:
2.3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Mass Spectrum Fragmentation Data:
| Precursor Ion (m/z) | Fragmentation Mode | Major Fragment Ions (m/z) |
| 312.0 [M+H]⁺ | HCD | 294.0, 266.0, 231.0, 230.0 |
(Data sourced from PubChem)[8]
2.3.3. Infrared (IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: KBr pellet or as a thin film.
2.3.4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
Expected Data:
Visualizations
Synthesis and Characterization Workflow
Caption: Overall workflow for the synthesis and characterization of this compound.
Signaling Pathway of Diclofenac Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Metabolic Pathway of 4'-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism, a critical process that dictates its efficacy and safety profile. The primary metabolic pathway is the hydroxylation of the parent molecule to form 4'-hydroxydiclofenac. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][2] A thorough understanding of this metabolic pathway is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and assessing the potential for adverse drug reactions. This technical guide provides an in-depth exploration of the this compound metabolic pathway, including quantitative kinetic data, detailed experimental protocols, and visualizations of the key processes.
Core Metabolic Pathway: The Journey from Diclofenac to its Metabolites
The biotransformation of diclofenac is a multi-step process involving both Phase I and Phase II metabolic reactions.
Phase I Metabolism: Hydroxylation
The initial and rate-limiting step in the clearance of diclofenac is its oxidation to hydroxylated metabolites.[3] The formation of this compound is the most significant of these pathways and is almost exclusively mediated by CYP2C9.[1][3] Other minor hydroxylated metabolites are also formed, including 5-hydroxydiclofenac, primarily by CYP3A4, and 3'-hydroxydiclofenac, also by CYP2C9.[3][4]
Phase II Metabolism: Glucuronidation
Following hydroxylation, diclofenac and its hydroxylated metabolites undergo conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the metabolites more water-soluble, facilitating their excretion.[4][5] UGT2B7 is the primary enzyme responsible for the glucuronidation of both diclofenac and this compound.[6][7] Further metabolism of this compound can also lead to the formation of catechol derivatives and their subsequent methylation.
The overall metabolic cascade of diclofenac is depicted in the following signaling pathway diagram.
References
- 1. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 64118-84-9 | Benchchem [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
The Biological Activity of 4'-Hydroxydiclofenac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxydiclofenac is the principal active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Formed primarily in the liver through cytochrome P450-mediated metabolism, this metabolite contributes to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and associated experimental methodologies. We delve into its primary anti-inflammatory effects through cyclooxygenase (COX) inhibition, as well as its emerging roles in endocrine disruption and potential contribution to diclofenac-induced hepatotoxicity. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Introduction
Diclofenac is a potent NSAID prescribed for the management of pain and inflammatory conditions.[1] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Following administration, diclofenac undergoes extensive hepatic metabolism, with the formation of this compound being the major metabolic pathway.[2][3] This metabolite is not merely an inactive excretion product but possesses its own distinct biological activities that are of significant interest in understanding the complete pharmacological and safety profile of diclofenac.[4] This guide will provide a detailed examination of the biological activities of this compound, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.
Metabolic Formation of this compound
The biotransformation of diclofenac to this compound is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9, in the liver.[2][3] This phase I metabolic reaction involves the hydroxylation of the diclofenac molecule at the 4' position of the phenylacetic acid ring.
Primary Biological Activity: Cyclooxygenase (COX) Inhibition
Similar to its parent compound, this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[3] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition.
| Compound | Enzyme | IC50 (µM) | Assay System |
| This compound | COX-2 | - | Specifically blocks COX-2 activity |
| Diclofenac | COX-1 | 29 times higher than COX-2 | In vitro assays[5] |
| Diclofenac | COX-2 | - | In vitro assays[5] |
Note: Specific IC50 values for this compound are not consistently reported across publicly available literature, with sources often stating its specific blocking of COX-2 activity without providing a precise value.
Signaling Pathway: Prostaglandin Synthesis
This compound, by inhibiting COX enzymes, directly interferes with the arachidonic acid cascade, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Other Potential Biological Activities
Beyond COX inhibition, emerging research indicates that this compound may possess other biological activities with implications for endocrine function and drug safety.
Endocrine Disrupting Effects
In vitro studies have demonstrated that this compound can exhibit endocrine-disrupting activities.[6][7] It has been shown to interact with several nuclear receptors, suggesting a potential to interfere with hormonal signaling.
Summary of In Vitro Endocrine Disrupting Activities: [6][7]
| Receptor | Activity of this compound |
| Estrogen Receptor (ER) | Estrogenic activity |
| Androgen Receptor (AR) | Anti-androgenic and androgenic activity; direct binding to AR |
| Glucocorticoid Receptor (GR) | Anti-glucocorticoid activity; direct binding to GR |
| Thyroid Hormone Receptor (TR) | Anti-thyroid hormonal activity |
Role in Diclofenac-Induced Hepatotoxicity
The metabolism of diclofenac, including the formation of this compound, is implicated in the rare but serious adverse effect of drug-induced liver injury (DILI).[8][9] While the exact mechanisms are complex and not fully elucidated, the formation of reactive metabolites is considered a key factor.[10] Some studies suggest that further oxidation of hydroxylated metabolites can lead to the formation of reactive quinone imines, which can form protein adducts and induce cellular stress.[9] The hepatotoxicity of diclofenac is thought to involve mitochondrial impairment and oxidative stress.[10][11]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.
In Vitro Metabolism in Human Liver Microsomes
This assay is fundamental for studying the formation of this compound from its parent drug.
-
Objective: To determine the metabolic conversion of diclofenac to this compound by human liver microsomes (HLMs).
-
Materials: Pooled HLMs, diclofenac, this compound standard, NADPH regenerating system, potassium phosphate buffer (pH 7.4), and an LC-MS/MS system.[12]
-
Procedure:
-
Prepare a reaction mixture containing HLMs, diclofenac, and buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[12]
-
Cyclooxygenase (COX) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), this compound, and a detection system to measure prostaglandin production (e.g., ELISA or mass spectrometry).[3]
-
Procedure:
-
In a multi-well plate, combine the enzyme (COX-1 or COX-2) with various concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[3]
-
Cell Viability and Apoptosis Assays
These assays are crucial for assessing the potential cytotoxicity of this compound.
-
Objective: To evaluate the effect of this compound on cell viability and apoptosis.
-
Methods:
-
MTT Assay: Measures cell viability based on the metabolic activity of living cells.[13]
-
ATP Assay: Quantifies the amount of ATP in viable cells, which is an indicator of metabolic activity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.[13]
-
-
General Procedure:
-
Culture a suitable cell line (e.g., hepatocytes) in multi-well plates.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Perform the chosen viability or apoptosis assay according to the manufacturer's instructions.
-
Analyze the results to determine the dose-dependent effects of the compound on cell health.
-
Conclusion
This compound, the major metabolite of diclofenac, is a biologically active compound that retains the primary anti-inflammatory mechanism of its parent drug through the inhibition of COX enzymes, with a noted specificity for COX-2. Furthermore, its potential to interact with endocrine signaling pathways and its role in the broader context of diclofenac-induced hepatotoxicity highlight the importance of considering the metabolic fate of drugs in preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the study of NSAID metabolism, pharmacology, and safety. A thorough understanding of the biological activities of drug metabolites like this compound is critical for the rational design of safer and more effective therapeutic agents.
References
- 1. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium, film coated tablet [dailymed.nlm.nih.gov]
- 2. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium tablets tablet, film coated [dailymed.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ajmc.com [ajmc.com]
- 6. Endocrine disrupting activities and immunomodulatory effects in lymphoblastoid cell lines of diclofenac, 4-hydroxydiclofenac and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-Hydroxydiclofenac, the primary active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2][3] Understanding these properties is crucial for research and development in pharmacology, toxicology, and analytical chemistry. This document details its chemical characteristics, metabolic formation, and the experimental methodologies used for its analysis and synthesis.
Core Physicochemical Properties
This compound is formed in the liver primarily through the metabolic action of the cytochrome P450 enzyme, CYP2C9.[3][4][5] This hydroxylation is the main metabolic pathway for diclofenac at therapeutic concentrations.[5] The resulting metabolite retains anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[1][5]
All quantitative data regarding the physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | [6][7] |
| Synonyms | 4-hydroxy diclofenac, 2-[(2,6-dichloro-4-hydroxyphenyl)amino]benzeneacetic acid | [1][2][6] |
| CAS Number | 64118-84-9 | [1][2][6][7] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ | [1][2][6] |
| Molecular Weight | 312.15 g/mol | [2][7] |
| Appearance | Crystalline solid, White to off-white, Pale Pink to Purple | [8][9][10] |
| Melting Point | 173-175°C (decomposes) | [11][12] |
| Boiling Point | 432.7 °C at 760 mmHg (Predicted) | [11] |
| Water Solubility | Approx. 5 mg/mL in PBS (pH 7.2) | [8] |
| Solubility in Organic Solvents | Soluble in DMSO, Ethanol, Methanol, and Dimethyl formamide (DMF). Solubility is approximately 30 mg/mL in these solvents. | [1][3][8][11] |
| pKa (Strongest Acidic) | 3.76 | [13] |
| XLogP3 | 3.7 | [6][14] |
| UV/Vis Maximum (λmax) | 271 nm | [3][8] |
Metabolic Pathway and Mechanism of Action
Diclofenac is primarily metabolized by the cytochrome P450 enzyme system in the liver.[11] The formation of this compound is almost exclusively catalyzed by the CYP2C9 isoenzyme.[4][5][11] This metabolite, like its parent compound, exerts its anti-inflammatory effects by inhibiting the COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][12]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections outline common experimental protocols.
A plausible synthetic route for this compound can be adapted from established chemical syntheses.[11] One common approach involves the Ullmann condensation reaction.
Protocol: Ullmann Condensation
-
Reaction Setup: In a round-bottom flask, combine 2-bromophenylacetic acid, 4-amino-3,5-dichlorophenol, potassium carbonate (K₂CO₃), a copper catalyst (e.g., CuI), and a suitable solvent such as dimethylformamide (DMF).[11]
-
Condensation: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) at approximately 150°C for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[11]
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield the crude product.
-
Purification: The crude this compound is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane as the mobile phase.[11]
-
Verification: The purity and identity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]
A biocatalytic approach using microorganisms like Epicoccum nigrum has also been demonstrated to be effective for the 4'-hydroxylation of diclofenac.[12][16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples like plasma or urine due to its high sensitivity and selectivity.[17] A stable isotope-labeled internal standard, such as 4'-Hydroxy diclofenac-d4, is often used to ensure accuracy and precision.[11][12]
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
To a small volume of plasma (e.g., 10 µL), add a known amount of the internal standard (e.g., 4'-Hydroxy diclofenac-d4).[17]
-
Precipitate the proteins by adding a solvent like acetonitrile.[17]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[17]
-
Transfer the resulting supernatant to a clean vial for analysis.[17]
-
-
Chromatographic Separation (LC):
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[11][18]
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.[11]
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode is commonly used.[11]
-
Detection: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11][17] Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[11]
References
- 1. 4-Hydroxydiclofenac, Diclofenac metabolite (CAS 64118-84-9) | Abcam [abcam.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 64118-84-9 | LGC Standards [lgcstandards.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 254762-27-1 CAS MSDS (4'-Hydroxy diclofenac-d4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0013974) [hmdb.ca]
- 14. 4'-Hydroxy Diclofenac-13C6 | C14H11Cl2NO3 | CID 46781729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
4'-Hydroxydiclofenac: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4'-hydroxydiclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The document details its discovery and historical context, outlines its metabolic pathway, and presents its key pharmacological activities. A significant focus is placed on providing detailed experimental protocols for its synthesis, isolation, and quantification, alongside methods for assessing its biological activity. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language. This guide is intended to be a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, diclofenac. Following the introduction of diclofenac as a potent anti-inflammatory agent, research efforts were directed towards understanding its biotransformation in various species, including humans.
In 1979, a pivotal study by Stierlin et al. elucidated the primary metabolic pathways of diclofenac.[1] Through the analysis of urine and bile from rats, dogs, baboons, and humans, they successfully isolated and identified the main metabolites.[1] This seminal work established that the metabolism of diclofenac primarily involves the hydroxylation of the aromatic rings, followed by conjugation.[1] Among the identified metabolites, this compound was recognized as a principal product of this oxidative metabolism.[1] The structural characterization was achieved through spectroscopic methods, laying the foundation for future research into the pharmacological and toxicological profile of this major metabolite.[1]
Subsequent research further solidified the role of this compound as the major metabolite and identified the primary enzyme responsible for its formation. It is now well-established that the cytochrome P450 enzyme, specifically CYP2C9, is the main catalyst for the 4'-hydroxylation of diclofenac in humans. This discovery has been crucial for understanding the drug's pharmacokinetics and potential for drug-drug interactions.
Metabolic Pathway and Pharmacological Significance
Diclofenac undergoes extensive hepatic metabolism, with the formation of this compound being the predominant pathway. This biotransformation is a Phase I metabolic reaction.
Signaling Pathway of Diclofenac Metabolism
The metabolic conversion of diclofenac to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C9. This process introduces a hydroxyl group at the 4'-position of the dichlorophenyl ring.
Pharmacological Activity
This compound is not an inert metabolite; it retains some of the pharmacological properties of the parent compound. It has demonstrated both anti-inflammatory and analgesic effects.[2] The mechanism of action, similar to diclofenac, involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Specifically, this compound has been shown to suppress the formation of prostaglandin E2 (PGE2) by blocking COX-2 activity.[2]
Quantitative Data
This section summarizes the key quantitative data related to the physicochemical properties, enzyme kinetics, and pharmacological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ |
| Molecular Weight | 312.15 g/mol |
| CAS Number | 64118-84-9 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
Table 2: Enzyme Kinetics of this compound Formation
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) |
| Human Liver Microsomes | Diclofenac | ~9 | ~432 |
| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not specified |
Table 3: Pharmacological Activity of this compound
| Assay | Target | IC₅₀ |
| COX Inhibition | COX-2 | Varies by assay conditions |
| PGE₂ Formation | Cellular | Potent inhibition reported |
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and analysis of this compound.
Synthesis of this compound
The following protocol is based on an improved synthesis method and involves a key Ullmann condensation reaction.[4]
Materials:
-
2-((2,6-dichlorophenyl)amino)phenylacetic acid (Diclofenac)
-
Reagents for hydroxylation (specifics depend on the chosen synthetic route, but can involve protecting groups and oxidizing agents)
-
Solvents (e.g., DMF, ethanol, water)
-
Catalysts (e.g., copper salts)
-
Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)
Procedure:
-
Protection of the Carboxylic Acid: The carboxylic acid group of diclofenac is first protected, for example, as a methyl or ethyl ester, to prevent side reactions. This can be achieved by reacting diclofenac with the corresponding alcohol in the presence of an acid catalyst.
-
Hydroxylation: The protected diclofenac is then subjected to a hydroxylation reaction. This is a critical step and can be achieved through various methods, including microbial transformation using microorganisms like Epicoccum nigrum or through chemical synthesis involving electrophilic aromatic substitution.[5] For a chemical route, this may involve nitration followed by reduction and diazotization to introduce the hydroxyl group at the 4'-position.
-
Ullmann Condensation (if starting from precursors): An alternative approach involves the Ullmann condensation of a suitably protected 2,6-dichloro-4-hydroxyaniline with a phenylacetic acid derivative.
-
Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis (e.g., using NaOH followed by acidification with HCl) to yield this compound.
-
Purification: The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Isolation and Purification from Biological Matrices (Preparative)
This protocol outlines the steps for the preparative isolation of this compound from urine for characterization purposes, as would have been performed in its initial discovery.[1][6]
Materials:
-
Urine sample from a subject administered diclofenac
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, ethyl acetate)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Sample Pre-treatment: The urine sample is centrifuged to remove any particulate matter. The pH may be adjusted to optimize the extraction of the acidic metabolite.
-
Solid-Phase Extraction (SPE): The pre-treated urine is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is then washed with water to remove polar impurities. The metabolites are eluted with a more organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation: The eluate from the SPE step is concentrated under reduced pressure using a rotary evaporator.
-
Preparative HPLC: The concentrated extract is redissolved in a small volume of the mobile phase and injected into a preparative HPLC system. A gradient elution program with a mobile phase consisting of water and acetonitrile (often with a small amount of acid like formic acid to improve peak shape) is used to separate the metabolites.
-
Fraction Collection: Fractions are collected based on the UV chromatogram. The fraction corresponding to the peak of this compound is collected.
-
Final Purification and Characterization: The collected fraction is evaporated to dryness. The purity of the isolated compound is assessed by analytical HPLC, and its structure is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
Quantification in Biological Matrices (Analytical)
This protocol describes a typical LC-MS/MS method for the sensitive and specific quantification of this compound in plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a known amount of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of the mobile phases.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
COX Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.[7]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, epinephrine)
-
Assay buffer (e.g., Tris-HCl)
-
This compound (test compound)
-
Positive controls (known COX inhibitors, e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Detection system (e.g., ELISA for PGE₂, oxygen consumption electrode, or a fluorometric/colorimetric assay kit)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare solutions of the positive controls and a vehicle control (the solvent used to dissolve the test compound).
-
Reaction Mixture Preparation: In a 96-well plate or reaction tubes, add the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2).
-
Pre-incubation with Inhibitor: Add the different concentrations of this compound, positive controls, or vehicle control to the respective wells/tubes. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells/tubes.
-
Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction. The method of termination depends on the detection method (e.g., by adding a strong acid for ELISA).
-
Detection and Measurement: Quantify the product of the COX reaction (e.g., PGE₂) using the chosen detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Conclusion
This compound, since its discovery as the major metabolite of diclofenac, has been a subject of significant scientific interest. Its formation via CYP2C9-mediated metabolism is a key determinant of the parent drug's pharmacokinetic profile. Importantly, it is not merely an inactive byproduct but possesses inherent anti-inflammatory and analgesic properties, contributing to the overall therapeutic effect of diclofenac. The experimental protocols detailed in this guide for its synthesis, isolation, and quantification, along with methods to assess its pharmacological activity, provide a robust framework for researchers in the field. A thorough understanding of the discovery, history, and experimental methodologies associated with this compound is essential for advancing research in drug metabolism, pharmacokinetics, and the development of safer and more effective anti-inflammatory therapies.
References
- 1. Biotransformation of diclofenac sodium (Voltaren) in animals and in man. I. Isolation and identification of principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxydiclofenac, Diclofenac metabolite (CAS 64118-84-9) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of a new human urinary metabolite of diclofenac applying LC-NMR-MS and high-resolution mass analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Generation of 4'-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies for the generation of 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document outlines the core biochemical pathways, detailed experimental protocols, and quantitative data to facilitate research in drug metabolism, pharmacokinetics, and drug-drug interaction studies.
Introduction
Diclofenac is extensively metabolized in the liver, primarily through hydroxylation to form this compound. This reaction is almost exclusively catalyzed by the Cytochrome P450 enzyme, CYP2C9.[1][2][3][4] Understanding the in vitro generation of this metabolite is crucial for predicting its in vivo pharmacokinetics, assessing potential drug-drug interactions, and investigating the mechanisms of diclofenac-induced hepatotoxicity. In vitro systems, such as human liver microsomes and recombinant enzymes, serve as essential tools for these investigations.
Biochemical Pathway of this compound Formation
The principal metabolic pathway for the formation of this compound involves the monooxygenation of the parent diclofenac molecule. This reaction is catalyzed by CYP2C9, a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver. The reaction requires NADPH as a cofactor and molecular oxygen.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Pharmacology of Diclofenac: Unraveling the Role of its Major Metabolite, 4'-Hydroxydiclofenac
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, leading to the formation of several metabolites. Among these, 4'-hydroxydiclofenac is the principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the critical role of this compound in the overall pharmacology of diclofenac. It delves into its formation, mechanism of action, contribution to therapeutic efficacy, and potential implications in toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this crucial metabolite.
Introduction
Diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2] However, the parent drug is extensively metabolized in the liver, with this compound being the most abundant metabolite.[3][4] Understanding the pharmacological profile of this compound is paramount for a complete comprehension of diclofenac's mechanism of action, its therapeutic window, and the inter-individual variability observed in patient responses. This guide will explore the multifaceted role of this active metabolite.
Formation of this compound
The biotransformation of diclofenac to this compound is a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically the CYP2C9 isoform in human liver microsomes.[4][5][6] This hydroxylation occurs at the 4'-position of the dichlorophenyl ring of the diclofenac molecule.[4] While other minor metabolites are formed via different CYP enzymes, such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac by CYP3A4, the 4'-hydroxylation pathway is the most significant in humans.[1][3][7]
The formation of this compound can be influenced by genetic polymorphisms in the CYP2C9 gene.[8][9] Variants such as CYP2C92 and CYP2C93 have been studied to assess their impact on diclofenac metabolism, although some studies have found no significant correlation between these genotypes and the in vivo pharmacokinetics of diclofenac.[3][8]
Logical Relationship: Diclofenac Metabolism
Caption: Metabolic conversion of Diclofenac to its major and minor metabolites.
Pharmacological Activity of this compound
Contrary to many drug metabolites that are inactive, this compound is an active metabolite with its own anti-inflammatory and analgesic properties.[10] It contributes to the overall therapeutic effect of diclofenac.
Cyclooxygenase (COX) Inhibition
Similar to its parent compound, this compound inhibits COX enzymes.[5] Notably, some evidence suggests that it may exhibit a degree of selectivity towards COX-2.[11][12] By specifically blocking COX-2 activity, this compound effectively suppresses the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[11]
Anti-inflammatory and Analgesic Effects
In vitro studies using isolated human rheumatoid synovial cells have demonstrated that this compound inhibits COX activity and reduces PGE2 production.[5] This provides a mechanistic basis for its anti-inflammatory effects observed in various preclinical models.[10]
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacology of diclofenac and this compound.
Table 1: In Vitro COX Inhibition
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Diclofenac | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 | [2] |
| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 | [2] |
| This compound | Isolated Human Rheumatoid Synovial Cells | Not Specified | Not Specified | Not Specified | [5] |
| This compound | (COX Activity Inhibition) | 32 nM (0.032 µM) | Not Specified | Not Specified | [5] |
| This compound | (PGE2 Production Inhibition) | 17 nM (0.017 µM) | Not Specified | Not Specified | [5] |
Table 2: Enzyme Kinetic Parameters for this compound Formation
| Enzyme Source | Substrate | K_m (µM) | V_max (pmol/min/mg protein) | Reference(s) |
| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 | [4] |
| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified | [3][4] |
| H2C9 Whole Cells | Diclofenac | Not Specified | Not Specified | [13] |
Role in Diclofenac-Induced Toxicity
While contributing to efficacy, the metabolism of diclofenac, including the formation of hydroxylated metabolites, has also been implicated in its rare but potentially severe hepatotoxicity.[7][14] The formation of reactive intermediates, such as quinone imines derived from the oxidative metabolism of diclofenac, can lead to protein adduct formation and cellular stress.[7][15]
However, the direct role of this compound in toxicity is complex and not fully elucidated. Some studies suggest that impaired 4'-hydroxylation could lead to increased metabolism through minor pathways, potentially generating more reactive metabolites.[14] Conversely, other research indicates that diclofenac itself can induce toxicity, and the formation of metabolites might not be the primary driver of intestinal toxicity.[16] Further investigation is required to delineate the precise contribution of this compound to the toxicological profile of diclofenac.
Signaling Pathway: Potential Mechanisms of Diclofenac Hepatotoxicity
Caption: Simplified overview of proposed mechanisms leading to diclofenac hepatotoxicity.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the pharmacology of this compound.
In Vitro Metabolism Studies
Objective: To determine the kinetic parameters of this compound formation.
Methodology:
-
Incubation: Incubate diclofenac with human liver microsomes or recombinant CYP2C9 enzymes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent such as ice-cold acetonitrile.[4]
-
Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant containing the analyte is then collected for analysis.
-
Quantification: Analyze the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][17][18]
-
Data Analysis: Determine the K_m and V_max values by fitting the substrate concentration versus velocity data to the Michaelis-Menten equation using non-linear regression analysis.[13]
Experimental Workflow: In Vitro Metabolism Assay
Caption: A generalized workflow for conducting in vitro metabolism studies of diclofenac.
COX Inhibition Assays
Objective: To evaluate the inhibitory potency of this compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes or cell-based systems such as human whole blood or cultured cells (e.g., human rheumatoid synovial cells).[2][5]
-
Incubation: Pre-incubate the enzyme or cells with varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE2, thromboxane B2) using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the inhibitor concentration against the percentage of inhibition.
Conclusion
This compound is not merely an inactive byproduct of diclofenac metabolism but a pharmacologically active entity that significantly contributes to the therapeutic effects of the parent drug. Its formation, primarily mediated by CYP2C9, and its subsequent inhibition of COX enzymes, particularly COX-2, are critical aspects of diclofenac's overall pharmacological profile. A thorough understanding of the properties and actions of this compound is essential for optimizing the clinical use of diclofenac, predicting drug-drug interactions, and elucidating the mechanisms behind its adverse effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate pharmacology of this important NSAID and its primary metabolite.
References
- 1. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium tablets tablet, film coated [dailymed.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 64118-84-9 | Benchchem [benchchem.com]
- 7. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Diclofenac toxicity in human intestine ex vivo is not related to the formation of intestinal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary metabolic pathway of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, focusing on its conversion to the major metabolite, 4'-hydroxydiclofenac. This process is predominantly mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), a key player in the biotransformation of a significant portion of clinically used drugs.[1] Understanding this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and comprehending the inter-individual variability in patient response to diclofenac.
Core Metabolic Pathway: The Role of CYP2C9
Diclofenac undergoes extensive hepatic metabolism in humans, with the principal route being hydroxylation. The formation of this compound is the most significant metabolic step, and it is almost exclusively catalyzed by the CYP2C9 enzyme.[1][2][3] This regioselective oxidation is a hallmark reaction for CYP2C9 catalysis.[1] While other minor metabolites of diclofenac are formed, such as 3'-hydroxydiclofenac (by CYP2C9) and 5-hydroxydiclofenac, the 4'-hydroxylation pathway represents the major clearance route for the parent drug.[1][2][3] It is estimated that CYP2C9 is responsible for over 99% of diclofenac's 4'-hydroxylation in vivo.[2]
The resulting this compound metabolite is not inactive; it retains some anti-inflammatory and analgesic properties.[2][4] Following hydroxylation, both the parent drug and its metabolites can undergo further conjugation, such as glucuronidation, before excretion.[1][3]
Quantitative Analysis of Diclofenac 4'-Hydroxylation
The kinetics of diclofenac 4'-hydroxylation have been characterized in various in vitro systems. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insights into the affinity of CYP2C9 for diclofenac and the efficiency of the metabolic conversion.[1]
| Experimental System | Enzyme | Kₘ (µM) | Vₘₐₓ | Reference |
| Human Liver Microsomes | Endogenous CYP2C9 | 9 ± 1 | 432 ± 15 pmol/min/mg protein | [2] |
| Recombinant CYP2C9 | Expressed | 3.44 ± 0.45 | 19.78 ± 0.76 nmol/min/nmol P450 | [2] |
| Recombinant P450 1A2 | Expressed | 33 | 0.20 min⁻¹ | [2] |
| Electrochemical System | Immobilized CYP2C9 | N/A | 1.89 ± 0.21 × 10⁻⁹ M/min | [2][5] |
Note: Vₘₐₓ units vary depending on the experimental setup and protein quantification method.
Impact of CYP2C9 Genetic Polymorphisms
The CYP2C9 gene is highly polymorphic, with several variant alleles that can result in decreased enzyme activity.[1] The CYP2C92 and CYP2C93 alleles are among the most studied variants. In vitro studies using recombinant enzymes have demonstrated that these variants, along with others like CYP2C9*13, exhibit reduced metabolic capacity for diclofenac.[6]
However, the clinical impact of these polymorphisms on diclofenac pharmacokinetics is not always consistent. Some in vivo studies have shown that the urinary ratio of diclofenac to this compound is significantly higher in individuals carrying the CYP2C9*3 allele, suggesting impaired metabolism.[7][8] Conversely, other studies have found no significant differences in the overall plasma pharmacokinetics of diclofenac between different CYP2C9 genotype groups.[3][9] This discrepancy suggests that 4'-hydroxylation may not be the rate-limiting step in diclofenac elimination in vivo under all conditions, or that other factors may compensate for reduced CYP2C9 activity.[3]
Experimental Protocols
The investigation of diclofenac metabolism to this compound typically involves in vitro experiments using systems like human liver microsomes (HLMs) or recombinant CYP2C9 enzymes expressed in systems such as yeast or insect cells.[1][6]
In Vitro Diclofenac Metabolism using Human Liver Microsomes
This protocol outlines the general steps for assessing the formation of this compound.[1]
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Diclofenac
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal Standard for analytical quantification
2. Incubation Procedure:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO) and dilute it to working concentrations in the incubation buffer.[1]
-
In a microcentrifuge tube, combine the HLMs, potassium phosphate buffer, and diclofenac solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically between 100 µL and 500 µL.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes).[1]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
Quantify the formation of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the quantification of diclofenac and its metabolites.
-
HPLC: Often employs a reversed-phase column (e.g., C18) with UV detection. This method is robust but may be less sensitive than LC-MS/MS.[1][8]
-
LC-MS/MS: Offers superior sensitivity and selectivity. Detection is typically performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for high-confidence quantification.[1] For example, the transition for diclofenac can be m/z 296 > 214, and for this compound, m/z 314.15 > 231.15.[1][10]
Significance in Drug Development and Clinical Practice
The central role of CYP2C9 in diclofenac metabolism has critical implications:
-
Drug-Drug Interactions (DDIs): Co-administration of diclofenac with drugs that are potent inhibitors (e.g., fluconazole, amiodarone) or inducers of CYP2C9 can lead to significant DDIs.[1] Inhibitors can decrease the clearance of diclofenac, increasing its plasma concentration and the risk of adverse effects.[1] The inhibitory potential of various drugs on diclofenac metabolism can be altered by CYP2C9 genetic variants.[6][11]
-
Pharmacogenetics: As discussed, individuals carrying CYP2C9 variants with low activity may exhibit reduced metabolism of diclofenac.[1] This can influence both the efficacy and safety profile of the drug. Phenotyping and genotyping for CYP2C9 activity can be valuable tools in personalizing diclofenac therapy.
Conclusion
The 4'-hydroxylation of diclofenac, catalyzed almost exclusively by CYP2C9, is the principal metabolic pathway governing the drug's clearance. The kinetics of this reaction are well-characterized, establishing it as a high-affinity pathway. Genetic polymorphisms in the CYP2C9 gene can impact this metabolic activity, although the clinical pharmacokinetic consequences can be variable. A thorough understanding of this specific enzyme-substrate interaction is essential for predicting drug-drug interactions, interpreting inter-individual variability, and ensuring the safe and effective use of diclofenac in clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. CYP2C9 genotypes and diclofenac metabolism in Spanish healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
Spectroscopic Profile of 4'-Hydroxydiclofenac: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxydiclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. A thorough understanding of the spectroscopic properties of this metabolite is essential for its identification, quantification, and characterization in various stages of drug development and metabolic research. This document presents quantitative spectroscopic data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathway and a general analytical workflow.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the sensitive and selective detection and quantification of this compound in complex biological matrices.
Data Presentation
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Ionization Mode |
| Molecular Weight | 311.01 g/mol | - |
| Monoisotopic Mass | 311.0116 g/mol | - |
| Precursor Ion ([M+H]⁺) | m/z 312.0189 | Positive |
| Precursor Ion ([M-H]⁻) | m/z 310.0043 | Negative |
| MS/MS Fragmentation (Positive Ion Mode) | ||
| MRM Transition | m/z 314.15 → 231.15 | Positive |
| Major Product Ions | m/z 266.0133, 231.0445, 230.0368, 294.0082 | Positive[1] |
| MS/MS Fragmentation (Negative Ion Mode) | ||
| Major Product Ions | m/z 266.0146, 230.0379 | Negative[1] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This protocol is a representative method for the quantitative analysis of this compound in plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., 4'-Hydroxy diclofenac-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Luna Omega Polar C18, 50 x 2.1 mm, 1.6 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 314.15 → 231.15 in positive mode).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation
Table 2: NMR Spectroscopic Data for this compound (Predicted and Reported)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~9.5 | br s | - | -OH (phenolic) |
| ¹H | ~9.0 | br s | - | -NH- |
| ¹H | 6.5 - 7.5 | m | - | Aromatic protons |
| ¹H | ~3.6 | s | - | -CH₂- |
| ¹³C | ~175 | - | - | C=O (Carboxylic acid) |
| ¹³C | ~150 | - | - | C-OH (Aromatic) |
| ¹³C | 110 - 145 | - | - | Aromatic carbons |
| ¹³C | ~35 | - | - | -CH₂- |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm), unless the solvent signal is used as a reference.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Experiment: Standard one-dimensional proton spectrum.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90° pulse.
-
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled one-dimensional carbon spectrum.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Data Presentation
Table 3: Characteristic Infrared Absorption Bands for this compound (Expected)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3400 - 3300 | N-H stretch | Secondary amine |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Phenol |
| ~750 | C-Cl stretch | Aryl chloride |
Experimental Protocols
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid, powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is often used in conjunction with chromatography for the detection and quantification of this compound.
Data Presentation
Table 4: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax | 271-282 nm | Methanol or Acetonitrile/Water mixtures |
Experimental Protocols
UV-Vis Spectroscopy for Determination of Maximum Absorbance (λmax)
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2 - 1.0 AU.
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of approximately 200 - 400 nm.
-
The wavelength at which the maximum absorbance occurs is the λmax.
-
Mandatory Visualizations
Metabolic Pathway of Diclofenac
Caption: Metabolic conversion of Diclofenac to this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic analysis.
References
Commercial Availability and Analytical Applications of 4'-Hydroxydiclofenac Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the 4'-Hydroxydiclofenac analytical standard, a critical component in pharmaceutical research and development. Furthermore, it offers detailed experimental protocols for its quantification in biological matrices and visual representations of its metabolic pathway and analytical workflows. This compound is the primary and most abundant metabolite of diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2] Its analysis is paramount in pharmacokinetic studies, drug metabolism research, and both clinical and forensic toxicology.[1]
Commercial Availability and Specifications
This compound analytical standard is readily available from several reputable chemical suppliers. The standard is typically supplied as a neat solid, and its quality and purity are crucial for accurate and reproducible analytical results. Below is a summary of the key specifications from various vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |
| Thermo Scientific Chemicals | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.15 | Not specified | Not specified |
| Cayman Chemical | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.2 | ≥95% | -20°C |
| Santa Cruz Biotechnology | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.15 | Not specified | Not specified |
| Sigma-Aldrich (VETRANAL®) | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.15 | Analytical Standard | 2-8°C |
| Sigma-Aldrich (HPLC) | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.15 | ≥98% (HPLC) | -20°C |
| MedChemExpress | 64118-84-9 | Not specified | Not specified | Analytical Standard | Room Temperature |
| LGC Standards | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.15 | >95% (HPLC) | -20°C |
| Abcam | 64118-84-9 | C₁₄H₁₁Cl₂NO₃ | 312.1 | >97% | -20°C |
Metabolic Pathway of Diclofenac to this compound
Diclofenac undergoes extensive hepatic metabolism, with the formation of this compound being the principal metabolic route.[3] This hydroxylation reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][4][5] Understanding this pathway is crucial for predicting drug-drug interactions and explaining inter-individual variability in patient responses to diclofenac.[3]
References
Methodological & Application
Application Notes: Quantification of 4'-Hydroxydiclofenac in Plasma using LC-MS/MS
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[1] Following administration, it undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes.[1] The principal and most prevalent metabolite is 4'-hydroxydiclofenac, formed mainly by the CYP2C9 enzyme.[2][3][4] The quantitative analysis of this compound in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology.[2][5]
These application notes provide detailed protocols for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound-d4 or Diclofenac-d4, is recommended to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3][5][6]
Metabolic Pathway of Diclofenac
The primary metabolic transformation of diclofenac involves Phase I hydroxylation to form this compound. This reaction is predominantly catalyzed by the CYP2C9 enzyme, with minor contributions from other enzymes like CYP3A4 for the formation of other metabolites such as 5-hydroxydiclofenac.[1][4][7] This major metabolite, 4'-hydroxy-diclofenac, possesses weak pharmacological activity compared to the parent drug.[7][8]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences and ensuring accurate quantification. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, while liquid-liquid extraction offers a cleaner extract.[5]
Protocol 1.1: Protein Precipitation (PPT)
This method utilizes a water-miscible organic solvent to denature and precipitate plasma proteins.[5]
-
Pipette 10 µL to 50 µL of the plasma sample (e.g., mouse or human plasma) into a clean microcentrifuge tube.[2][5]
-
Add the internal standard (e.g., D₄-diclofenac or 4'-Hydroxy diclofenac-d4) working solution.[2][5]
-
To stabilize the analytes, acetic acid and ascorbic acid can be added.[6]
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[3][5]
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein denaturation.[1][5]
-
Centrifuge the tubes at high speed (e.g., 9,000 - 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][5]
-
Carefully transfer the clear supernatant to an autosampler vial.[5]
-
The supernatant can be supplemented with an equal volume of water before injection into the LC-MS/MS system.[1][6]
Protocol 1.2: Liquid-Liquid Extraction (LLE)
This technique provides a cleaner sample extract compared to protein precipitation.[5]
-
Pipette 0.5 mL of the plasma sample into a clean glass tube.[5]
-
Add the internal standard working solution.[5]
-
Acidify the sample by adding 100 µL of 1M HCl or a similar acidic solution and mix for 30 seconds.[5]
-
Add 2-5 mL of an appropriate organic extraction solvent, such as ethyl acetate or a hexane:isopropanol mixture.[5][9]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate analyte transfer into the organic phase.[5]
-
Centrifuge at approximately 2000-4000 rpm for 10 minutes to achieve phase separation.[5]
-
Carefully transfer the upper organic layer to a new clean tube.[5]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[5]
-
Transfer the reconstituted sample to an autosampler vial for analysis.[5]
LC-MS/MS Analysis
Analysis is performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.[5]
| Parameter | Condition |
| LC Column | Polar embedded reversed-phase column, e.g., Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).[2][5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water.[2][5][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[2][5][8] |
| Flow Rate | 0.4 mL/min.[2][5][8] |
| Column Temperature | 40 °C.[2][5][8] |
| Injection Volume | 1-10 µL.[5] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5%), ramping up to elute the analytes (e.g., 95%), followed by a re-equilibration step.[4][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[2][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1][2] |
| MRM Transition | 4'-Hydroxy diclofenac: m/z 314.15 > 231.15.[2][10] |
| MRM Transition | Diclofenac (example parent): m/z 296 > 214.[10] |
Note: Exact m/z values and collision energies may require optimization based on the specific instrument used.[3]
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for this compound in plasma.
Table 1: Summary of a Validated LC-MS/MS Method Performance in Mouse Plasma
| Parameter | Value | Reference(s) |
|---|---|---|
| Linearity Range | 10–5000 ng/mL | [2][6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2][6] |
| Within-day Precision | ≤ 10% | [6] |
| Between-day Precision | ≤ 13% | [6] |
| Accuracy | 90–108% | [6] |
| Linearity (R²) | > 0.99 |[2] |
Table 2: Comparison of Sample Preparation Methods
| Preparation Method | Analyte(s) | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
|---|---|---|---|---|---|---|
| Protein Precipitation | Diclofenac, 4'-OH Diclofenac | Mouse Plasma | Not explicitly stated | 10 | 10 - 5000 | [5] |
| Liquid-Liquid Extraction | Diclofenac | Human Plasma | > 79% | 250 | 250 - 4000 |[5] |
Visualized Workflows
The diagrams below illustrate the key steps in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium, film coated tablet [dailymed.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Extraction of 4'-Hydroxydiclofenac from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-hydroxydiclofenac is the primary metabolite of diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The formation of this compound is mainly catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[1][2] The accurate quantification of this metabolite in biological matrices such as plasma, urine, and liver microsomes is essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments.[3][4] This application note provides detailed protocols for the extraction of this compound from various biological matrices using three common techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of the appropriate extraction method is critical for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and precision of subsequent analytical quantification, typically performed by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]
Quantitative Data Summary
The choice of extraction method can significantly impact the analytical results. The following table summarizes quantitative data from various validated methods for the extraction and quantification of this compound.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | LLOQ | Linearity Range | Reference(s) |
| Protein Precipitation | Diclofenac, 4'-OH Diclofenac | Mouse Plasma | Not explicitly stated | 10 ng/mL (4'-OH) | 10 - 5000 ng/mL (4'-OH) | [4] |
| Protein Precipitation | This compound | Rat Liver Microsomes | 80 - 120% | 0.4 µg/mL | 0.2 - 100 µM | [1][5] |
| Liquid-Liquid Extraction | Diclofenac, this compound | Rat Serum | ≥76% | 0.0112 µg/mL | Not Specified | [6] |
| Liquid-Liquid Extraction | Diclofenac and metabolites | Human Urine | 75 - 85% | 0.4 µg/mL | 0.2 - 40 µg/mL | [7] |
| Solid-Phase Extraction | Diclofenac and metabolites | Human Urine | Not Specified | Not Specified | Not Specified | [8] |
| HPLC-ICP-QQQ | This compound, Diclofenac | Human Plasma | 94 - 98% | 0.05 mg/L Cl | 0.05 - 5.0 mg/L Cl | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and well-suited for high-throughput analysis, particularly for samples like plasma and liver microsomes.[4][5]
Materials:
-
Biological matrix (e.g., plasma, liver microsomes)
-
Internal Standard (IS) working solution (e.g., 4'-Hydroxy diclofenac-d4)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.[4]
-
Add 10 µL of the 4'-Hydroxy diclofenac-d4 internal standard (IS) working solution.[4]
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[4][10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[4][10]
-
Centrifuge the tubes at high speed (e.g., 9,000 - 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer a 100 µL aliquot of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4] In some methods, the supernatant may be supplemented with water before injection.[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation by separating analytes based on their differential solubility in immiscible liquid phases.[4]
Materials:
-
Biological matrix (e.g., plasma)
-
Internal Standard (IS) working solution
-
Acidifying agent (e.g., 1M HCl or 1M phosphoric acid)[4]
-
Organic extraction solvent (e.g., ethyl acetate or a hexane:isopropanol mixture)[1][4]
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Methodology:
-
Pipette 0.5 mL of the plasma sample into a clean glass tube.[4]
-
Add the internal standard working solution.[4]
-
Acidify the sample by adding a small volume of acid (e.g., 100 µL of 1M HCl or 600 µL of 1M phosphoric acid) and mix for 30 seconds.[4][10]
-
Add 2-5 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).[1][4]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.[1][4]
-
Centrifuge to separate the aqueous and organic layers.[1]
-
Carefully transfer the organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1][10]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.[1][10]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, effectively removing phospholipids and salts that can cause matrix effects.[10]
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) working solution
-
Acidifying agent (e.g., 1M phosphoric acid)[10]
-
Conditioning solvent (e.g., methanol)[10]
-
Equilibration solvent (e.g., deionized water)[10]
-
Washing solvent (e.g., 5% methanol in water)[10]
-
Elution solvent (e.g., methanol or acetonitrile)[10]
-
Evaporation system
-
Reconstitution solvent
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and acidify with 600 µL of 1 M phosphoric acid.[10] For urine samples, buffer to pH 5.0.[8]
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., ~1 mL/min).[10]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[10]
-
Elution: Elute the this compound and IS from the cartridge using 1 mL of a strong solvent like methanol or acetonitrile into a clean collection tube.[10]
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.[10]
Diclofenac Metabolism Pathway
Diclofenac is metabolized in the liver, primarily by CYP2C9, to its major metabolite, this compound. This metabolite can then be further metabolized or excreted. Understanding this pathway is crucial for interpreting bioanalytical results.
Conclusion
The selection of an appropriate extraction method is a critical step in the bioanalysis of this compound. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample compared to PPT. Solid-phase extraction yields the cleanest samples and is highly selective, making it ideal for methods requiring low limits of detection and minimal matrix effects. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the solid-phase extraction of diclofenac sodium, indomethacin and phenylbutazone for their analysis in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Protocol for In Vitro Metabolism Study of 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism. The primary metabolic pathway is the hydroxylation of the dichlorophenyl ring to form 4'-hydroxydiclofenac. This reaction is almost exclusively catalyzed by the Cytochrome P450 2C9 (CYP2C9) enzyme.[1] Understanding the kinetics and potential inhibition of this pathway is crucial for predicting drug-drug interactions, assessing patient-specific metabolic differences, and investigating the mechanisms of diclofenac-induced hepatotoxicity.
This document provides a detailed protocol for an in vitro study of this compound formation using human liver microsomes (HLM), along with analytical methods for its quantification.
Metabolic Pathway and Bioactivation
Diclofenac is metabolized by both Phase I and Phase II enzymes. The initial and major Phase I metabolic step is the CYP2C9-mediated formation of this compound.[1] Other minor hydroxylated metabolites, such as 5-hydroxydiclofenac, are formed by CYP3A4.[2] These hydroxylated metabolites can be further oxidized to reactive quinone imines, which are unstable electrophilic intermediates.[3] These reactive species can form covalent adducts with cellular proteins, a mechanism thought to contribute to diclofenac-induced liver injury.[3][4] Additionally, diclofenac can undergo glucuronidation to form diclofenac acyl glucuronide, which can also contribute to protein adduction.[5]
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes the incubation of diclofenac with human liver microsomes to measure the formation of this compound.
Materials:
-
Human Liver Microsomes (HLM)
-
Diclofenac
-
This compound (analytical standard)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (1.0 mM)[6]
-
Internal Standard (IS) solution (e.g., Diclofenac-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of diclofenac in methanol or DMSO.
-
Prepare working solutions of diclofenac by diluting the stock solution with the incubation buffer to achieve final concentrations typically ranging from 1-100 µM.
-
Prepare the NADPH regenerating system or a 1.0 mM NADPH solution in buffer.[6]
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and diclofenac working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.[6]
-
Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.[6]
-
Incubate for a specified time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (e.g., Diclofenac-d4).[6]
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
-
Analytical Quantification
The concentration of this compound in the supernatant can be determined using either High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for studies requiring high sensitivity.
2.1. HPLC-UV Method
A validated HPLC-UV method can be used for the quantification of this compound.[7]
-
Chromatographic Conditions:
2.2. LC-MS/MS Method
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).[11]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
-
Mass Spectrometric Conditions:
Data Presentation
Enzyme Kinetic Parameters
The formation of this compound typically follows Michaelis-Menten kinetics.
| Enzyme Source | Substrate | K_m (µM) | V_max | Reference |
| Recombinant human P450 1A2 | Diclofenac | 33 | 0.20 min⁻¹ | [13] |
| CYP2C9 | Diclofenac | 3.9–22 | Not Specified | [1] |
Analytical Method Performance
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range | 5 - 100 µM | 0.5 - 500 ng/mL | [7][12] |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.5 ng/mL | [12] |
| Intra-day Precision (%RSD) | <15% | Not Specified | [8][9] |
| Inter-day Precision (%RSD) | <15% | Not Specified | [8][9] |
| Accuracy/Recovery | 80-120% | 90-100% | [8][9][14] |
Conclusion
This protocol provides a comprehensive framework for studying the in vitro metabolism of diclofenac to this compound. The detailed experimental and analytical procedures will enable researchers to obtain reliable and reproducible data. This information is critical for advancing our understanding of diclofenac's pharmacokinetics, potential for drug interactions, and the mechanisms underlying its idiosyncratic hepatotoxicity.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Drug interactions of diclofenac and its oxidative metabolite with human liver microsomal cytochrome P450 1A2-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for the Analytical Standard Preparation of 4'-Hydroxydiclofenac
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Hydroxydiclofenac is the primary and most abundant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The accurate quantification of this metabolite is essential for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology.[1] These application notes provide detailed protocols for the preparation and use of this compound as an analytical standard, focusing on methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Certified reference materials for this compound are commercially available and are recommended for these applications.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as an analytical standard.
| Property[2][3][4] | Value[2][3][4] |
| Chemical Name | 2-[2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl]acetic acid |
| CAS Number | 64118-84-9 |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ |
| Molecular Weight | 312.15 g/mol |
| Appearance | Light Violet Solid |
| Melting Point | 173-178 °C (decomposes) |
| Boiling Point | 432.7 °C at 760 mmHg |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, and Methanol |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a primary stock solution and subsequent serial dilutions to create working standard solutions for calibration curves.
Materials:
-
This compound analytical standard
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µM):
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution using HPLC-grade methanol or the mobile phase to achieve the desired concentration range for the calibration curve.[5] For example, to prepare a 10 µM working standard, dilute 1 mL of the 100 µM stock solution to a final volume of 10 mL.
-
Prepare a fresh set of working standards for each analytical run to ensure accuracy.
-
Protocol 2: Sample Preparation from Biological Matrices
The following protocols describe common extraction techniques for isolating this compound from biological samples for analysis.
A. Protein Precipitation for Plasma and Liver Microsomes (for HPLC-UV and LC-MS/MS)
This method is efficient and suitable for various biological matrices.[5]
Materials:
-
Biological sample (e.g., plasma, rat liver microsomes)
-
Internal Standard (e.g., D₄-diclofenac for LC-MS/MS, Salicylic Acid for HPLC-UV)[1][9]
-
Acetonitrile, ice-cold[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of the biological sample (e.g., 10 µL of mouse plasma or 20 µL of rat liver microsomes) into a microcentrifuge tube.[1][5]
-
Add the internal standard solution.[1]
-
To precipitate proteins, add a sufficient volume of ice-cold acetonitrile (e.g., 300 µL for a 100 µL plasma sample).[1][10]
-
Vortex the mixture vigorously for 30 seconds to 2 minutes.[5][10]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][11]
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[5] For LC-MS/MS analysis, the supernatant may be further diluted with water.[1]
B. Liquid-Liquid Extraction for Plasma Samples (for HPLC-UV)
This method can provide a cleaner extract compared to protein precipitation.[5]
Materials:
-
Plasma sample (e.g., 1 mL)
-
Internal standard solution
-
1M orthophosphoric acid
-
Hexane:isopropyl alcohol (90:10, v/v) mixture
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma, add 100 µL of the internal standard solution and 1 mL of 1M orthophosphoric acid.[5]
-
Add 5 mL of the hexane:isopropyl alcohol mixture and vortex for 2 minutes.[5]
-
Centrifuge to separate the aqueous and organic phases.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) for HPLC injection.[5]
Analytical Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely accessible method for the quantification of this compound.[12]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity UHPLC or equivalent[5] |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm)[5][11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Time (min): 0, 4, 5, 5.1, 7%B: Varies based on specific method[5] |
| Flow Rate | 1 mL/min[5][11] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 282 nm[5][9] |
| Internal Standard | Salicylic Acid or 4-hydroxyoctanophenone[5][9] |
Quantitative Data Summary: HPLC-UV Method
| Parameter | Result | Matrix |
| Linearity Range | 5 - 100 µM[12] | Rat Liver Microsomes |
| Correlation Coefficient (R²) | > 0.999[6][12] | Rat Liver Microsomes |
| Limit of Detection (LOD) | 0.84 µM[12] | Rat Liver Microsomes |
| Limit of Quantification (LOQ) | 2.54 µM[12] | Rat Liver Microsomes |
| Intra-day Precision (%RSD) | < 10%[12] | Rat Liver Microsomes |
| Inter-day Precision (%RSD) | < 10%[12] | Rat Liver Microsomes |
| Accuracy (% Recovery) | 80 - 120%[12] | Rat Liver Microsomes |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[1][9]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Coupled to a triple quadrupole mass spectrometer[2][9] |
| Column | Polar embedded reversed-phase column or Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm)[1] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[1][13] |
| Ionization | Electrospray ionization (ESI) in positive mode[9] |
| Detection | Multiple Reaction Monitoring (MRM) mode[1] |
| Internal Standard | 4'-Hydroxy diclofenac-d4[9] |
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Value | Matrix |
| Linearity (R²) | > 0.997[9] | Mouse Plasma |
| Lower Limit of Quantification (LOQ) | 10 ng/mL[9] | Mouse Plasma |
| Intra-day Precision (%RSD) | ≤ 10%[9] | Mouse Plasma |
| Inter-day Precision (%RSD) | ≤ 13%[9] | Mouse Plasma |
| Accuracy/Recovery | 90-108%[9] | Mouse Plasma |
Mandatory Visualizations
Caption: Experimental workflow for this compound standard preparation and analysis.
Caption: Metabolic pathway of Diclofenac to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol for Developing a Calibration Curve for 4'-Hydroxydiclofenac
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Hydroxydiclofenac is the primary metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism assays, and drug-drug interaction assessments.[1][2] This document provides a detailed protocol for developing a calibration curve for this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the validation parameters and typical calibration curve data for the quantification of this compound.
Table 1: HPLC-UV Method Validation Parameters [1][3][4]
| Validation Parameter | Result |
| Linearity (R²) | > 0.999[1] |
| Concentration Range | 5 - 100 µM[5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120%[3][4] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL[1] |
Table 2: Example Calibration Curve Data for HPLC-UV Analysis
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 0 | 0 |
| 5 | 0.065 |
| 10 | 0.135 |
| 20 | 0.272 |
| 40 | 0.545 |
| 60 | 0.815 |
| 80 | 1.090 |
| 100 | 1.365 |
Table 3: LC-MS/MS Method Validation Parameters [6]
| Validation Parameter | Result |
| Linearity (R²) | > 0.99 |
| Concentration Range | 10 - 5000 ng/mL[6] |
| Within-day Precision (%RSD) | ≤ 10%[6] |
| Between-day Precision (%RSD) | ≤ 13%[6] |
| Accuracy | 90 - 108%[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] |
Experimental Protocols
This protocol is adapted from a validated method for quantifying this compound in an in vitro setting.[7]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol[5]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (LC-MS grade)
-
Rat liver microsomes[7]
-
Internal standard (e.g., 4-hydroxyoctanophenone)[3]
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (100 µM): Prepare a stock solution by dissolving 1.6 mg of this compound in 50 mL of HPLC-grade methanol.[1][5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or the biological matrix to achieve concentrations ranging from 5 to 100 µM.[5][7]
3. Sample Preparation (Protein Precipitation):
-
To 20 µL of the rat liver microsome sample, add 1480 µL of a standard solution of this compound containing the internal standard.[1][3]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[1][3][7]
-
Transfer 1 mL of the supernatant for HPLC analysis.[3]
4. Chromatographic Conditions:
-
Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size) or equivalent.[3][4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile/methanol is commonly used.[7]
-
Injection Volume: 20 µL.[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A linearity of R² > 0.99 is generally considered acceptable.[3][4]
This protocol is suitable for high-sensitivity quantification in biological matrices like plasma.[6][8]
1. Materials and Reagents:
-
This compound reference standard
-
4'-Hydroxy diclofenac-d4 (internal standard)[9]
-
Acetonitrile (LC-MS grade)[9]
-
Formic acid (LC-MS grade)[9]
-
Water (LC-MS grade)
2. Preparation of Stock and Standard Solutions:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of this compound and the internal standard in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank plasma with the working solutions to create calibration standards (e.g., 10-5000 ng/mL) and quality control (QC) samples.[6]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add a known amount of the internal standard solution.[9]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[9]
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[9]
-
Column: A polar embedded reversed-phase column or a Luna Omega Polar C18 column (50 x 2.1 mm, 1.6 µm) is recommended.[6][10]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][9]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentrations.
-
Use a weighted linear regression (e.g., 1/x²) for analysis.
Mandatory Visualization
Caption: Experimental workflow for developing a calibration curve for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols: 4'-Hydroxydiclofenac as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxydiclofenac is the principal and most abundant metabolite of diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, making it a critical biomarker for assessing CYP2C9 activity.[2][4] The analysis of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and in clinical and forensic toxicology.[1] These application notes provide detailed protocols for the quantification of this compound in biological matrices and discuss its application in drug development.
Application as a Biomarker
The primary application of measuring this compound is to determine the metabolic activity of the CYP2C9 enzyme. This is significant for:
-
Drug-Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce CYP2C9, a common pathway for drug metabolism. Understanding these interactions is vital to prevent adverse drug reactions in clinical trials.[5]
-
Pharmacogenetic Studies: Evaluating the impact of genetic polymorphisms of CYP2C9 on diclofenac metabolism. Different genotypes can lead to variations in enzyme activity, affecting drug efficacy and safety.[4]
-
Toxicology and Liver Injury Studies: Investigating the role of metabolic activation in diclofenac-induced liver injury.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: Bioanalytical Method Parameters for this compound Analysis [2]
| Parameter | Method | Details |
| Instrumentation | LC-MS/MS | Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode |
| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |
| Precursor Ion (m/z) | 312.0 | [M-H]⁻ |
| Product Ion (m/z) | 268.0 | [M-H-CO₂]⁻ |
| Internal Standard | This compound-d4 | A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.[2][7] |
Table 2: Enzyme Kinetic Parameters for this compound Formation [2]
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) |
| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 |
| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Diclofenac
The biotransformation of diclofenac to this compound is a phase I metabolic reaction. The primary enzyme responsible for this 4'-hydroxylation is CYP2C9.[2] While other minor metabolites are formed, this pathway is the most significant in humans.[2]
Metabolic conversion of Diclofenac to this compound.
Experimental Workflow for Quantification
A typical workflow for the quantification of this compound in a biological sample using a deuterated internal standard is illustrated below.[7]
Typical experimental workflow for this compound quantification.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for in vitro drug-drug interaction studies, particularly for assessing inhibitory effects on the CYP2C9 enzyme in rat liver microsomes.[1][5]
1. Stock and Standard Solution Preparation:
-
Prepare a 100 µM stock solution of this compound by dissolving 1.6 mg in 50 mL of HPLC-grade methanol.[8]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 100 µM.[8]
2. Sample Preparation (Protein Precipitation for Rat Liver Microsomes): [8]
-
To a 20 µL sample of rat liver microsomes, add 1480 µL of a standard solution of this compound containing an internal standard.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant for HPLC analysis.
3. Sample Preparation (Liquid-Liquid Extraction for Plasma): [8]
-
To 1 mL of plasma, add 100 µL of the internal standard solution and 1 mL of 1M orthophosphoric acid.
-
Add 5 mL of a hexane:isopropyl alcohol (90:10) mixture and vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
4. Chromatographic Conditions: [5][8]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity UHPLC or equivalent |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-based gradient elution |
| Flow Rate | 1 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm |
The retention time for this compound under these conditions is approximately 2.7 minutes.[8] This method has demonstrated good linearity (R² > 0.99), reproducibility, and accuracy (80–120%) in rat liver microsome samples.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in various biological matrices, including mouse and human plasma.[1]
1. Sample Preparation (Mouse Plasma): [1]
-
To a 10 µL mouse plasma sample, add an internal standard (e.g., D₄-diclofenac).
-
Stabilize the analytes using acetic acid and ascorbic acid.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample.
-
Supplement the supernatant with an equal volume of water.
-
Inject the final solution into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions: [1][3]
| Parameter | Condition |
| LC System | Agilent® 1260 Infinity UHPLC or equivalent |
| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) |
| Mobile Phase | A: 0.1 % Formic Acid in WaterB: 0.1 % Formic Acid in Acetonitrile |
| Gradient | Time (min): 0, %B: 5; Time (min): 4, %B: 95; Time (min): 5, %B: 95; Time (min): 5.1, %B: 5; Time (min): 7, %B: 5 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometer | SCIEX® 4500 or equivalent triple quadrupole mass spectrometer |
| Detection | Multiple Reaction Monitoring (MRM) mode |
The transitions monitored are m/z 314.15 > 231.15 for the 4-hydroxydiclofenac-H+ adduct and m/z 296 > 214 for the diclofenac-H+ adduct.[9]
Conclusion
This compound serves as a reliable and specific biomarker for CYP2C9 activity. The analytical methods described, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its accurate quantification in various biological matrices. These protocols and data are valuable for researchers and professionals in drug development for conducting pharmacokinetic analyses, drug-drug interaction studies, and pharmacogenetic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. ClinPGx [clinpgx.org]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening for Susceptibility-Related Biomarkers of Diclofenac-Induced Liver Injury in Rats Using Metabolomics [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxydiclofenac is the primary active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Formed predominantly through the action of the cytochrome P450 enzyme CYP2C9, this metabolite contributes to the overall anti-inflammatory and analgesic effects of its parent compound.[1] The principal mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins, potent inflammatory molecules.[1]
These application notes provide detailed protocols for a range of cell-based assays to investigate the biological activity of this compound, including its anti-inflammatory effects, potential cytotoxicity, and its influence on key signaling pathways. The deuterated form, this compound-d4, is also discussed as a valuable tool for quantitative analysis in mass spectrometry-based methods.[1]
Data Presentation
The following tables summarize key quantitative data for this compound and its parent compound, diclofenac, in various cell-based assays.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| This compound | Human Rheumatoid Synovial Cells | COX Activity Inhibition | Inhibition of COX enzymes | 32 nM[1][2] |
| This compound | Human Rheumatoid Synovial Cells | Prostaglandin E2 (PGE2) Production | Inhibition of PGE2 synthesis | 17 nM[1][2] |
Table 2: Cytotoxicity of Diclofenac (Parent Compound) in Human Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| Diclofenac | HT29 (Colon Cancer) | Cytotoxicity | Cell Viability | 52.6 µg/mL[3] |
| Diclofenac | HepG2 (Liver Cancer) | Cytotoxicity | Cell Viability | 46.9 µg/mL[3] |
| Diclofenac | B16-F10 (Melanoma) | Cytotoxicity | Cell Viability | 52.5 µg/mL[3] |
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
This compound exerts its primary anti-inflammatory effect by inhibiting the COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins like PGE2.
Experimental Workflow: In Vitro COX Inhibition Assay
This workflow outlines the steps to determine the inhibitory effect of this compound on COX enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic susceptibility to diclofenac-induced hepatotoxicity: contribution of UGT2B7, CYP2C8, and ABCC2 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxydiclofenac is the principal active metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The formation of this metabolite, primarily mediated by the cytochrome P450 enzyme CYP2C9, is a critical determinant of diclofenac's pharmacokinetic profile and can be implicated in drug-drug interactions.[1] Accurate pharmacokinetic modeling of this compound is essential for understanding the disposition of diclofenac, predicting potential safety and efficacy variations in different patient populations, and guiding dose adjustments.
These application notes provide a comprehensive overview of the methodologies and data required for the pharmacokinetic modeling of this compound. They include detailed experimental protocols for the quantification of this compound in biological matrices, a summary of relevant pharmacokinetic parameters, and a guide to developing a pharmacokinetic model.
Data Presentation
Table 1: Enzyme Kinetic Parameters for this compound Formation
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg) | Reference(s) |
| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 | [1] |
| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified | [1] |
| Recombinant CYP1A2 | Diclofenac | 33 | 0.20 min-1 | [2] |
Table 2: Bioanalytical Method Parameters for this compound Quantification
| Analytical Method | Matrix | Linearity Range | LLOQ | Precision | Accuracy | Reference(s) |
| LC-MS/MS | Mouse Plasma | 10–5000 ng/mL | 10 ng/mL | Within-day: ≤ 10%, Between-day: ≤ 13% | 90–108% | [3] |
| HPLC-UV | Rat Liver Microsomes | 5-100 μM | Not Specified | Inter- and Intra-day < 15% | 80–120% | [3] |
Table 3: Human Pharmacokinetic Parameters for Diclofenac and this compound
| Parameter | Diclofenac | This compound | Reference(s) |
| Elimination Half-life (t1/2) | 1.8 ± 0.9 h | 3.6 ± 0.5 h | [4] |
| Renal Clearance (Clr) | 3.23 ± 1.03 mL/min | 6.14 ± 4.04 mL/min | [4] |
| Mean % of dose excreted in urine | 13.6 ± 6.5% | 27.2 ± 12% | [4] |
| Apparent Total Body Clearance | 28.0 ± 11.9 L/h | 27.5 ± 10.9 L/h | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., this compound-d4).[5]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[5]
2. Chromatographic Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.[5]
-
Column: A polar embedded reversed-phase column (e.g., Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transition for this compound: m/z 314.15 > 231.15.[3]
-
MRM Transition for Internal Standard (e.g., this compound-d4): To be optimized based on the specific internal standard used.
Protocol 2: In Vitro Metabolism of Diclofenac in Human Liver Microsomes
This protocol outlines the procedure to study the formation of this compound from diclofenac using human liver microsomes, which is crucial for determining enzyme kinetics.[1][6]
1. Materials
-
Human liver microsomes (HLMs)
-
Diclofenac
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile
-
Internal standard (e.g., this compound-d4)
2. Incubation Procedure
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and diclofenac solution at various concentrations.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes), ensuring the time is within the linear range of metabolite formation.[6]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1]
-
Add the internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS as described in Protocol 1).
Pharmacokinetic Modeling Approach
A parent-metabolite pharmacokinetic model is typically used to describe the time course of both diclofenac and this compound concentrations in the body. This can be a compartmental model or a more complex physiologically based pharmacokinetic (PBPK) model.
1. Model Development
-
Data Collection: Obtain plasma concentration-time data for both diclofenac and this compound from clinical or preclinical studies.
-
Model Structure Selection: A common approach is a two-compartment model for the parent drug (diclofenac) and a one-compartment model for the metabolite (this compound). The formation of the metabolite is linked to the elimination of the parent drug.
-
Parameter Estimation: Use non-linear mixed-effects modeling software (e.g., NONMEM, Phoenix WinNonlin) to estimate pharmacokinetic parameters such as absorption rate constant (Ka), clearance (CL), volume of distribution (V), and the fraction of parent drug metabolized to the metabolite (Fm).[7]
2. Model Validation
-
Goodness-of-fit plots: Visually inspect plots of observed versus predicted concentrations and weighted residuals versus time to assess the model's predictive performance.
-
Visual Predictive Check (VPC): Simulate data from the final model and compare the distribution of simulated concentrations with the observed data to evaluate the model's ability to reproduce the variability in the data.
-
Bootstrap analysis: Perform bootstrapping to obtain robust estimates of the parameter uncertainty.
Visualizations
Caption: Metabolic pathway of Diclofenac.
Caption: LC-MS/MS analytical workflow.
Caption: Pharmacokinetic modeling workflow.
References
Application Notes and Protocols for 4'-Hydroxydiclofenac in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolite, 4'-hydroxydiclofenac, is formed predominantly through the action of CYP2C9.[1][2] While diclofenac's potential for drug-drug interactions (DDIs) is well-documented, the role of its metabolites, such as this compound, is also a critical consideration in drug development and clinical practice. Understanding the potential of this compound to inhibit or induce metabolic enzymes and interact with drug transporters is essential for a comprehensive assessment of diclofenac's DDI profile.
These application notes provide a detailed overview of the role of this compound in DDI studies, including its metabolic pathway, its effects on CYP enzymes and drug transporters, and detailed protocols for in vitro assessment.
Metabolic Pathway of Diclofenac to this compound
Diclofenac is primarily metabolized in the liver via hydroxylation. The formation of this compound is the principal metabolic route and is almost exclusively catalyzed by CYP2C9.[2][3] Other minor metabolites, including 5-hydroxydiclofenac and 3'-hydroxydiclofenac, are formed by other CYP isoforms such as CYP3A4, CYP2C8, and CYP2C19.[1][2][4] this compound itself can be further metabolized, including through glucuronidation.[3]
Quantitative Data on Drug-Drug Interaction Potential
Table 1: Inhibition of Cytochrome P450 Enzymes
| Compound | CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Notes |
| Diclofenac | CYP1A2 | Caffeine | - | 37 | [5] |
| CYP2C9 | Flurbiprofen | Strong Inhibition | - | [5] | |
| This compound | CYP2C9 | Flurbiprofen | Moderate Inhibition | Not Reported | [5] |
| CYP1A2, 2C19, 3A4 | Various | No significant inhibition | Not Reported | [5] |
Table 2: Induction of Cytochrome P450 Enzymes
| Compound | CYP Isoform | EC50 (µM) | Emax (Fold Induction) | Notes |
| This compound | CYP1A2, 2B6, 3A4 | Not Reported | Not Reported | Data not available in cited literature. |
Table 3: Inhibition of Drug Transporters
| Compound | Transporter | Ki (µM) | Notes |
| Diclofenac | OAT1 | - | Identified as an inhibitor. |
| OAT3 | - | Identified as an inhibitor. | |
| This compound | OAT1 | Not Reported | Identified as an inhibitor. |
| OAT3 | Not Reported | Identified as an inhibitor. | |
| Diclofenac Acyl Glucuronide | OAT1 | - | Identified as a substrate.[4] |
| OAT3 | - | Identified as a substrate.[4] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on major CYP isoforms using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and a range of concentrations of this compound or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the CYP-specific probe substrate to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 2-3 volumes of cold acetonitrile or methanol.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Protocol 2: In Vitro Cytochrome P450 Induction Assay
This protocol provides a general method for evaluating the potential of this compound to induce the expression of major CYP isoforms in cultured human hepatocytes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
CYP-specific probe substrates
-
RNA extraction kit and reagents for qRT-PCR (optional, for mRNA analysis)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24 hours).
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.
-
Incubate the cells for 48-72 hours, replacing the medium daily.
-
-
Assessment of CYP Activity:
-
After the treatment period, wash the cells with buffer.
-
Add medium containing a cocktail of CYP-specific probe substrates.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the medium for LC-MS/MS analysis of metabolite formation.
-
-
Assessment of CYP mRNA Expression (Optional):
-
After treatment, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target CYP genes.
-
-
Data Analysis:
-
For enzyme activity, calculate the fold induction of metabolite formation at each concentration of this compound relative to the vehicle control.
-
For mRNA expression, calculate the fold change in gene expression relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) by fitting the data to a sigmoidal dose-response model.
-
Signaling Pathways in CYP Induction
The induction of CYP enzymes by xenobiotics is primarily mediated by the activation of nuclear receptors, including the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target CYP genes, leading to increased transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for 4'-Hydroxydiclofenac: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxydiclofenac is the primary human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The formation of this active metabolite is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. Accurate quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. Solid-Phase Extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples, leading to cleaner extracts and improved analytical sensitivity compared to methods like protein precipitation or liquid-liquid extraction.
This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a reversed-phase C18 cartridge, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The selection of a sample preparation method significantly influences the recovery and purity of the analyte. While specific quantitative data for the SPE of this compound is not extensively published, the following table summarizes recovery data for its parent compound, diclofenac, using various extraction techniques, which can serve as a valuable reference.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Solid-Phase Extraction | Diclofenac | Human Urine | ~85%[1] | 20[1] | 20 - 1000[1] |
| Protein Precipitation | Diclofenac | Human Plasma | 41.9% | 150 | 150 - 3181 |
| Liquid-Liquid Extraction | Diclofenac | Human Plasma | > 79% | 250 | 250 - 40000 |
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol is designed for the extraction of this compound using a C18 reversed-phase SPE cartridge. Since this compound is an acidic compound, the sample pH is adjusted to ensure the analyte is in its neutral form to promote retention on the non-polar stationary phase.
Materials:
-
SPE Cartridge: C18, 100 mg/3 mL (or similar)
-
Human Plasma: K2EDTA as anticoagulant
-
Internal Standard (IS): this compound-d4 or a suitable analog
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Phosphoric Acid)
-
Ammonium Hydroxide (optional, for pH adjustment of elution solvent)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Autosampler Vials
-
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 500 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Acidify the plasma sample by adding 50 µL of 2% formic acid in water. This adjusts the pH to approximately 2-3, which is at least 2 pH units below the pKa of this compound, ensuring it is in a neutral, non-ionized state for optimal retention on the C18 sorbent.[2][3]
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry out between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences while retaining the analyte of interest.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard from the cartridge by passing 2 mL of methanol through the sorbent. Some methods may benefit from a more basic elution solvent, such as methanol containing 2% ammonium hydroxide, to ensure complete recovery of acidic compounds.
-
Apply a gentle vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Study of the solid-phase extraction of diclofenac sodium, indomethacin and phenylbutazone for their analysis in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy Diclofenac Sulfate|High-Purity Reference Standard [benchchem.com]
- 3. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Derivatization of 4'-Hydroxydiclofenac for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxydiclofenac is the primary active metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on acylation with pentafluoropropionic anhydride (PFPA).
Principle of Derivatization
Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical technique.[5] For the GC-MS analysis of this compound, derivatization aims to:
-
Increase Volatility: By replacing active hydrogen atoms on the hydroxyl and carboxylic acid groups with less polar functional groups, the volatility of the analyte is increased, making it suitable for gas chromatography.
-
Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injection port and column.
-
Enhance Sensitivity: The introduction of specific derivatizing agents can lead to the formation of derivatives with higher mass and specific fragmentation patterns, resulting in improved sensitivity and selectivity in mass spectrometric detection.
This application note focuses on acylation using PFPA, which reacts with the hydroxyl and amino groups of this compound to form a stable, volatile indolinone derivative.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from a validated GC-MS method for the analysis of this compound following derivatization with PFPA.
| Parameter | Value | Reference |
| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) | [6][7] |
| Limit of Detection (LOD) | 0.125 ng/mL | [6][7] |
| Lower Limit of Quantification (LOQ) | 0.25 ng/mL | [6][7] |
| Linear Range | 0.25 - 50 ng/mL | [6][7] |
| Recovery | 89 - 95 % | [6][7] |
| Intra-day and Inter-day CV (%) | < 9% | [6][7] |
| Retention Time | 8.5 min | [6][7] |
| Key Mass Fragments (m/z) | 439, 376 | [6][7] |
Experimental Protocols
Protocol 1: Derivatization of this compound using Pentafluoropropionic Anhydride (PFPA)
This protocol is based on a validated method for the determination of diclofenac and this compound in human plasma.[6][7]
Materials:
-
This compound standard
-
Human plasma (or other biological matrix)
-
1 M Phosphoric acid
-
Acetone
-
n-Hexane
-
Pentafluoropropionic Anhydride (PFPA)
-
Chloroform
-
Methanol (for stock solutions)
-
Pyrex glass tubes (100 x 13 mm) with screw caps
-
Vortex mixer
-
Centrifuge
-
Heater block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma sample into a Pyrex glass tube.
-
If using as an internal standard, add 25 µL of a 0.0045 mg/mL this compound working solution.[6]
-
Add 1 mL of 1 M phosphoric acid and vortex mix.[6]
-
Add 1 mL of acetone for deproteination and vortex mix.[6]
-
Add 5 mL of n-hexane, cap the tube, and place on a roller mixer for 15 minutes.[6]
-
Centrifuge at 1400 x g for 5 minutes at room temperature.[6]
-
-
Extraction:
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
Reconstitution and GC-MS Analysis:
GC-MS Parameters:
-
Column: BP-1 or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperatures:
-
Injector: 250°C
-
Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
-
Oven Program: Start at an appropriate temperature to separate the analyte from the solvent front, then ramp to a final temperature that ensures elution of the derivatized compound.
-
MS Detection: Selected Ion Monitoring (SIM) mode
-
Ions to Monitor (m/z): 439 (quantifier) and 376 (qualifier)[6][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Enzymatic Synthesis of 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver. The primary and most significant metabolic pathway is the hydroxylation at the 4'-position of the dichlorophenyl ring to form 4'-Hydroxydiclofenac.[1][2][3] This reaction is almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][2][3][4][5][6] Understanding the enzymatic synthesis of this major metabolite is critical for several areas of drug development, including pharmacokinetic profiling, predicting drug-drug interactions, and evaluating inter-individual variability in patient response.[1]
These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound using human liver microsomes (HLMs) or recombinant CYP2C9 enzymes. Additionally, a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of the synthesized metabolite is described.
Metabolic Pathway of Diclofenac
The biotransformation of diclofenac is a multi-step process involving several CYP450 isoforms. The major pathway, 4'-hydroxylation, is mediated by CYP2C9. Minor pathways include 5-hydroxylation, primarily catalyzed by CYP3A4, and 3'-hydroxylation, also attributed to CYP2C9.[1][5] The resulting hydroxylated metabolites can undergo further Phase II metabolism, such as glucuronidation.[1][3][7]
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the formation of this compound from diclofenac in a pooled human liver microsomal system.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Diclofenac
-
This compound (as a reference standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (HPLC grade, containing an internal standard if required)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Incubator/Water Bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw the HLMs on ice. Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations in the phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Potassium Phosphate Buffer (to final volume)
-
HLMs (e.g., final concentration of 0.2-0.5 mg/mL)
-
Diclofenac (at various concentrations, e.g., 1-100 µM)
-
MgCl₂ (final concentration of 5-10 mM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Start the enzymatic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. To correct for variations, an internal standard (e.g., 4-hydroxyoctanophenone or a deuterated analog) can be included in the acetonitrile.[8][9]
-
Protein Precipitation: Vortex the mixture vigorously for 2 minutes to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[8][9][10]
-
Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol describes a validated reversed-phase HPLC method for the quantitative analysis of the synthesized this compound.[8][10]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard system with a UV detector (e.g., Agilent 1260 Infinity or equivalent) |
| Column | C18 Reversed-Phase Column (e.g., SUPELCO C18, 25 cm × 4.6 mm, 5 µm)[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Gradient Elution | A gradient program should be optimized for separation. Example: Start at 30% B, ramp to 95% B.[3] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[8][9] |
| Injection Volume | 20 µL[8][9] |
| Detection | UV at 282 nm[8][9] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µM) in methanol.[8][10] Create a series of calibration standards by diluting the stock solution with the mobile phase or the same matrix as the samples (e.g., buffer with acetonitrile) to cover the expected concentration range (e.g., 0.2 to 100 µM).[8]
-
Analysis: Inject the prepared samples and calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the reference standard (approx. 2.7 minutes under specific conditions).[8] Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the experimental samples.
Data Presentation
Enzyme Kinetic Parameters
The kinetics of 4'-hydroxylation of diclofenac by CYP2C9 have been characterized in various in vitro systems.
| System | Km (µM) | Vmax (pmol/min/mg or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 (per mg) | [6] |
| Recombinant CYP2C9 (Yeast) | ND | ND | [11] |
ND: Not explicitly detailed in the provided search results, but studies indicate altered kinetics for genetic variants.[1][11]
HPLC Method Validation Summary
The analytical method should be validated according to ICH guidelines.[8][10]
| Validation Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Linearity (R²) | > 0.99 | 0.999 | [9] |
| Precision (%RSD) | < 15% | < 5% | [12] |
| Accuracy (% Recovery) | 80-120% | 90-100% | [12] |
| Limit of Quantitation (LOQ) | - | 0.4 µg/mL | [13] |
Experimental Workflow Visualization
The overall process from setting up the enzymatic reaction to data analysis can be visualized as follows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4'-Hydroxydiclofenac HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and address common issues encountered during the HPLC analysis of 4'-Hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound, a primary metabolite of diclofenac, is a common issue in reversed-phase HPLC.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[2] The molecule contains a basic amine group that can become protonated and interact with negatively charged residual silanol groups on the surface of silica-based columns (like C18).[2] This secondary ionic interaction causes some analyte molecules to be retained longer, resulting in an asymmetrical peak.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: This is a critical factor.[2] At a mid-range pH, silanol groups are ionized (negatively charged) and the analyte is protonated (positively charged), which maximizes these unwanted interactions.[2] It is recommended to adjust the mobile phase to a lower pH (typically ≤ 3) using an additive like 0.1% formic acid or orthophosphoric acid.[2][3] At a low pH, the silanol groups are fully protonated and therefore neutral, minimizing secondary ionic interactions and improving peak shape.[2]
-
Column Selection: Using a high-purity, modern silica column (Type B) with low residual silanol activity is beneficial.[2] Columns with end-capping or those featuring polar-embedded groups that shield the silanol groups are also effective alternatives.[2][4] For instance, a Kinetex Biphenyl column has been shown to provide increased retention and narrower peaks for diclofenac and its hydroxy metabolite.[2][5]
-
Use of a Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can be effective. TEA interacts with the active silanol sites, reducing their availability to interact with the this compound analyte.[2]
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent that is weaker (less non-polar in reversed-phase) than the mobile phase.[2]
Q2: My this compound peak is fronting. What causes this and how can I fix it?
A2: Peak fronting is less common than tailing but can significantly impact quantification. The most frequent causes are column overload (mass or volume) and an incompatible sample solvent.[6][7]
Troubleshooting Steps:
-
Reduce Sample Concentration (Mass Overload): Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely and resulting in a fronting peak.[6][7] Try diluting the sample (e.g., by a factor of 10) and reinjecting.[6][7]
-
Reduce Injection Volume (Volume Overload): Injecting too large a volume of sample, especially in a strong solvent, can lead to peak distortion.[6] Reduce the injection volume to see if the peak shape improves.
-
Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[6] Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Inspect the Column: Physical damage or a void at the column inlet can also cause fronting.[6][8] This would likely affect all peaks in the chromatogram. If this is suspected, the column may need to be replaced.[6]
Q3: I am seeing poor resolution or co-elution between this compound and other related compounds (e.g., Diclofenac). How can I improve the separation?
A3: Achieving good resolution is dependent on optimizing the three key chromatographic factors: selectivity (α), efficiency (N), and retention (k).[9] Poor resolution between closely related compounds like diclofenac and its metabolites is a common challenge.[5]
Troubleshooting Workflow for Poor Peak Resolution
Caption: A troubleshooting workflow for common HPLC peak resolution issues.
Optimization Strategies:
-
Optimize Mobile Phase Composition (Selectivity): This is often the most effective way to alter selectivity.[2]
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter elution order and improve separation due to different solvent properties.[2]
-
Adjust Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of analytes, which may provide better separation.[2][9]
-
Modify Gradient: If using a gradient elution, making the slope shallower can often improve the resolution of closely eluting compounds.[2]
-
-
Change Stationary Phase (Selectivity): If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry.[2][9] Polar-embedded or phenyl-type columns can offer different selectivity for aromatic compounds like this compound.[5][10]
-
Adjust Column Temperature and Flow Rate (Efficiency & Retention):
-
Temperature: Increasing the column temperature can improve peak efficiency (narrower peaks) and may alter selectivity.[11][12][13] A study found that 30 °C provided better resolution between this compound and diclofenac compared to 25 °C.[11][12]
-
Flow Rate: Lowering the flow rate generally improves resolution, although it increases the analysis time.[2][13] A flow rate of 1.0 mL/min has been shown to yield better resolution for this compound and related compounds than rates of 0.8 mL/min or 1.2 mL/min.[11][12]
-
Q4: What are typical HPLC-UV conditions for analyzing this compound?
A4: Several validated methods have been published. A common approach is reversed-phase HPLC with UV detection. The table below summarizes conditions from established methods, which can serve as an excellent starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm)[10][11] | Agilent Zorbax C18 | Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][10] | 0.1% Orthophosphoric Acid in Water[3] | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile / Methanol[10][11] | Acetonitrile / Methanol[3] | 0.1% Formic Acid in Acetonitrile[5] |
| Elution Type | Gradient[1][10] | Isocratic (40:50:10 A:B:C)[3] | Gradient[5] |
| Flow Rate | 1.0 mL/min[10][11] | 1.5 mL/min[3] | 0.4 mL/min[5] |
| Column Temp. | 30 °C[10][11][12] | Ambient[3] | 40 °C[5] |
| Detection λ | 282 nm[10][11] | 276 nm[3] | MS/MS[5] |
| Injection Vol. | 20 µL[1][10] | 20 µL[3] | 1 µL[5] |
Q5: How can I improve the sensitivity and signal-to-noise ratio for my this compound peak?
A5: Low sensitivity can be a result of detector settings, sample concentration, or poor peak shape.[2]
-
Optimize Detection Wavelength: Ensure you are using the optimal wavelength for detection. For this compound, a wavelength of 282 nm has been used effectively.[2][10][11]
-
Improve Peak Shape: Asymmetrical or broad peaks have a lower height compared to sharp, symmetrical peaks of the same area.[2] By addressing issues like peak tailing (see Q1), you can increase the peak height and improve the signal-to-noise ratio.[2] Using columns with core-shell particles can also result in narrower peaks and increased sensitivity.[2][5]
-
Sample Preparation and Concentration: If possible, increase the concentration of your sample.[2] Additionally, ensure your sample preparation method, such as protein precipitation or solid-phase extraction, provides a clean extract to minimize matrix effects, which can suppress the signal.[2][4]
Key Parameters Affecting HPLC Resolution
Caption: Relationship between adjustable parameters and core factors of HPLC resolution.
Detailed Experimental Protocols
Protocol: HPLC-UV Method for Quantification of this compound
This protocol is based on a validated method for the quantification of this compound in biological matrices like rat liver microsomes.[10][11]
1. Materials and Reagents
-
This compound standard
-
HPLC-grade Methanol[10]
-
HPLC-grade Acetonitrile[10]
-
HPLC-grade Water[10]
-
Formic Acid[10]
-
Biological matrix (e.g., rat liver microsomes)[10]
2. Stock and Standard Solution Preparation
-
Stock Solution (100 µM): Prepare a stock solution of this compound by dissolving 1.6 mg in 50 mL of HPLC-grade methanol.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 60, 80, 100 µM) by diluting the stock solution with the appropriate matrix (e.g., rat liver microsomes) or a solvent mixture similar to the mobile phase.[10]
3. Sample Preparation (Protein Precipitation) This method is suitable for samples such as rat liver microsomes.[1]
-
To 20 µL of the sample (e.g., microsomal incubation), add 1480 µL of a standard solution of this compound.[12]
-
If an internal standard is used, it should be added at this stage.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.[1][10]
-
Carefully collect the supernatant for HPLC analysis.[10]
4. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.[1]
-
Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) %C (Methanol) 0 - 3 50 35 15 3.1 - 5 15 80 5 5.1 - 7 50 35 15 This is an example gradient based on a published method; it may require optimization.[11]
-
Injection Volume: 20 µL[10]
5. Data Analysis
-
Identify the this compound peak based on its retention time from the standard injection. The retention time is expected to be approximately 2.7 minutes under similar conditions.[1]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the this compound concentration in the unknown samples using the linear regression equation from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Matrix Effects in 4'-Hydroxydiclofenac Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of 4'-Hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These endogenous substances, including phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound-d4. Shouldn't that correct for matrix effects?
A2: While a SIL-IS like this compound-d4 is designed to co-elute with the analyte and experience similar matrix effects, this compensation is not always perfect.[1] Significant or highly variable concentrations of interfering components between different samples can lead to differential ion suppression.[1] If the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a level near the limit of quantitation, which increases variability.[1] Inconsistent analyte-to-IS ratios across a sample set often suggest that the nature and magnitude of the matrix effect are not uniform.[1]
Q3: What are the most common sources of matrix effects in plasma and serum samples?
A3: The most prevalent sources of matrix effects in plasma and serum are phospholipids from cell membranes, which are well-known for causing ion suppression in electrospray ionization (ESI).[1] Other significant contributors include endogenous salts, residual proteins not fully removed during sample preparation, and anticoagulants like EDTA or heparin used during sample collection.[1]
Q4: How can I quantitatively assess the matrix effect in my assay for this compound?
A4: The most widely accepted method is the post-extraction spike analysis.[1] This involves comparing the peak response of this compound spiked into a blank matrix extract (that has undergone the entire sample preparation process) with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).[1]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
This assessment should be performed using matrix from at least six different sources to evaluate the lot-to-lot variability of the effect.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Low signal intensity for both this compound and its internal standard. | Significant and consistent ion suppression due to insufficient sample cleanup. This is common with protein precipitation methods.[1] | 1. Improve Sample Cleanup: Switch from protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE is particularly effective at removing phospholipids and salts.[1]2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify retention times with severe ion suppression.[1]3. Change Ionization Source: If available, switch from Electrospray Ionization (ESI), which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI).4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantitation.[1] |
| Inconsistent analyte-to-internal standard area ratios across samples. | Variable matrix effects that are not being adequately compensated for by the SIL-IS. This can arise from differences in the biological samples from different individuals or inconsistencies in sample preparation.[1] | 1. Standardize Sample Preparation: Ensure every step of the sample preparation protocol is performed with high precision and consistency. Automation can help minimize variability.[1]2. Implement a More Robust Cleanup: A more thorough cleanup method like SPE is less prone to variability than PPT or LLE, providing a more consistent final extract.[1]3. Evaluate Matrix Lot-to-Lot Variability: During validation, perform the matrix factor assessment using at least six different lots of the blank biological matrix.[1] |
| Poor peak shape (e.g., tailing, splitting) for this compound. | Co-eluting interferences can distort peak shape. Secondary interactions between the analyte and the analytical column hardware can also be a cause. | 1. Adjust Mobile Phase: Modify the mobile phase pH or the organic solvent composition to improve peak shape.2. Consider a Different Column: Try a column with a different stationary phase, such as a biphenyl or polar-embedded phase, to alter selectivity.[1]3. Use a Metal-Free System: If interactions with stainless steel components are suspected, testing a metal-free or PEEK-lined column and system may resolve the issue.[1] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the extent of matrix effects. Below is a summary of expected performance for the analysis of this compound in human plasma using different extraction techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanup Efficiency | Low | Moderate | High |
| Matrix Effect Risk | High | Moderate | Low |
| Typical Matrix Factor (MF) | 0.4 - 0.7 (Significant Suppression) | 0.7 - 0.9 (Mild to Moderate Suppression) | 0.9 - 1.1 (Minimal Effect) |
| Reproducibility (%RSD) | < 15% | < 10% | < 5% |
| Analyte Recovery | > 90% | 70 - 90% | > 85% |
Note: The Matrix Factor and Reproducibility values are representative and can vary based on the specific method parameters and the LC-MS/MS system used.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound and the internal standard in a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using your established protocol. Spike this compound and the internal standard into the final, dried, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike this compound and the internal standard into blank plasma before starting the extraction protocol.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate the Process Efficiency:
-
Process Efficiency (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample in a glass tube, add the internal standard.
-
Acidify the sample by adding 600 µL of 1 M phosphoric acid.[1]
-
Add 5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Sample Pre-treatment: Acidify 500 µL of plasma (containing the internal standard) with 600 µL of 1 M phosphoric acid.[1]
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate.[1]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elute: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.[1]
-
Dry-Down and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.[1]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
Technical Support Center: 4'-Hydroxydiclofenac Stability in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4'-hydroxydiclofenac in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound in solution is influenced by several key factors:
-
Temperature: Elevated temperatures can accelerate degradation. For optimal stability, storage at low temperatures is crucial.[1][2]
-
pH: The molecule's stability can be compromised under acidic or basic conditions, which may promote hydrolysis or other chemical transformations.[1]
-
Light: Exposure to light, particularly UV irradiation, can lead to photodegradation.[2] It is advisable to protect solutions from light.[1]
-
Solvent: The choice of solvent can impact stability. While soluble in organic solvents like DMSO, ethanol, and methanol, aqueous solutions are not recommended for storage for more than a day.[2][3]
-
Enzymatic Degradation: In biological samples, endogenous enzymes can metabolize the analyte if not properly inactivated.[1]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the stability of the analyte.[1]
Q2: What are the recommended storage conditions for this compound solutions?
To ensure the integrity of your samples, adhere to the following storage guidelines:
| Form | Storage Temperature | Recommended Duration |
| Solid (Crystalline) | -20°C | ≥ 4 years[3] |
| In Solvent (e.g., DMF, Ethanol) | -80°C | Up to 6 months[2][4] |
| -20°C | Up to 1 month[2][4] | |
| Aqueous Solution (e.g., PBS) | Room Temperature | Not recommended for more than one day[2][3] |
Note: The data for solutions in organic solvents is primarily based on studies of the deuterated analog, 4'-Hydroxy diclofenac-d4, but provides valuable insight for the non-deuterated form.
Q3: What are the potential degradation pathways for this compound?
Based on forced degradation studies of the parent compound, diclofenac, the primary degradation pathways for this compound likely include:
-
Hydrolysis: Degradation in acidic and alkaline conditions.[2]
-
Oxidation: A common pathway for pharmaceuticals.[2] Further oxidation of this compound can occur.[1]
-
Photolysis: Degradation upon exposure to light.[2]
-
Formation of Reactive Intermediates: Potential degradation could involve the formation of benzoquinone imines.[1]
-
Intramolecular Cyclization: Formation of a lactam structure has been identified as a transformation product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent analyte response in analytical assays. | Analyte degradation during sample collection and handling. | - Ensure immediate processing or freezing of samples after collection.- Minimize the time samples are kept at room temperature.[1] |
| Analyte degradation during storage. | - Verify that storage temperatures have been consistently maintained at recommended levels.- Review long-term stability data and compare with your storage duration. | |
| Instability due to multiple freeze-thaw cycles. | - Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.[1] | |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | - Optimize chromatographic conditions to ensure separation of the analyte from potential degradation products.- Utilize a mass spectrometer to identify interfering peaks and confirm if they are related to the analyte.[1] |
| Inconsistent results when using a deuterated internal standard (4'-Hydroxy diclofenac-d4). | Degradation of the internal standard. | - Verify the stability of the internal standard's stock and working solutions.- Assess the stability of the internal standard in the biological matrix under the same conditions as the analyte.[1] |
| Hydrogen-Deuterium (H/D) exchange. | - Avoid extreme pH and high temperatures during sample processing.- Analyze the mass spectrum of the internal standard to check for any loss of deuterium.[1] |
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of this compound. It is important to note that much of the detailed stability testing has been performed on its deuterated analog or in complex environmental matrices.
| Compound | Condition | Observation | Source |
| This compound | In Rat Liver Microsomes (Room Temperature) | Relatively stable for 3 consecutive days. | [5] |
| This compound | Seawater with sediment | Concentration decreased by 76.5% over 29 days. | [6] |
| This compound | Seawater with autoclaved sediment | Concentration decreased by 90.2% over 29 days. | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).[2]
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[2] A mass spectrometer detector is essential for identifying the structure of the degradants.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a validated HPLC-UV method for the quantification of this compound in biological matrices like rat liver microsomes.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 282 nm.[7]
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of this compound (e.g., 100 µM) in HPLC-grade methanol.[7]
-
Prepare calibration standards by diluting the stock solution to achieve a range of concentrations.[7]
-
To a small volume of the sample (e.g., 20 µL of rat liver microsomes), add a larger volume of a standard solution of this compound containing an internal standard.[7]
-
Vortex the mixture to precipitate proteins.[7]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[7]
-
Inject the supernatant into the HPLC system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of diclofenac and 4-hydroxydiclofenac in the seawater and sediment microenvironments: Evaluation of biotic and abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4'-Hydroxydiclofenac Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the bioanalysis of 4'-Hydroxydiclofenac using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Ion Suppression
This guide addresses common issues encountered during the analysis of this compound and provides systematic approaches to identify and resolve them.
Issue 1: Poor Sensitivity and Inconsistent Analyte Signal
Question: My signal for this compound is low and varies significantly between injections. What are the likely causes and how can I fix this?
Answer:
Low and inconsistent signals for this compound are often indicative of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] The primary sources of these interfering components in biological matrices like plasma are phospholipids, salts, and residual proteins.[1]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to ensure your sample cleanup is adequate. Protein precipitation (PPT) is a common and simple method, but it is often insufficient for removing phospholipids and other matrix components that cause ion suppression.[2][3] Consider more rigorous cleanup techniques.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds by selectively adsorbing the analyte to a solid sorbent and washing away matrix components before eluting the purified analyte.[1]
-
-
Optimize Chromatographic Separation: If ion suppression persists after improving sample cleanup, the next step is to optimize the liquid chromatography method to separate this compound from the interfering matrix components.
-
Gradient Modification: Adjust the gradient elution profile to increase the separation between your analyte and the region where matrix components, particularly phospholipids, typically elute.
-
Column Selection: Switching to a column with a different stationary phase chemistry, such as a biphenyl or a polar-embedded phase, can alter selectivity and improve separation from interferences.[1][4]
-
Ultra-High-Performance Liquid Chromatography (UPLC): The higher resolution offered by UPLC systems can significantly improve the separation of the analyte from matrix components, thereby reducing ion suppression.[5]
-
-
Check for Instrument Contamination: A gradual decrease in signal over a series of injections can point to contamination of the ion source.[6] Regularly clean the ion source components as per the manufacturer's recommendations.
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components, which may alleviate ion suppression. However, this approach may also reduce the analyte signal to below the desired limit of quantitation.[1][6]
Issue 2: Poor Peak Shape (Tailing or Splitting)
Question: I'm observing significant peak tailing for this compound. What could be the cause and how can I improve the peak shape?
Answer:
Poor peak shape for this compound can be caused by several factors, including secondary interactions with the analytical column, issues with the mobile phase, or column contamination.[6]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is an acidic compound. To ensure it is in a non-ionized form, which generally results in better peak shape on reversed-phase columns, the mobile phase pH should be maintained below its pKa. The pKa of the parent drug, diclofenac, is around 4.15.[6] Using a mobile phase with an acidic modifier like 0.1% formic acid is common practice.[4][7]
-
Column Health and Secondary Interactions:
-
Column Contamination: Contaminants from previous injections can build up on the column, leading to poor peak shape. The use of a guard column and ensuring adequate sample cleanup can help prevent this.[6]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or with metal components of the HPLC system. Using a column with end-capping or considering a metal-free or PEEK-lined column and system can mitigate these interactions.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1] In bioanalysis, where analyte concentrations can be very low, ion suppression is a significant challenge that can compromise the reliability of pharmacokinetic and toxicological data.[1]
Q2: How can I quantitatively assess the degree of ion suppression in my assay?
A2: A common method to quantify matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix sample that has gone through the extraction process. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression.
Q3: Will using a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 completely eliminate issues from ion suppression?
A3: While a SIL-IS is the best tool to compensate for matrix effects, it may not be a perfect solution in all cases.[1][7] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus the analyte-to-IS ratio remains constant. However, if the ion suppression is severe and highly variable between samples, it can suppress the signals of both the analyte and the internal standard to levels near the limit of quantitation, leading to increased variability and inaccurate results.[1] Therefore, it is always best to minimize ion suppression as much as possible rather than solely relying on the internal standard for correction.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing ion suppression for this compound?
A4: Electrospray Ionization (ESI) is generally more susceptible to ion suppression from matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[1][8] If your instrumentation allows, developing a method using APCI could significantly reduce ion suppression issues.[1]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Sample Preparation
-
To 100 µL of plasma sample, add 20 µL of the working internal standard solution (e.g., this compound-d4).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[7]
-
Vortex mix for 1 minute.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation
-
To 500 µL of plasma sample in a glass tube, add the internal standard solution.[1]
-
Acidify the sample by adding 600 µL of 1 M phosphoric acid.[1]
-
Add 5 mL of an extraction solvent (e.g., hexane:isopropanol (95:5 v/v) or tert-butylmethyl ether).[1][9]
-
Vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in 100 µL of the mobile phase for injection.[9]
Protocol 3: Solid-Phase Extraction (SPE) Sample Preparation
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
After adding the internal standard, acidify 500 µL of plasma with 600 µL of 1 M phosphoric acid.[1]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[1]
-
Elute this compound and its internal standard from the cartridge using 1 mL of a strong solvent like methanol or acetonitrile into a clean collection tube.[1]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Simple Preconcentration | This compound | Human Plasma | 94 - 98 | [10] |
| Simple Preconcentration | Diclofenac | Human Plasma | 94 - 98 | [10] |
Note: The "Simple Preconcentration" method in the cited reference involved trapping the drug-related compounds from a larger injection volume of human plasma on the analytical column, which is a form of online sample cleanup.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| LC System | UHPLC System | [4] |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.6 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Column Temperature | 40 °C | [4] |
| Injection Volume | 1 µL | [4] |
| Mass Spectrometry | ||
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | [7] |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | [7] |
| Detection | Multiple Reaction Monitoring (MRM) | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase for 4'-Hydroxydiclofenac Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 4'-Hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound and how can it be resolved?
Peak tailing for this compound, a basic compound, in reversed-phase HPLC is frequently caused by secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18).[1] This interaction leads to an asymmetrical peak shape.[1]
Solutions:
-
Mobile Phase pH Adjustment: A critical factor is the mobile phase pH.[1] At mid-range pH, interactions are maximized. It is recommended to adjust the mobile phase to a lower pH (typically ≤ 3) using an additive like formic acid or orthophosphoric acid.[1] At a low pH, the silanol groups are fully protonated and neutral, which minimizes these secondary ionic interactions and improves the peak shape.[1]
-
Column Selection: Utilize a high-purity, modern silica column (Type B) with low residual silanol activity.[1] Columns with end-capping or those with polar-embedded groups that shield the silanol groups are also effective alternatives.[1]
-
Use of a Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can be beneficial. TEA interacts with the active silanol sites, reducing their availability to interact with the analyte.[1]
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent that is weaker (less non-polar in reversed-phase) than the mobile phase.[1]
Q2: How can I improve the resolution between this compound and other components in my sample?
Co-elution or a lack of resolution can be addressed by modifying the selectivity, efficiency, or retention of your HPLC method.[1]
Solutions:
-
Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.[1]
-
Adjust Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of analytes, which may improve the separation of closely eluting peaks.[1]
-
Change Organic Solvent: If using acetonitrile, consider substituting it with methanol, or vice-versa, as different organic solvents can alter the selectivity of the separation.[1]
-
-
Gradient Optimization: If using a gradient elution, a shallower gradient can often improve the resolution of closely eluting compounds.[1]
-
Change Stationary Phase: The choice of column chemistry has a significant impact on selectivity. If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Kinetex Biphenyl column, which has been shown to provide increased retention for diclofenac and its hydroxy metabolite.[1][2]
Q3: My signal intensity for this compound is low. What steps can I take to improve sensitivity?
Low sensitivity can result from several factors, including detector settings, sample concentration, and peak shape.[1][3]
Solutions:
-
Optimize Detector Wavelength (UV-Vis): Ensure you are using the optimal wavelength for detection. For this compound, a wavelength of around 282 nm has been used effectively.[1][4]
-
Improve Peak Shape: Asymmetrical or broad peaks have a lower height compared to sharp, symmetrical peaks of the same area. By addressing issues like peak tailing (see Q1), you can increase the peak height and thus the signal-to-noise ratio.[1] Core-shell particle columns can provide narrower peaks and increased MS sensitivity.[2]
-
Sample Preparation and Concentration: If possible, increase the concentration of your sample.[1] Also, ensure your sample preparation method is providing a clean extract to minimize matrix effects, especially for LC-MS/MS analysis.[1]
-
Mobile Phase Additives (for LC-MS/MS): The use of volatile mobile phase additives like formic acid or ammonium acetate can improve ionization efficiency in the mass spectrometer.[1] A mobile phase of 0.1% formic acid in water and acetonitrile is common.[1][5]
Troubleshooting Guides
Issue: High Background Noise or Unidentified Peaks in Chromatograms
| Possible Cause | Troubleshooting Steps & Recommended Action |
| Contaminated Solvents/Reagents | 1. Analyze a blank injection of your mobile phase. 2. Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and additives.[6] 3. If the problem persists, try a different batch or supplier of solvents.[6] |
| Sample Handling and Preparation | 1. Analyze a "method blank" (a sample that has gone through the entire preparation process without the analyte). 2. Test different brands or types of plasticware (e.g., polypropylene vs. polyethylene) as leachables are common contaminants.[6] 3. Where possible, use glass or other inert containers.[6] |
| LC System Contamination | 1. Systematically flush the LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then water).[6] 2. If a specific component is suspected (e.g., pump seals, injector rotor seal), replace it.[6] 3. Check for column bleed by running a blank gradient without an injection.[6] |
Issue: Variability in Retention Time
| Possible Cause | Troubleshooting Steps & Recommended Action |
| Inadequate Column Equilibration | 1. Ensure the column is equilibrated with the initial mobile phase conditions for at least 15-20 column volumes before the first injection. 2. For gradient methods, ensure sufficient re-equilibration time between runs. |
| Mobile Phase Preparation | 1. Prepare the mobile phase accurately and consistently. Small variations in the organic/aqueous ratio or pH can lead to shifts in retention time. 2. Filter and degas the mobile phase before use to prevent pump cavitation and pressure fluctuations. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a constant and consistent temperature. A temperature of 30 °C has been shown to provide good resolution.[4][7] 2. Fluctuations in ambient temperature can affect retention times if a column oven is not used. |
Experimental Protocols
Protocol 1: Validated HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of this compound in biological matrices like rat liver microsomes.[8][9]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm)[4][7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileC: Methanol[4] |
| Gradient Elution | A low-pressure gradient system with a composition of 50% A, 35% B, and 15% C has been shown to be effective.[4] |
| Flow Rate | 1 mL/min[4][7] |
| Column Temperature | 30 °C[4][7] |
| Injection Volume | 20 µL[8] |
| Detection Wavelength | 282 nm[4][7][8] |
Methodology
-
Mobile Phase Preparation: Prepare the mobile phase components as described in the table. Filter each component through a 0.45 µm membrane filter and degas before use.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µM) by dissolving the appropriate amount in HPLC-grade methanol.[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate matrix (e.g., rat liver microsomes) to achieve the desired concentration range (e.g., 5 - 100 µM).[9]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of the sample (e.g., 20 µL of rat liver microsomes), add a larger volume of a cold organic solvent like acetonitrile containing the internal standard to precipitate proteins.[8]
-
Vortex the mixture for approximately 2 minutes.[8]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8][9]
-
Transfer the supernatant to an HPLC vial for analysis.[8]
-
-
Analysis: Inject the prepared samples and calibration standards into the HPLC system and record the chromatograms.
Protocol 2: LC-MS/MS Method for this compound Separation
This method is suitable for rapid and sensitive analysis of this compound.[2]
Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC System coupled to a Mass Spectrometer (e.g., SCIEX 4500)[2] |
| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[2] |
| Gradient Elution | Time (min) |
| :--- | |
| 0 | |
| 4 | |
| 5 | |
| 5.1 | |
| 7 | |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 1 µL[2] |
| Detection | MS/MS[2] |
Methodology
-
Mobile Phase Preparation: Prepare the mobile phase components as described in the table using high-purity, LC-MS grade solvents and additives.
-
Standard and Sample Preparation: Prepare stock solutions, calibration standards, and quality control samples in a clean solvent (e.g., methanol or acetonitrile). Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction depending on the matrix.
-
System Equilibration: Flush the LC system and equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis: Inject the samples into the LC-MS/MS system. The mass spectrometer settings (e.g., ion source parameters, MRM transitions) should be optimized for this compound and any internal standard used.
Visualizations
Caption: Logical flow of HPLC method development and subsequent validation.
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: Overall experimental workflow from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4'-Hydroxydiclofenac Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 4'-Hydroxydiclofenac, particularly focusing on issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The conversion of diclofenac to this compound is mainly catalyzed by the cytochrome P450 enzyme, CYP2C9, in the liver.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, understanding the metabolic profile of diclofenac, and investigating potential drug-drug interactions.[2]
Q2: What are the common analytical methods for quantifying this compound?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a widely used method for the sensitive and selective quantification of this compound in biological matrices.[3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is another robust method suitable for its quantification.[2]
Q3: Why is a stable isotope-labeled internal standard, such as this compound-d4, recommended for LC-MS/MS analysis?
A stable isotope-labeled internal standard (SIL-IS) like this compound-d4 is considered the gold standard for quantitative LC-MS/MS analysis. Because its physicochemical properties are nearly identical to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in results.[3]
Troubleshooting Poor Recovery of this compound
Poor recovery of this compound during sample preparation is a common issue that can significantly impact the accuracy of analytical results. The following sections provide a detailed guide to troubleshooting and improving recovery rates for different extraction methods.
Solid-Phase Extraction (SPE) Troubleshooting
Solid-Phase Extraction (SPE) is a common technique for sample clean-up and concentration. However, several factors can lead to low recovery of this compound. Given that this compound is a phenolic compound, special attention should be paid to the pH of the sample and wash solutions.[1]
Common Causes of Poor SPE Recovery and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Sorbent Selection | The chosen sorbent may not have the optimal retention characteristics for this compound. | For a moderately polar compound like this compound, a C18 or a polymeric reversed-phase sorbent is often a good choice.[1] |
| Improper Sample pH | As an acidic compound, the pH of the sample will affect the ionization state of this compound. For optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, non-ionized form. | Adjust the sample pH to be at least 2 pH units below the pKa of the acidic functional group of this compound to ensure it is protonated and well-retained.[4] |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high organic content, the analyte may have a higher affinity for the solvent than the SPE sorbent, leading to premature elution during loading.[5] | Dilute the sample with a weaker solvent, such as water or an aqueous buffer, before loading it onto the SPE cartridge.[1] |
| Wash Solvent Too Strong | The wash step is critical for removing interferences, but a wash solvent that is too strong can elute the target analyte along with the impurities.[6] | Use a wash solvent with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove weakly bound impurities without eluting the this compound.[1] |
| Incomplete Elution | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent, leaving the analyte on the cartridge.[5] | Use a strong organic solvent like methanol or acetonitrile for elution. For phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve recovery.[1] |
| Cartridge Drying Out | For silica-based sorbents, allowing the cartridge to dry out between the conditioning/equilibration steps and sample loading can lead to poor and inconsistent recovery. | Ensure the sorbent bed remains solvated throughout these steps. |
| Flow Rate Too High | A high flow rate during sample loading or elution may not allow for sufficient interaction between the analyte and the sorbent, leading to incomplete retention or elution.[7] | Optimize the flow rate to ensure adequate residence time. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-Liquid Extraction (LLE) is another common method for sample preparation. Poor recovery in LLE can often be attributed to issues with solvent choice, pH, and the physical extraction process.
Common Causes of Poor LLE Recovery and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Extraction Solvent | The chosen organic solvent may not have the appropriate polarity to efficiently extract this compound from the aqueous sample matrix. | A mixture of a nonpolar solvent and a more polar modifier, such as hexane and isopropyl alcohol, is often effective.[8] |
| Suboptimal pH of Aqueous Phase | Similar to SPE, the ionization state of this compound is critical. For extraction into an organic solvent, the analyte should be in its neutral form. | Acidify the aqueous sample (e.g., with phosphoric acid) to suppress the ionization of the carboxylic acid and phenol groups of this compound, thereby increasing its partitioning into the organic phase.[8] |
| Insufficient Mixing/Vortexing | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic solvent. | Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 1-2 minutes).[8] |
| Emulsion Formation | The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low and variable recovery. | Centrifugation can help to break the emulsion and improve phase separation.[8] |
| Incomplete Phase Separation | If the two phases are not completely separated, it can be difficult to collect the entire organic layer without aspirating some of the aqueous phase, leading to analyte loss. | Allow sufficient time for the phases to separate after mixing or centrifugation. |
Data Presentation: Expected Recovery Rates
The recovery of this compound can vary depending on the extraction method and the biological matrix. The following table summarizes typical recovery data from the literature.
| Analyte | Extraction Method | Matrix | Reported Recovery | Reference |
| This compound | Liquid-Liquid Extraction | Human Urine | 75-85% | [9] |
| Diclofenac (Parent Drug) | Solid-Phase Extraction (SPE) | Human Plasma | >86% | [10] |
| Diclofenac (Parent Drug) | Solid-Phase Extraction (SPE) | Plasma | ~86% | [8] |
| Diclofenac (Parent Drug) | Liquid-Liquid Extraction (LLE) | Plasma | ~46% | [8] |
Note: The recovery of the parent drug, diclofenac, can be a useful indicator for the expected recovery of its hydroxylated metabolite, this compound, as their chemical structures are similar.
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (e.g., this compound-d4).
-
Acidify the sample by adding 600 µL of 1 M phosphoric acid.[8] This step is crucial to ensure this compound is in its non-ionized form for optimal retention.
-
-
SPE Cartridge Conditioning:
-
Select a C18 or polymeric reversed-phase SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of purified water or a weak buffer through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow and consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic/aqueous mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile. To enhance the recovery of this phenolic compound, consider acidifying the elution solvent with 0.1% formic acid.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 1 M orthophosphoric acid to acidify the sample.[2]
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture, such as hexane:isopropyl alcohol (90:10 v/v).[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase for analysis.[2]
-
LC-MS/MS Analysis Protocol
The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 5% B and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 314.15 -> 231.15; Diclofenac: m/z 296 -> 214 |
Note: The specific MRM transitions and collision energies should be optimized for your instrument.[11]
Visualizations
Caption: Metabolic conversion of Diclofenac to this compound.
Caption: SPE workflow for this compound from plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. specartridge.com [specartridge.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. The Analytical Scientist | LC-MS/MS Method for the Determination of Diclofenac in Human Plasma [theanalyticalscientist.com]
degradation pathways of 4'-Hydroxydiclofenac during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Hydroxydiclofenac. It addresses common stability and degradation issues encountered during the handling, storage, and analysis of this primary metabolite of diclofenac.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during analysis?
A1: The stability of this compound in analytical samples can be influenced by several factors:
-
pH: Both acidic and basic conditions can promote chemical transformations and degradation.[1] The pH of the solution can significantly influence the degradation kinetics of diclofenac and its metabolites.[2]
-
Temperature: Inappropriate storage temperatures can lead to degradation.[1] High temperatures can induce thermal degradation.[3]
-
Light: Exposure to light can cause photodegradation.[3] It is recommended to protect samples from light.[1]
-
Oxidation: The presence of oxidizing agents in the sample matrix can lead to the degradation of the molecule.[1][3]
-
Enzymatic Degradation: In biological samples, endogenous enzymes can metabolize the analyte if not properly inactivated.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte.[1]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term stability, it is recommended to store biological samples like plasma or urine at ultra-low temperatures, such as -80°C.[1] For short-term storage, -20°C may be acceptable, but the stability duration at this temperature should be validated.[1] Stock solutions of this compound in organic solvents are generally stable for at least one month at -20°C and up to six months at -80°C.[4]
Q3: What are the potential degradation products of this compound?
A3: The degradation of this compound can lead to the formation of several products. The primary degradation pathways for diclofenac and its hydroxylated metabolites involve further oxidation and conjugation.[1] Potential degradation products of this compound could include reactive benzoquinone imines.[1] Another identified transformation product is the formation of a lactam structure through intramolecular cyclization.[1]
Q4: My quantitative results are inconsistent when using a deuterated internal standard like this compound-d4. What could be the cause?
A4: Inconsistent results with deuterated internal standards can stem from several issues:
-
Chromatographic Shift (Isotope Effect): A slight difference in retention time between the analyte and the deuterated standard can lead to differential matrix effects.[5]
-
Isotopic Crosstalk: The deuterated standard might contain a small amount of the non-deuterated form, or natural isotopes of the analyte can contribute to the standard's signal.[5]
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly under certain pH or temperature conditions, leading to a decreased internal standard signal.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response or Inconsistent Results | Analyte degradation during sample collection and handling. | - Ensure immediate processing or freezing of samples after collection.[1]- Use appropriate anticoagulants and preservatives if necessary.[1]- Minimize freeze-thaw cycles by aliquoting samples into smaller volumes.[1] |
| Degradation due to improper storage conditions (temperature, light). | - Store samples at -80°C for long-term stability.[1]- Protect samples from light at all stages of handling and analysis.[1][4] | |
| Interfering Peaks in Chromatogram | Presence of degradation products. | - Optimize chromatographic conditions (e.g., mobile phase, gradient) to separate the analyte from degradation products.[1]- Use mass spectrometry to identify interfering peaks and confirm if they are related to the analyte.[1] |
| Matrix effects from biological samples. | - Employ a more efficient sample clean-up method, such as solid-phase extraction (SPE).[1]- Evaluate and correct for matrix effects by comparing analyte response in matrix vs. neat solution. | |
| Inconsistent Internal Standard (IS) Response (e.g., 4'-OH diclofenac-d4) | Degradation of the internal standard. | - Verify the stability of the IS stock and working solutions.[1]- Assess the stability of the IS in the biological matrix under the same conditions as the analyte.[1] |
| Hydrogen-Deuterium (H/D) exchange. | - Avoid extreme pH and high temperatures during sample processing.[1]- Analyze the mass spectrum of the IS to check for any loss of deuterium.[1] |
Quantitative Stability Data
The following tables summarize the stability of diclofenac and its 4'-hydroxy metabolite in human plasma, which can serve as a valuable reference. The general acceptance criterion for stability is that the mean concentration of stored samples should be within ±15% of the initial concentration.[1]
Table 1: Stability of Diclofenac and this compound in Human Plasma Data provides a reference for assessing the stability of this compound.
| Condition | Analyte | Observation | Source |
| Room Temperature | This compound | Relatively stable for 3 consecutive days in rat liver microsomes. | [3][6] |
| Long-term Storage (-80°C) | This compound | Recommended for optimal stability. | [1] |
| Seawater and Sediment (29 days) | This compound | Concentration decreased by 76.5% (sediment) and 90.2% (autoclaved sediment). | [3][7] |
Table 2: Recommended Storage Conditions for this compound-d4
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [3] |
| In Solvent (e.g., DMF, Ethanol) | -80°C | 6 months | [3] |
| In Solvent (e.g., DMF, Ethanol) | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: General Bioanalytical Workflow for this compound Quantification
This protocol outlines a typical workflow for the quantification of this compound in biological samples using LC-MS/MS with a deuterated internal standard.[8]
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of the sample, add a known concentration of the internal standard (e.g., this compound-d4).[9]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[9]
-
Inject the sample into the LC-MS/MS system.
-
-
Data Processing:
-
Create a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve by comparing the peak area ratio of the analyte to the internal standard.[9]
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][10][11]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).[3]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis:
-
At various time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[3]
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A typical bioanalytical workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stability of diclofenac and 4-hydroxydiclofenac in the seawater and sediment microenvironments: Evaluation of biotic and abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Interference in 4'-Hydroxydiclofenac Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues during the quantification of 4'-Hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
Interference in this compound analysis, particularly using LC-MS/MS, can originate from several sources:
-
Matrix Effects : Co-eluting endogenous components from biological samples like plasma or urine can suppress or enhance the ionization of the analyte, leading to inaccurate results. Phospholipids, salts, and residual proteins are common culprits in plasma samples[1][2].
-
Metabolites : Other metabolites of diclofenac, such as diclofenac acyl glucuronide, can potentially cause interference. These metabolites can be unstable and may revert to the parent drug or other forms[3][4][5].
-
Isotopic Impurity : The deuterated internal standard (e.g., this compound-d4) may contain a small amount of the unlabeled analyte, which can affect accuracy, especially at low concentrations[2].
-
System Contamination : Contaminants from solvents, reagents, plasticware (e.g., plasticizers), and the LC system itself can introduce background noise and interfering peaks[2].
Q2: What is a matrix effect and why is it a significant concern?
A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix[1]. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. Electrospray ionization (ESI) is particularly susceptible to matrix effects. In the analysis of this compound, phospholipids from plasma are a notorious source of ion suppression[1].
Q3: How can I quantitatively assess matrix effects in my assay?
The most widely accepted method is the post-extraction spike analysis. This experiment compares the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent at the same concentration[1]. The ratio of these responses is the Matrix Factor (MF).
-
MF < 1 : Indicates ion suppression.
-
MF > 1 : Indicates ion enhancement.
-
MF = 1 : Indicates no matrix effect.
It is crucial to perform this assessment using matrix from multiple sources to evaluate the variability of the effect[1].
Q4: Can other diclofenac metabolites, like glucuronides, interfere with the analysis?
Yes, metabolites such as diclofenac acyl glucuronide can be a source of interference. These glucuronide conjugates are known to be chemically unstable and can undergo hydrolysis back to the parent compound or other related forms, potentially elevating the measured concentration of the target analyte[3][4]. They can also cause their own matrix effects or have isobaric interferences. The formation of 4'-hydroxy-diclofenac is primarily mediated by the CYP2C9 enzyme, while other enzymes like UGT2B7 are involved in glucuronidation[6][7].
Metabolic Pathway of Diclofenac
Caption: Metabolic conversion of Diclofenac to its major metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Ion Suppression from Matrix Effects | 1. Perform a post-extraction spike analysis to confirm ion suppression.[1] 2. Evaluate the elution profile of matrix components via post-column infusion. | Improve Sample Cleanup: Switch from protein precipitation (PPT) to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids.[1][2] Optimize Chromatography: Modify the LC gradient or try a column with a different stationary phase (e.g., biphenyl) to separate the analyte from interfering matrix components.[1][8] |
| Suboptimal MS Parameters | 1. Infuse a standard solution of this compound to optimize precursor/product ion transitions and collision energy. 2. Check and optimize ion source parameters (e.g., temperature, gas flows, ion spray voltage).[9] | Ensure all mass spectrometer parameters are properly tuned for maximum sensitivity for your specific instrument. |
| Contaminated Solvents/Reagents | 1. Analyze a blank injection of your mobile phase. 2. Prepare fresh mobile phase using high-purity, LC-MS grade solvents.[2] | Always use freshly prepared mobile phase from high-purity solvents. If the problem persists, try a different batch or supplier of solvents.[2] |
Issue 2: Inconsistent Analyte or Internal Standard (IS) Peak Area
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Sample Preparation | 1. Review the sample preparation workflow for volumetric errors (pipetting). 2. Ensure thorough and consistent vortexing/mixing after adding the internal standard.[2] | Use calibrated pipettes and consistent techniques for all sample manipulations. Ensure the IS is fully equilibrated with the sample matrix before extraction.[2][10] |
| Variable Matrix Effects | 1. Assess matrix effects using samples from at least six different sources to check for lot-to-lot variability.[1] | If matrix effects are highly variable, a more robust sample cleanup method (SPE or LLE) is necessary. Using a stable isotope-labeled internal standard like this compound-d4 is critical to compensate for this variability.[7][10] |
| Analyte/IS Instability | 1. Evaluate the stability of this compound in the sample matrix and processing solvents under your experimental conditions (e.g., freeze-thaw, bench-top).[2] | Analyze samples immediately after preparation, or store them at appropriate low temperatures (-20°C or colder).[2] Consider adding stabilizers like ascorbic acid to the reconstitution solvent.[11] |
Troubleshooting Logic for Inconsistent IS Signal
Caption: Decision tree for troubleshooting inconsistent internal standard signals.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the analysis of this compound in plasma.[2][10]
-
Pipette 100 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement.[1][12]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound and the internal standard in a clean reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process blank plasma samples (from at least 6 different sources) through the entire sample preparation procedure (Protocol 1). After the evaporation step, reconstitute the dried extract with the neat solution from Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with this compound and the internal standard before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Evaluate Results: Analyze the MF values to determine the extent of ion suppression (MF < 1) or enhancement (MF > 1) and its variability across different matrix sources.
LC-MS/MS Analysis Workflow
Caption: General experimental workflow for this compound quantification.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 or Polar C18 (e.g., 50 x 2.1 mm, 1.8 µm)[2][8][13] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.3 - 0.5 mL/min[14] |
| Gradient | Start at low %B, ramp to high %B to elute, then re-equilibrate[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[14][15] |
| MRM Transition (4'-OH Diclofenac) | m/z 310 -> 230 (or similar, requires optimization)[10] |
| MRM Transition (4'-OH Diclofenac-d4) | m/z 314 -> 234 or 316.0 -> 235.0 (requires optimization)[2][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of the Mechanisms through Which the Reactive Metabolite Diclofenac Acyl Glucuronide Can Mediate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic clearance of reactive glucuronide metabolites of diclofenac in the mouse is dependent on multiple ATP-binding cassette efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium tablets tablet, film coated [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Enhancing Sensitivity for Low-Level 4'-Hydroxydiclofenac Detection
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level 4'-Hydroxydiclofenac detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low sensitivity or poor signal intensity when analyzing this compound?
Low sensitivity can stem from several factors, including suboptimal sample preparation, issues with chromatographic conditions, or incorrect mass spectrometer settings.[1] Common problems include matrix effects, poor ionization efficiency, and degradation of the analyte.
Q2: How can I minimize matrix effects to improve detection?
Matrix effects, such as ion suppression or enhancement, can significantly impact signal intensity.[1] These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[1] To minimize these effects:
-
Improve Sample Cleanup: Switch from a simple protein precipitation method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from interfering matrix components.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d4 can help compensate for matrix effects, although it may not be a perfect solution in cases of severe suppression.
Q3: What role does the mobile phase composition play in enhancing sensitivity?
The mobile phase composition, including its pH and organic solvent content, is critical for achieving high sensitivity. The use of volatile mobile phase additives like formic acid or ammonium acetate can improve ionization efficiency in the mass spectrometer.[3] For this compound, a mobile phase of 0.1% formic acid in both water and acetonitrile is commonly used to improve peak shape and ionization efficiency.[3][4]
Q4: Can the choice of analytical column impact sensitivity?
Absolutely. The column chemistry significantly affects selectivity and peak shape. A Kinetex Biphenyl column has been shown to provide increased retention and narrower peaks for diclofenac and its hydroxy metabolite, leading to increased mass spectrometry sensitivity.[3][5] Core-shell particle columns can also provide narrower peaks, which increases the signal-to-noise ratio.[3]
Q5: My peak shape is poor (tailing or broadening). How does this affect sensitivity and how can I fix it?
Poor peak shape leads to a lower peak height for the same peak area, reducing the signal-to-noise ratio and thus sensitivity.[3] Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to interactions with residual silanol groups on the stationary phase.[2] To improve peak shape:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically ≤ 3) with an additive like formic acid can protonate the silanol groups, minimizing secondary interactions.[3]
-
Use a Modern Column: Employ a high-purity silica column with low residual silanol activity or a column with end-capping.[3]
-
Optimize Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, desolvation gas flow).[4] Use mobile phase additives like formic acid to enhance ionization.[3] |
| Poor peak shape. | Improve peak shape by adjusting mobile phase pH, using a suitable column, and optimizing the sample solvent.[3] | |
| Insufficient sample cleanup. | Employ more effective sample preparation techniques like LLE or SPE to reduce matrix interference. | |
| Inconsistent Results | Variability in sample preparation. | Ensure accurate and consistent addition of internal standards and reagents. Use automated liquid handlers if available. |
| Analyte instability. | Minimize freeze-thaw cycles and ensure proper storage conditions.[6] For plasma samples, consider stabilizing analytes with acetic acid and ascorbic acid.[7] | |
| Instrument contamination. | Regularly clean the ion source and other mass spectrometer components to prevent signal drift.[2] | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly. |
| Leachables from plasticware. | Use high-quality polypropylene labware and minimize the use of plastics for long-term storage. | |
| Column bleed. | Flush the column with a strong solvent and ensure it is properly conditioned before analysis. |
Quantitative Data
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.99[8] | > 0.997[8] |
| Limit of Quantification (LOQ) | 0.4 µg/mL (in human urine)[8][9] | 10 ng/mL (in mouse plasma)[7][8] |
| Intra-day Precision (%RSD) | < 15%[8][10] | ≤ 10%[7][8] |
| Inter-day Precision (%RSD) | < 15%[8][10] | ≤ 13%[7][8] |
| Accuracy/Recovery (%) | 80-120%[8][10] | 90-108%[7][8] |
| Internal Standard | Salicylic Acid[8] | This compound-d4[8] |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Value | Reference(s) |
| Linearity Range (ng/mL) | 10 - 5000 | [4][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | [4][7] |
| Intra-day Precision (%CV) | ≤ 10% | [7] |
| Inter-day Precision (%CV) | ≤ 13% | [7] |
| Accuracy (%) | 90 - 108% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS)
This protocol is suitable for the extraction of this compound from plasma samples and is valued for its simplicity and speed.[11]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[4]
-
Add a known concentration of the internal standard (e.g., this compound-d4).[4]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Extracts
LLE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for enhancing sensitivity.[11]
-
Pipette 0.5 mL of the plasma sample into a clean glass tube.[11]
-
Add the internal standard working solution.[11]
-
Acidify the sample by adding 100 µL of 1M HCl and mix for 30 seconds.[11]
-
Add 5 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and isopropanol).[9]
-
Vortex the mixture vigorously for 1-2 minutes.[11]
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the phases.[11]
-
Carefully transfer the upper organic layer to a new clean tube.[11]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[11]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[11]
-
Transfer the reconstituted sample to an autosampler vial for analysis.[11]
Protocol 3: High-Sensitivity LC-MS/MS Analysis
This protocol outlines typical parameters for a high-sensitivity LC-MS/MS method.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[4]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.6 µm).[3]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MRM Transitions:
Visualizations
Caption: Metabolic pathway of Diclofenac to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4'-Hydroxydiclofenac LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4'-Hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using LC-MS/MS?
A1: this compound is the primary metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Its quantification in biological matrices like plasma is crucial for pharmacokinetic and drug metabolism studies.[2] LC-MS/MS is the preferred analytical technique due to its high sensitivity, selectivity, and ability to accurately measure low concentrations of the metabolite.[2][3]
Q2: Why is a stable isotope-labeled internal standard, such as this compound-d4, recommended for this analysis?
A2: A stable isotope-labeled (SIL) internal standard like this compound-d4 is considered the "gold standard" for quantitative LC-MS/MS analysis.[4][5] Because its physicochemical properties are nearly identical to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision.[4][5]
Q3: What are the typical MRM transitions for this compound and its deuterated internal standard?
A3: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution into the mass spectrometer. However, common transitions are:
-
This compound: The precursor ion is approximately m/z 310, and a common product ion is m/z 230.[4] Another reported transition is m/z 314.15 -> 231.15.[6]
-
This compound-d4: The precursor ion will be shifted by +4 Da due to the deuterium labels. A likely transition is m/z 314 -> 234.[4]
These values may require optimization based on the specific instrument used.[2]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Poor or Inconsistent Signal Intensity
Q: My signal for this compound is low or varies significantly between injections. What are the possible causes and solutions?
A: Poor signal intensity can stem from several factors, including sample preparation, chromatographic conditions, or mass spectrometer settings.[7]
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for poor signal intensity.
-
Mass Spectrometer Settings:
-
Chromatographic Conditions:
-
Peak Shape: Poor peak shape, such as tailing or broadening, can reduce signal intensity.[7] This can be caused by column contamination or secondary interactions with the stationary phase.[4]
-
Mobile Phase: The mobile phase pH can affect the ionization state and peak shape of this compound, which is an acidic compound.[4] Using a mobile phase with a pH below the pKa of diclofenac (around 4.15) can improve peak shape.[4] The use of 0.1% formic acid in water and acetonitrile is common.[1][4]
-
-
Sample Preparation:
-
Matrix Effects:
-
Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the analyte.[1][9] This is a common issue in plasma samples due to phospholipids.[9]
-
Mitigation: To reduce matrix effects, consider improving sample cleanup using techniques like solid-phase extraction (SPE) or optimizing the chromatography to separate the analyte from interfering components.[9]
-
Issue 2: Poor Peak Shape (Tailing or Splitting)
Q: I am observing significant peak tailing for this compound. What is the cause and how can I fix it?
A: Poor peak shape can be caused by several factors related to the chromatography or the analytical column itself.[4]
-
Column Issues: Contamination or a void at the head of the column can lead to peak splitting or tailing.[4] Using a guard column and ensuring proper sample cleanup can help prevent this.[4]
-
Mobile Phase pH: As this compound is acidic, a mobile phase pH below its pKa is recommended to maintain it in a non-ionized form, which generally results in better peak shape.[4]
-
Secondary Interactions: The analyte can interact with active sites on the stationary phase, causing tailing.[4] Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can help mitigate these interactions.[4]
Issue 3: Inconsistent Internal Standard Signal
Q: The peak area of my internal standard (this compound-d4) is decreasing over a series of injections. What could be the problem?
A: A declining or inconsistent internal standard signal can indicate issues with sample preparation, instrument stability, or matrix effects.[4]
Logical Flow for Diagnosing Inconsistent Internal Standard Signal
Caption: Diagnostic flowchart for inconsistent internal standard signal.
-
Sample Preparation Inconsistency: Ensure that the internal standard is added accurately and consistently across all samples, standards, and quality controls.[4]
-
Instrument Contamination: A buildup of contaminants in the ion source or mass spectrometer can cause a gradual decrease in signal.[4] Regular cleaning of the ion source is recommended.[4]
-
Matrix Effects: If the composition of the biological matrix varies between samples, it can lead to inconsistent ionization of the internal standard.[1] Improving sample cleanup or optimizing the chromatography can help address this.[4]
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma samples.[4][9]
-
To 100 µL of plasma, standard, or quality control sample, add 20 µL of the working internal standard solution (e.g., 100 ng/mL of this compound-d4).[4]
-
Vortex the mixture for 10 seconds.[4]
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4][9]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4][9]
-
Vortex to mix and transfer to an autosampler vial for analysis.[4]
Typical LC-MS/MS Parameters
The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., Luna Omega Polar C18, Kinetex Biphenyl)[1][4] |
| Particle Size | < 3 µm[4] |
| Column Dimensions | e.g., 50 x 2.1 mm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1][4] |
| Flow Rate | e.g., 0.4 mL/min[1] |
| Column Temperature | e.g., 40 °C[1] |
| Injection Volume | e.g., 1 µL[1] |
| Gradient | A gradient from low to high organic phase is typically used.[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | ~ m/z 310 for this compound, ~ m/z 314 for d4-IS[4] |
| Product Ion (Q3) | ~ m/z 230 for this compound, ~ m/z 234 for d4-IS[4] |
| Collision Energy | To be optimized for the specific instrument and transition[2] |
| Ion Source Temp. | To be optimized for the specific instrument |
| Dwell Time | To be optimized for the number of MRMs and chromatographic peak width |
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4'-Hydroxydiclofenac Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of sample pH on the extraction efficiency of 4'-Hydroxydiclofenac. The information is tailored for researchers, scientists, and drug development professionals to aid in method development and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for this compound extraction?
A1: The pH of the sample is critical because it dictates the ionization state of this compound. This molecule contains a carboxylic acid group with a pKa value of approximately 3.76. For efficient extraction using reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with non-polar solvents, the analyte must be in its neutral, non-ionized (more hydrophobic) form. Adjusting the pH well below the pKa ensures the carboxylic acid group is protonated (-COOH), increasing its hydrophobicity and maximizing its affinity for the extraction medium.[1][2]
Q2: What is the optimal pH for extracting this compound?
A2: To ensure at least 99% of the this compound molecules are in their neutral, extractable form, the sample pH should be adjusted to be at least two pH units below the pKa. Given a pKa of ~3.76, the optimal sample pH for extraction is pH ≤ 2 .[1] Acidification is commonly achieved using acids like hydrochloric acid or phosphoric acid.[3][4]
Q3: How does an incorrect pH affect my extraction efficiency?
A3: If the sample pH is near or above the pKa of this compound (pH > 4), the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion (-COO⁻).[2] This ionized form is significantly more water-soluble (hydrophilic) and will not be effectively retained by reversed-phase sorbents or partitioned into common organic extraction solvents. This results in poor and inconsistent recovery of the analyte.[5][6]
Q4: Does the optimal pH differ between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A4: No, for the most common extraction mechanisms, the principle remains the same. Both reversed-phase SPE and LLE (with water-immiscible organic solvents) rely on partitioning the analyte out of the aqueous sample matrix. This process is most efficient when the analyte is in its most hydrophobic (neutral) state. Therefore, a sample pH of ≤ 2 is recommended for both techniques to ensure high recovery.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery | Sample pH is too high: The analyte is in its ionized, water-soluble form and is not retained by the SPE cartridge or extracted by the organic solvent. | Verify and adjust sample pH: Use a calibrated pH meter to ensure the sample pH is ≤ 2 before proceeding with the extraction. Prepare fresh acidic solutions if necessary. |
| Inconsistent/Irreproducible Recovery | Inconsistent pH adjustment: Minor variations in the amount or concentration of acid added to each sample can lead to significant differences in extraction efficiency, especially if the final pH is close to the pKa. | Standardize the acidification step: Use calibrated pipettes to add a precise volume of a standardized acid solution to each sample. Vortex thoroughly and confirm the final pH on a representative batch of samples. |
| Co-extraction of Interferences | Suboptimal wash step (SPE): The low pH required for analyte retention may also cause acidic interferences to be retained. | Optimize the SPE wash step: After loading the sample, use a wash solution containing a low percentage of organic solvent (e.g., 5-10% methanol) in acidified water (pH ≤ 2). This will help remove more polar interferences while the this compound remains bound to the sorbent.[2] |
| Analyte Loss During LLE | Formation of emulsions: Vigorous mixing of certain biological matrices (like plasma) with organic solvents can create stable emulsions, trapping the analyte and preventing clean phase separation. | Modify the mixing and separation process: Use gentle, consistent mixing (e.g., rocking on a roller mixer for 15 minutes) instead of vigorous vortexing.[4] Centrifuge at a higher speed or for a longer duration (e.g., 2000-4000 rpm for 10 minutes) to break the emulsion.[3] |
Data Presentation: Extraction Recovery Summary
The following table summarizes typical recovery data for this compound and its parent compound, diclofenac, from various biological matrices. Note that optimal recovery is consistently achieved when an acidification or hydrolysis step is included.
| Extraction Method | Analyte | Matrix | Typical Recovery (%) | Key Protocol Step | Reference(s) |
| Liquid-Liquid Extraction | Diclofenac | Human Plasma | > 79% | Acidification | [3] |
| Solid-Phase Extraction | Diclofenac | Human Plasma | 92% | Not specified | [3] |
| Base Hydrolysis & Extraction | This compound | Human Urine | 75 - 85% | Base hydrolysis followed by neutralization | [3][7] |
| One-Step Extraction | This compound | Rat Serum | ≥ 76% | Not specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a representative method for extracting this compound from plasma samples for LC-MS/MS analysis.[3]
-
Sample Preparation: Pipette 0.5 mL of the plasma sample into a clean glass tube.
-
Internal Standard Addition: Add the appropriate volume of the internal standard working solution (e.g., 4'-Hydroxy diclofenac-d4).
-
Acidification: Add 100 µL of 1M HCl or 600 µL of 1M phosphoric acid to the sample. Vortex for 30 seconds to mix thoroughly. Verify pH is ≤ 2.
-
Solvent Addition: Add 3-5 mL of ethyl acetate.
-
Extraction: Cap the tube and mix on a roller mixer for 15 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical system.
Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix
This protocol provides a general workflow for SPE using a reversed-phase (e.g., C18) cartridge, based on established chromatographic principles.
-
Cartridge Conditioning: Pass 1-2 mL of methanol or acetonitrile through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Cartridge Equilibration: Pass 1-2 mL of acidified deionized water (pH ≤ 2, adjusted with formic or phosphoric acid) through the cartridge. This step ensures the sorbent environment matches the pH of the sample to be loaded.
-
Sample Loading: Acidify the sample to pH ≤ 2. Load the prepared sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of a weak wash solution (e.g., 5% methanol in acidified water at pH ≤ 2) through the cartridge to remove polar interferences.
-
Elution: Elute the retained this compound by passing 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Post-Elution: The eluate may be evaporated and reconstituted in the mobile phase if necessary, depending on the required final concentration.
Mandatory Visualizations
Caption: pH determines the ionization state and extraction efficiency of this compound.
Caption: A typical solid-phase extraction workflow highlighting the critical pH-controlled steps.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the Right Internal Standard for 4'-Hydroxydiclofenac Analysis: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4'-Hydroxydiclofenac, the principal metabolite of Diclofenac, the selection of an appropriate internal standard (IS) is a critical step to ensure accurate and reliable results.[1][2] This technical support guide provides a comprehensive overview of selecting an internal standard for this compound analysis, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The most suitable internal standard for this compound is its stable isotope-labeled counterpart, This compound-d4 .[1][2][3] This is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[4] This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and mass spectrometric detection, effectively compensating for variability and matrix effects.[1][4]
Q2: Why is a stable isotope-labeled internal standard preferred over other types of internal standards?
A2: Stable isotope-labeled internal standards, like this compound-d4, are preferred for several key reasons:
-
Co-elution: They co-elute with the analyte in liquid chromatography, providing the most accurate compensation for matrix effects and variations in ionization efficiency.[1]
-
Similar Extraction Recovery: Their chemical similarity to the analyte ensures they have comparable extraction recovery during sample preparation.
-
Mass Differentiation: The mass difference allows for clear differentiation from the analyte by the mass spectrometer without altering the chemical behavior.[1]
While structurally similar compounds can be used as internal standards, they require more extensive validation to ensure they accurately mimic the analyte's behavior.[1] The absence of an internal standard is not recommended for quantitative bioanalysis as it can lead to significant inaccuracies.[1]
Q3: What are the key performance parameters to consider when validating an internal standard?
A3: The suitability of an internal standard is evaluated based on several validation parameters as defined by regulatory bodies like the FDA and EMA.[1] These include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
Quantitative Data Summary
The selection of an internal standard is a critical step in developing a robust bioanalytical method. The following table summarizes the performance of different types of internal standards for the analysis of this compound.
| Internal Standard Type | Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Linearity (r²) | Recovery (%) | Reference(s) |
| Isotopically Labeled | This compound | Human Plasma | 95-105 | < 5 | > 0.99 | > 85 | [1] |
| Structurally Similar Compound | Diclofenac | Human Plasma | 85-115 | < 15 | > 0.99 | Variable | [1] |
| No Internal Standard | Diclofenac | Human Plasma | Variable | > 15 | Variable | N/A | [1] |
Interpretation of Data: Isotopically labeled standards like this compound-d4 consistently demonstrate superior accuracy, precision, and linearity.[1] Their primary advantage is their ability to effectively compensate for matrix effects because they behave almost identically to their non-labeled counterparts throughout the analytical process.[1] While structurally similar compounds can be used, their ability to compensate for analytical variability is often less effective due to differences in physicochemical properties.[1]
Experimental Protocols
A detailed and validated methodology is crucial for accurate quantification. Below is a general experimental protocol for the quantification of this compound in human plasma using this compound-d4 as an internal standard with LC-MS/MS.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.[4]
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to prepare calibration standards.[4]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.[4]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.[4]
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile) to all tubes except for the blank matrix sample.[4]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.[1]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1][4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions (example):
-
This compound: m/z 312.0 -> 268.0
-
This compound-d4: m/z 316.0 -> 272.0 (Note: These transitions should be optimized on your specific instrument).[4]
-
Troubleshooting Guide
Issue 1: High variability in internal standard response.
-
Possible Cause: Inconsistent addition of the internal standard to the samples.
-
Solution: Ensure precise and consistent pipetting of the internal standard working solution into every sample. Use a calibrated pipette and verify the volume.
-
Possible Cause: Degradation of the internal standard.
-
Solution: Check the stability of the internal standard in the stock and working solutions. Store solutions at the recommended temperature (-20°C for long-term storage) and avoid repeated freeze-thaw cycles.[2]
Issue 2: Analyte peak detected in blank samples (without internal standard).
-
Possible Cause: Contamination of the LC-MS system or carryover from a previous injection.
-
Solution: Inject a series of blank solvent injections to wash the system. If the peak persists, further cleaning of the injector, column, and ion source may be necessary.
-
Possible Cause: Isotopic impurity of the internal standard.[4]
-
Solution: The this compound-d4 standard may contain a small amount of the unlabeled analyte.[4] Check the certificate of analysis for the isotopic purity. If significant, a new batch of the internal standard may be required.
Issue 3: Poor peak shape for both analyte and internal standard.
-
Possible Cause: Column degradation or contamination.
-
Solution: Replace the column with a new one. To prolong column life, use a guard column and ensure proper sample cleanup.
-
Possible Cause: Incompatible reconstitution solvent.
-
Solution: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Issue 4: Ion suppression or enhancement.
-
Possible Cause: Matrix effects from endogenous components in the biological sample.
-
Solution: An appropriate internal standard like this compound-d4 should compensate for this.[1] If issues persist, further sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[6]
Visualizing the Workflow
The following diagrams illustrate key processes in the selection and use of an internal standard for this compound analysis.
Caption: Workflow for selecting an internal standard.
Caption: General experimental workflow for analysis.
Caption: A logical approach to troubleshooting common issues.
References
Technical Support Center: Chromatography of 4'-Hydroxydiclofenac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 4'-Hydroxydiclofenac. It is intended for researchers, scientists, and drug development professionals to assist in method development and resolve common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine group of this compound and residual silanol groups on the silica-based column packing.[1] | - Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3 using an additive like formic acid to neutralize silanol groups and minimize ionic interactions.[1] - Column Selection: Use a high-purity, modern silica column (Type B) with low silanol activity, or consider columns with end-capping or polar-embedded groups.[1] - Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[1] |
| Poor Resolution / Co-elution | Inadequate separation from diclofenac or other metabolites and impurities. | - Optimize Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). - Change Stationary Phase: If a standard C18 column is insufficient, a column with a different selectivity, such as a Luna Omega Polar C18 or a Kinetex Biphenyl, may provide better separation through different interaction mechanisms like pi-pi interactions.[1][2] - Adjust Flow Rate: Lowering the flow rate can enhance peak resolution, though it will increase the analysis time.[1] - Modify Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity.[1] |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal detector settings, low sample concentration, or poor peak shape. | - Optimize Detector Wavelength: For UV-Vis detection, ensure the wavelength is set appropriately for this compound, which is around 282 nm.[1][3][4] - Improve Peak Shape: Address issues like peak tailing to increase peak height and signal-to-noise ratio. Core-shell particle columns can also produce narrower peaks, leading to increased sensitivity.[1] - Sample Preparation: Concentrate the sample if possible and ensure the sample preparation method is effective in minimizing matrix effects, especially for LC-MS/MS analysis.[1] |
| Inconsistent or Decreasing Signal | Issues with sample preparation, instrument stability, or matrix effects. | - Ensure Consistent Sample Preparation: Verify accurate and consistent addition of internal standards.[5] - Instrument Maintenance: Regularly clean the ion source and other mass spectrometer components to prevent contaminant buildup.[5] - Mitigate Matrix Effects: Improve sample cleanup procedures or adjust chromatography to separate the analyte from interfering matrix components.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound and how can it be resolved?
A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and residual silanol groups on the silica stationary phase.[1] At mid-range pH, these silanol groups are ionized and interact with the protonated form of the analyte, causing tailing.[1] To resolve this, it is recommended to adjust the mobile phase pH to 3 or lower with an acid like formic acid.[1] This protonates the silanol groups, minimizing the unwanted ionic interactions and leading to improved peak symmetry.[1]
Q2: Which type of HPLC column is best suited for the analysis of this compound?
A2: While standard C18 columns can be used, columns with different selectivities often provide better results for this compound and its parent drug, diclofenac. A Kinetex Biphenyl column can offer increased retention and narrower peaks due to a combination of pi-pi and polar interactions.[1][2] Another effective option is a polar-embedded column, such as the Luna Omega Polar C18, which provides enhanced retention for polar analytes.[2][6] For routine analysis, a SUPELCO C18 column (25 cm × 4.6 mm, 5 µm) has also been successfully used.[3][4]
Q3: How can I improve the separation between this compound and Diclofenac?
A3: To improve the resolution between this compound and Diclofenac, you can modify several chromatographic parameters. Optimizing the mobile phase composition is often the most effective approach.[1] Additionally, changing the stationary phase to one with a different selectivity, such as a biphenyl or a polar-embedded C18 column, can significantly enhance separation.[1][2] Other strategies include adjusting the gradient slope, lowering the flow rate, or increasing the column temperature.[1]
Q4: What are the recommended mobile phase conditions for this compound analysis?
A4: A common mobile phase for reversed-phase chromatography of this compound consists of an aqueous component and an organic component, both containing a small percentage of an acid. A typical composition is 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[2][3] The use of formic acid helps to control the ionization of both the analyte and residual silanols on the column, leading to better peak shape.[1]
Q5: What sample preparation techniques are suitable for analyzing this compound in biological matrices?
A5: Protein precipitation is a commonly used and efficient method for preparing biological samples like plasma and liver microsomes for the analysis of this compound.[3][6] This technique involves adding a solvent such as acetonitrile to the sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant for injection.[3][6]
Experimental Protocols
General HPLC-UV Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific applications.
-
Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size)[3][4]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used. An example could be starting with a low percentage of B, increasing to a high percentage over several minutes, holding, and then returning to initial conditions for re-equilibration.
-
Injection Volume: 20 µL[3]
Sample Preparation using Protein Precipitation
-
To a 20 µL sample (e.g., rat liver microsomes), add 1480 µL of a standard solution of this compound containing an internal standard.
-
Vortex the mixture for 2 minutes.[3]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Collect the supernatant for HPLC analysis.[6]
Visualizations
Caption: Column selection workflow for this compound analysis.
Caption: Common chromatographic problems and their potential causes.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability of 4'-Hydroxydiclofenac in Environmental Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 4'-hydroxydiclofenac in environmental samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the long-term stability of this compound in environmental samples?
A1: The stability of this compound in environmental matrices is primarily affected by a combination of biotic and abiotic factors. These include:
-
Temperature: Higher temperatures generally accelerate degradation processes. For long-term storage, freezing is recommended, with ultra-low temperatures (-80°C) being optimal for biological samples.[1]
-
pH: The pH of the sample matrix can significantly influence the chemical stability of this compound, potentially promoting hydrolysis or other degradation reactions under acidic or basic conditions.[1][2]
-
Light Exposure: Similar to its parent compound diclofenac, this compound may be susceptible to photodegradation. It is advisable to store samples in the dark or in amber containers to minimize light exposure.[1]
-
Microbial Activity: The presence of microorganisms in environmental samples can lead to the biotic degradation of this compound.[3][4]
-
Matrix Composition: The specific composition of the sample matrix (e.g., presence of organic matter, sediments, or other chemicals) can impact stability through sorption, catalysis of degradation, or by providing a substrate for microbial growth.[4]
Q2: What are the recommended storage conditions for environmental samples containing this compound?
A2: While specific long-term stability data for this compound in all environmental matrices are limited, the following general guidelines, based on studies of the compound, its deuterated analog, and its parent compound, are recommended:
-
Water Samples (Freshwater, Seawater, Wastewater): Store samples at or below 4°C in the dark for short-term storage (up to a few days). For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize both chemical and biological degradation.[1]
-
Sediment and Soil Samples: Freeze samples at -20°C or lower as soon as possible after collection. This will inhibit microbial activity and slow down chemical degradation processes.
Q3: How stable is this compound in marine environments?
A3: A study on the stability of this compound in seawater and marine sediment over a 29-day period revealed significant degradation. In tanks with sediment, the concentration of this compound decreased by 76.5%, while in tanks with autoclaved (sterile) sediment, the concentration decreased by 90.2%.[4] This indicates that both biotic and abiotic processes contribute to its degradation in marine systems.[4]
Q4: What are the potential degradation products of this compound?
A4: The degradation of this compound can occur through several pathways, including further oxidation and conjugation. One potential degradation pathway involves the formation of reactive benzoquinone imines.[1] Another identified transformation product is the formation of a lactam structure through intramolecular cyclization.[1] In soil, a carboxylated intermediate of the parent compound, diclofenac, has been identified, suggesting that similar pathways could affect its hydroxylated metabolite.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detection of this compound in stored samples. | Analyte degradation during storage. | • Verify that samples were stored at the recommended temperature and protected from light. • Review the duration of storage; prolonged storage, even under frozen conditions, may lead to some degradation. • Consider analyzing a freshly collected and preserved sample to establish a baseline. |
| Inefficient extraction from the sample matrix. | • Optimize the extraction method for your specific matrix (water, soil, sediment). Factors to consider include solvent choice, pH adjustment, and extraction time. • Use a certified reference material to spike a blank matrix and assess extraction recovery. | |
| High variability in analytical results between replicate samples. | Inconsistent sample handling and storage. | • Ensure uniform procedures for sample collection, preservation, and storage for all replicates. • Aliquot samples upon collection to avoid repeated freeze-thaw cycles for the entire sample.[1] |
| Matrix effects interfering with the analytical method. | • Perform a matrix effect study by comparing the analytical response of the analyte in a clean solvent versus a matrix extract. • If significant matrix effects are observed, consider further sample cleanup steps or the use of a matrix-matched calibration curve. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | • Compare the chromatograms of freshly prepared standards with those of stored samples to identify potential degradation peaks. • Utilize mass spectrometry (MS) detection to tentatively identify the mass of the unknown peaks and compare them with known degradation products of diclofenac and its metabolites.[1] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Water Samples
Objective: To evaluate the long-term stability of this compound in a specific water matrix (e.g., river water, wastewater effluent) under different storage conditions.
Methodology:
-
Sample Preparation:
-
Collect a sufficient volume of the desired water matrix. Filter the water to remove large particulates if necessary.
-
Fortify the water with a known concentration of this compound. Prepare at least two concentration levels (low and high QC levels).
-
Dispense the fortified water into multiple amber glass vials to create aliquots for each time point and storage condition.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
Refrigerated: 4°C in the dark.
-
Frozen: -20°C.
-
Ultra-low frozen: -80°C.
-
(Optional) Room temperature (e.g., 20-25°C) in the dark to simulate shipping conditions.
-
-
-
Time Points:
-
Analyze a set of vials at time zero (T=0) to establish the initial concentration.
-
Analyze aliquots from each storage condition at predetermined time points (e.g., 7 days, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, retrieve the vials from their respective storage conditions and allow them to thaw completely (if frozen) at room temperature.
-
Extract the this compound from the water samples using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
-
Protocol 2: Analytical Method for this compound in Water using SPE and LC-MS/MS
1. Solid-Phase Extraction (SPE):
-
Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with methanol followed by ultrapure water.
-
Loading: Load the water sample (e.g., 100 mL) onto the cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interferences.
-
Elution: Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Quantitative Data Summary
Table 1: Stability of this compound in Seawater and Sediment over 29 Days
| Matrix | Condition | Concentration Decrease (%) |
| Seawater with Sediment | Non-sterile | 76.5[4] |
| Seawater with Sediment | Autoclaved (Sterile) | 90.2[4] |
Data from Świacka et al. (2022). The experiment was conducted to understand the fate of the compound under conditions similar to the seafloor.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC-UV Validation for 4'-Hydroxydiclofenac Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and drug metabolism studies. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for 4'-Hydroxydiclofenac, the primary metabolite of diclofenac, against alternative analytical techniques. The information, supported by experimental data, is intended to assist in selecting the most suitable method for specific research needs.
While HPLC-UV offers a robust and accessible method, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide enhanced sensitivity and selectivity, which may be crucial for specific applications.[1]
Performance Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound depends on the study's specific requirements. The detailed HPLC-UV method provides a reliable and accessible option that meets the validation criteria set by the International Council for Harmonisation (ICH) guidelines, making it well-suited for routine analysis.[1] For studies demanding higher sensitivity and selectivity, especially with complex biological matrices or very low analyte concentrations, LC-MS/MS is a superior alternative.[1][2]
The following tables summarize the key performance parameters of a validated HPLC-UV method and compare it with an LC-MS/MS method.
Table 1: HPLC-UV Method Validation Parameters for this compound [1]
| Parameter | Result |
| Linearity Range | 5 - 100 µM |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.84 µM |
| Limit of Quantification (LOQ) | 2.54 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 80 - 120% |
| Matrix | Rat Liver Microsomes |
Table 2: Comparison with an Alternative LC-MS/MS Method [2]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.99 | > 0.997 |
| Limit of Quantification (LOQ) | 0.4 µg/mL (in human urine) | 10 ng/mL (in mouse plasma) |
| Intra-day Precision (%RSD) | < 15% | ≤ 10% |
| Inter-day Precision (%RSD) | < 15% | ≤ 13% |
| Accuracy/Recovery | 80-120% | 90-108% |
| Internal Standard | Salicylic Acid | 4'-Hydroxy diclofenac-d4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are representative protocols for the analysis of this compound.
HPLC-UV Method Experimental Protocol
This method has been developed and validated for the quantification of this compound in rat liver microsomes.[3][4]
Chromatographic Conditions: [2][3][5][6]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity UHPLC or equivalent |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min)0455.17 |
| Flow Rate | 1 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 282 nm |
| Internal Standard | Salicylic Acid |
Sample Preparation (Protein Precipitation for Rat Liver Microsomes): [3][5]
-
Prepare a stock solution of this compound (100 µM) in HPLC-grade methanol.[1][5]
-
Create a calibration curve by preparing standard solutions of varying concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µM) in the biological matrix.[1]
-
To 20 µL of the sample (e.g., rat liver microsomes), add 1480 µL of the standard solution containing the internal standard.[5]
-
Vortex the mixture for 2 minutes.[5]
-
Collect the supernatant for HPLC analysis.[1]
Validation Parameters: [1]
-
Linearity: Assessed by injecting a series of concentrations and analyzing the peak area response.
-
Precision (Intra- and Inter-day): Determined by analyzing three concentration levels (10, 30, and 60 µM) three times on the same day and on three consecutive days.
-
Accuracy: Evaluated through recovery studies, with acceptance criteria between 80-120%.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Alternative Method: LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound in various biological matrices, including mouse and human plasma.[4]
Sample Preparation (Protein Precipitation for Mouse Plasma): [1]
-
Add an internal standard (e.g., D4-diclofenac) to a 10 µL plasma sample.
-
Precipitate proteins with acetonitrile.
-
Supplement the supernatant with an equal volume of water before injection.
Visualizing the Workflow
To illustrate the logical flow of the validation process, a diagram is provided below.
Caption: Experimental workflow for the validation of an HPLC-UV method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison for 4'-Hydroxydiclofenac Analysis
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. This guide offers a comparative overview of analytical methodologies for 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. While a formal inter-laboratory proficiency testing program for this compound is not publicly available, this document synthesizes performance data from various independent validation studies to provide a valuable comparative perspective on common analytical techniques.[1]
The formation of this compound is predominantly mediated by the cytochrome P450 enzyme CYP2C9.[1][2] Its accurate measurement in biological matrices such as plasma, serum, and liver microsomes is essential for understanding the metabolism and potential drug-drug interactions of diclofenac.[3][4][5] This guide focuses on the prevalent analytical methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics and detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes quantitative data from various validated methods, offering a snapshot of their performance.
| Parameter | Method 1: HPLC-UV[3][4][6] | Method 2: LC-MS/MS[6] | Method 3: HPLC-ICP-MS[6][7] |
| **Linearity (R²) ** | > 0.99 | Not Specified | > 0.99 |
| Linear Range | 5 - 100 µM | 10 - 10,000 ng/mL | 0.05 - 5.0 mg/L Cl for diclofenac |
| Limit of Detection (LOD) | 0.85 µM | 5 ng/mL | Not specified for this compound |
| Limit of Quantification (LOQ) | 2.54 µM[6] | 10 ng/mL[6] | 0.05 mg/L Cl for diclofenac[7] |
| Intra-day Precision (%RSD) | < 10%[6] | ≤ 10%[6] | < 4%[6][7] |
| Inter-day Precision (%RSD) | < 10%[6] | ≤ 13%[6] | < 4%[6][7] |
| Accuracy (% Recovery) | 80 - 120%[3][4][6] | 90 - 108%[6] | 90 - 100%[6][7] |
| Matrix | Rat Liver Microsomes[3][4][6] | Mouse Plasma[6] | Human Plasma[6][7] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for the key stages of this compound analysis.
Sample Preparation: Protein Precipitation (for HPLC-UV and LC-MS/MS)
Protein precipitation is a widely used technique for extracting analytes from biological matrices.[1]
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, serum, or microsomal suspension), add 10 µL of an internal standard working solution (e.g., this compound-d4 for LC-MS/MS or N-phenylanthranilic acid for HPLC-UV).[1][8]
-
Vortex the sample for 30 seconds.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for analysis. For some methods, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.
Validated HPLC-UV Method
This method is suitable for the quantification of this compound in in-vitro metabolism studies.[5]
-
Chromatographic Conditions:
Validated LC-MS/MS Method
LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex biological fluids.[5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Polar embedded reversed-phase column.[5]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5] Optimized transitions for this compound and the internal standard should be determined.
-
Visualizing the Workflow and Metabolic Pathway
To aid in the understanding of the experimental process and the biological context, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of diclofenac.
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Metabolic pathway of Diclofenac to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 4'-Hydroxydiclofenac and Other Key Diclofenac Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-hydroxydiclofenac with other principal metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The following sections detail the metabolic pathways, compare the pharmacological activity and toxicological profiles of these compounds, and provide supporting experimental data and methodologies.
Introduction to Diclofenac Metabolism
Diclofenac undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and glucuronidation.[1][2] The oxidative metabolism is catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. The major metabolite is this compound, predominantly formed by CYP2C9.[3][4] Other significant hydroxylated metabolites include 5-hydroxydiclofenac, formed by CYP3A4, and 3'-hydroxydiclofenac.[1][5] These hydroxylated metabolites, along with the parent drug, can then undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form acyl glucuronides.[1][2] These metabolites are primarily excreted renally.[1]
Metabolic Pathways of Diclofenac
The biotransformation of diclofenac is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The two major pathways are hydroxylation by cytochrome P450 enzymes and direct glucuronidation of the carboxylic acid group.
Caption: Metabolic pathways of diclofenac, including Phase I hydroxylation and Phase II glucuronidation.
Comparative Pharmacological Activity
The primary mechanism of action of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The pharmacological activity of its metabolites is significantly reduced compared to the parent compound.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Potency vs. Diclofenac (Prostaglandin Inhibition) | Reference(s) |
| Diclofenac | COX-1, COX-2 | ~0.0206 µM | ~0.103 µM | - | [6][7] |
| This compound | COX | 32 nM* | - | >50 times less potent | [1][2] |
| 5-Hydroxydiclofenac | COX | - | - | >50 times less potent | [2] |
| 3'-Hydroxydiclofenac | COX | - | - | >50 times less potent | [2] |
| Diclofenac Acyl Glucuronide | COX-1, COX-2 | 0.620 µM | 2.91 µM | Weaker inhibitor than diclofenac | [6] |
| Note: The specific COX isoform was not detailed in the source. |
Comparative Toxicological Profile
While diclofenac is an effective NSAID, its use is associated with rare but severe hepatotoxicity. Research suggests that the metabolic activation of diclofenac to reactive intermediates plays a crucial role in this adverse effect. Both hydroxylated metabolites and the acyl glucuronide have been implicated in diclofenac-induced liver injury.
| Compound | Cell Line / System | Cytotoxicity Metric (IC50 / LC50) | Key Toxicological Findings | Reference(s) |
| Diclofenac | HepG2 cells | 46.9 µg/mL | Induces mitochondrial impairment and can lead to apoptosis. | |
| HT29 cells | 52.6 µg/mL | |||
| This compound | Rat Hepatocytes | - | Implicated in acute cytotoxicity. Can be further oxidized to reactive quinone imines. | [8] |
| 5-Hydroxydiclofenac | HL-60 cells | 661 µM | Can be oxidized to a reactive p-benzoquinone imine, leading to oxidative stress. Shows apoptotic effects in hepatocytes. | [5] |
| Diclofenac Acyl Glucuronide | Murine Hepatocytes | More cytotoxic than diclofenac | Chemically reactive, can form covalent protein adducts. Implicated in both direct cytotoxicity and immune-mediated responses. Induces oxidative stress. | [3][6] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant environment to assess the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
Fresh human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (diclofenac and its metabolites) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Incubator, centrifuge, and microplate reader.
Procedure:
COX-1 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Pre-incubate the blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for COX-1-mediated conversion to thromboxane A2 (measured as its stable metabolite, TXB2).
-
Stop the reaction and separate the plasma by centrifugation.
-
Quantify the concentration of TXB2 in the plasma using an EIA kit.
-
Calculate the percentage of COX-1 inhibition by comparing the TXB2 levels in the presence of the test compound to the vehicle control.
COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Induce COX-2 expression by incubating the blood with LPS for an extended period (e.g., 24 hours) at 37°C.
-
Add various concentrations of the test compound or vehicle control and pre-incubate.
-
Add arachidonic acid to initiate the reaction.
-
Incubate to allow for COX-2-mediated synthesis of PGE2.
-
Stop the reaction and separate the plasma.
-
Quantify the PGE2 concentration using an EIA kit.
-
Calculate the percentage of COX-2 inhibition relative to the vehicle control.
Data Analysis:
-
Plot the percentage of inhibition against the log of the test compound concentration.
-
Determine the IC50 values from the resulting dose-response curves using non-linear regression analysis.
Caption: Workflow for the in vitro human whole blood COX inhibition assay.
Hepatocyte Cytotoxicity Assay
This assay is used to evaluate the potential of diclofenac and its metabolites to cause liver cell injury.
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50) or a 50% increase in cell death (LC50).
Materials:
-
Cryopreserved human hepatocytes or a suitable hepatoma cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compounds (diclofenac and its metabolites).
-
Reagents for assessing cell viability (e.g., MTT, resazurin) or cytotoxicity (e.g., LDH release assay kit).
-
Multi-well cell culture plates.
-
Incubator and microplate reader.
Procedure:
-
Seed hepatocytes in multi-well plates at a predetermined density and allow them to attach and recover.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control group.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
At the end of the incubation period, assess cell viability or cytotoxicity:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a specific assay kit.
-
-
Normalize the results to the vehicle control.
Data Analysis:
-
Plot the percentage of cell viability or cytotoxicity against the log of the test compound concentration.
-
Calculate the IC50 or LC50 value from the dose-response curve.
Caption: General workflow for an in vitro hepatocyte cytotoxicity assay.
Conclusion
The metabolism of diclofenac results in several metabolites with distinct pharmacological and toxicological profiles. This compound, the major metabolite, along with other hydroxylated metabolites, exhibits significantly reduced anti-inflammatory activity compared to the parent drug. Both the hydroxylated metabolites and diclofenac acyl glucuronide are implicated in the hepatotoxicity of diclofenac, with evidence suggesting that the acyl glucuronide may be a key contributor to both direct cytotoxicity and immune-mediated adverse reactions. Further research is warranted to fully elucidate the specific roles of each metabolite in the overall safety and efficacy profile of diclofenac.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Diclofenac and its Major Metabolite, 4'-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its principal active metabolite, 4'-hydroxydiclofenac. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Diclofenac is a potent phenylacetic acid derivative known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[2] In humans, diclofenac is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form several hydroxylated metabolites, with this compound being the major one.[2][3][4] While this compound is also pharmacologically active, its potency and overall contribution to the therapeutic and toxic effects of diclofenac differ significantly from the parent compound.[1][3]
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for both diclofenac and this compound is the inhibition of the COX enzymes (COX-1 and COX-2).[2] These enzymes are responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain, inflammation, and fever.[2] Diclofenac is known to be a non-selective COX inhibitor, though it shows some preference for COX-2.[5] Its metabolite, this compound, also inhibits COX activity and suppresses the formation of prostaglandin E2 (PGE2).[6]
Figure 1: Inhibition of the Prostaglandin Synthesis Pathway.
Comparative In Vitro Activity: COX Inhibition
The inhibitory potency of diclofenac and this compound against COX-1 and COX-2 has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell/Enzyme System | Reference |
| Diclofenac | 0.611 | 0.63 | Human Articular Chondrocytes | [7] |
| 0.0206 | 0.103 | In vitro COX inhibition assay | [8] | |
| This compound | - | - | Significantly less potent than diclofenac | [9] |
| IC50 = 32 nM (0.032 µM) | - | Isolated human rheumatoid synovial cells (total COX activity) | [6] | |
| IC50 = 17 nM (0.017 µM) | - | PGE2 production in isolated human rheumatoid synovial cells | [6] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental assays. However, the general consensus is that metabolites of diclofenac are substantially less potent inhibitors of prostaglandin synthesis.
Comparative In Vivo Activity
Animal models have been used to assess the anti-inflammatory and analgesic properties of diclofenac and its metabolites. These studies consistently demonstrate the superior potency of the parent drug.
| Compound | Anti-inflammatory Activity | Analgesic Activity | Model System | Reference |
| Diclofenac | High | High | Adjuvant arthritis and carrageenan-induced paw oedema in rats; Phenyl-p-benzoquinone writhing in mice | [9] |
| This compound | At least 10 times lower than diclofenac | At least 10 times lower than diclofenac | Adjuvant arthritis and carrageenan-induced paw oedema in rats; Phenyl-p-benzoquinone writhing in mice | [9] |
Metabolic Pathway
Diclofenac undergoes extensive metabolism in the liver. The primary pathway involves hydroxylation by cytochrome P450 enzymes, with CYP2C9 being the main catalyst for the formation of this compound.[3][4]
Figure 2: Major Metabolic Pathway of Diclofenac.
Role in Hepatotoxicity
While diclofenac is an effective NSAID, it is associated with a risk of drug-induced liver injury (DILI). Research suggests that not only the parent drug but also its metabolites, including this compound, can contribute to hepatotoxicity.[10] Studies in humanized mice have shown that diclofenac metabolites can directly cause acute liver injury and stimulate the elevation of immune-related factors.[10] The formation of reactive benzoquinone imine intermediates from hydroxylated metabolites is a proposed mechanism for this toxicity.[2][4]
Experimental Protocols
In Vitro COX Inhibition Assay (Human Articular Chondrocytes)
This protocol is a generalized representation based on methodologies described in the literature.[7]
Figure 3: Workflow for In Vitro COX Inhibition Assay.
-
Cell Isolation and Culture: Human articular chondrocytes are isolated from cartilage tissue of donors with no articular disease. The cells are then cultured in appropriate media.[7]
-
Experimental Models: Unstimulated chondrocytes are used as a model for COX-1 activity, as they constitutively express this isoform. To study COX-2 activity, cells are stimulated with interleukin-1 (IL-1), which induces the expression of COX-2 mRNA and protein.[7]
-
Drug Incubation: Cultured cells are incubated with various concentrations of the test compounds (diclofenac or this compound) or a vehicle control.
-
PGE2 Measurement: After incubation, the cell culture supernatants are collected. The concentration of prostaglandin E2 (PGE2), a primary product of COX activity, is quantified using a sensitive enzyme immunoassay (EIA).[7]
-
Data Analysis: The reduction in PGE2 levels at different drug concentrations is used to calculate the IC50 value (the concentration of the drug that causes 50% inhibition of the enzyme activity) through linear regression analysis.[7]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.[9]
-
Animal Model: The experiment is typically conducted using rats.
-
Drug Administration: Animals are divided into groups and administered the test compounds (diclofenac, this compound) or a vehicle control, usually via oral gavage.
-
Induction of Inflammation: A short time after drug administration, a solution of carrageenan is injected into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at specific time points before and after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the drug-treated groups is calculated by comparing the increase in paw volume to the control group. This allows for a quantitative comparison of the anti-inflammatory potency of the compounds.
Conclusion
The available experimental data clearly indicates that while this compound is an active metabolite of diclofenac, its pharmacological activity is substantially lower than that of the parent drug.[9] Both its in vitro COX-inhibitory effects and its in vivo anti-inflammatory and analgesic properties are significantly less potent.[9] However, the contribution of this compound and other metabolites to the overall toxicological profile of diclofenac, particularly hepatotoxicity, is an important consideration for drug development and clinical use.[10] Therefore, the therapeutic effects of diclofenac are predominantly attributable to the parent compound itself.
References
- 1. Pharmacological properties of diclofenac sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives | Bentham Science [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological properties of five diclofenac metabolites identified in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of diclofenac and its metabolites in immune activation associated with acute hepatotoxicity in TgCYP3A4/hPXR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4'-Hydroxydiclofenac
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. 4'-Hydroxydiclofenac is the primary and most abundant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1] The choice of a robust and reliable analytical method for its quantification is therefore paramount. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is supported by experimental data to assist in the selection of the most appropriate method based on specific research requirements, such as required sensitivity, sample matrix, and available instrumentation.
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | Lower (µM range) | High (pg/mL to ng/mL range)[2] | High (ng/mL)[2] |
| Linearity Range | 5 - 100 µM[3] | 10 - 5000 ng/mL[4] | Not explicitly stated, but generally high |
| Correlation Coefficient (R²) | > 0.99[5][6] | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | 0.84 µM[3] | < 1 ng/mL[7] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 2.54 µM[3] | 10 ng/mL[4] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 10%[3] | ≤ 10%[4] | < 6%[7] |
| Inter-day Precision (%RSD) | < 10%[3] | ≤ 13%[4] | Not explicitly stated |
| Accuracy (% Recovery) | 80 - 120%[5][6] | 90 - 108%[4] | Not explicitly stated |
| Selectivity | Moderate | Very High[2] | High[2] |
| Sample Throughput | Moderate | High[2] | Moderate[2] |
| Matrix Effects | Less susceptible | Can be significant, managed with internal standards[2] | Can be significant, may require derivatization[2] |
| Sample Preparation | Simple (e.g., protein precipitation)[1][5] | Simple (e.g., protein precipitation)[1][4] | Complex (requires derivatization)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for in vitro drug-drug interaction studies and can be readily implemented in most analytical laboratories.[1]
Sample Preparation (Rat Liver Microsomes): [5][8]
-
Prepare a 100 µM stock solution of this compound in HPLC-grade methanol.[5][8]
-
For the assay, combine rat liver microsomes, the this compound standard solution, an inhibitor solution (if applicable), and an NADPH regenerating system in a microcentrifuge tube.[1]
-
Stop the reaction by adding a suitable solvent like acetonitrile.[1]
-
Vortex the mixture for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[5][8]
-
Transfer the supernatant to an HPLC vial for analysis.[5]
Chromatographic Conditions: [5][6][8]
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm).[5][6]
-
Mobile Phase: A low-pressure gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Injection Volume: 20 µL.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of this compound in complex biological matrices like plasma.[1]
Sample Preparation (Mouse Plasma): [1][4]
-
To a 10 µL mouse plasma sample, add an internal standard (e.g., D₄-diclofenac).[1][4]
-
Stabilize the analytes using acetic acid and ascorbic acid.[4]
-
Precipitate proteins by adding ice-cold acetonitrile and vortexing.[1][4]
-
Centrifuge the sample to pellet the precipitated proteins.[1]
-
Supplement the supernatant with an equal volume of water.[4]
-
Inject the final solution into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions: [4][9]
-
Column: Polar embedded reversed-phase column or Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).[1][9]
-
Mobile Phase: Gradient elution with 0.1% formic acid and ammonium acetate in a water-methanol mixture.[4]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[1][4]
Mandatory Visualization
To ensure data integrity and comparability when employing different analytical methods, a cross-validation workflow is essential.
Caption: Cross-validation workflow for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of diclofenac and its metabolites in plasma and cerebrospinal fluid by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Accuracy and Precision of 4'-Hydroxydiclofenac Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, is a key analyte in such studies. The choice of analytical methodology for its quantification directly impacts the reliability and validity of experimental data.
This guide provides an objective comparison of the most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters of accuracy and precision, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999[1] | > 0.997[2] |
| Limit of Quantification (LOQ) | 2.54 µM (in rat liver microsomes)[1] | 10 ng/mL (in mouse plasma)[2] |
| Intra-day Precision (%RSD) | < 10%[1] | ≤ 10%[2] |
| Inter-day Precision (%RSD) | < 10%[1] | ≤ 13%[2] |
| Accuracy / Recovery (%) | 80 - 120%[1][3][4][5][6] | 90 - 108%[2] |
| Internal Standard | Salicylic Acid[2] | 4'-Hydroxy diclofenac-d4[2][7][8] |
Key Insights:
-
Sensitivity: LC-MS/MS offers significantly lower limits of quantification (ng/mL range) compared to HPLC-UV (µM range), making it the preferred method for studies with low analyte concentrations or limited sample volumes, such as in vivo pharmacokinetic studies.[1][2]
-
Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, with Relative Standard Deviation (%RSD) values typically below 15%, which is within the acceptable limits set by regulatory guidelines.[1][3][4][5][6]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as 4'-Hydroxy diclofenac-d4, in LC-MS/MS is a key advantage.[7][8] This type of internal standard has nearly identical physicochemical properties to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[7][8] HPLC-UV methods often utilize a structurally similar compound as an internal standard, which may not fully mimic the analyte's behavior.[2]
Experimental Workflows
The general workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Diclofenac is primarily metabolized to this compound by the cytochrome P450 enzyme CYP2C9 in the liver.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for in vitro drug-drug interaction studies where higher concentrations of the analyte are expected.[3][5][6]
-
Sample Preparation (Protein Precipitation):
-
To a sample in rat liver microsomes, add a precipitating agent like acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.[1]
-
-
Chromatographic Conditions:
-
UV Detection:
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma.[2]
-
Sample Preparation (Protein Precipitation):
-
To a 10 µL plasma sample, add the internal standard (4'-Hydroxy diclofenac-d4).
-
Precipitate proteins using acetonitrile.
-
Dilute the resulting supernatant with an equal volume of water before injection.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Alternative Analytical Techniques
While HPLC-UV and LC-MS/MS are the most prevalent techniques, other methods can be employed for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful alternative, though it often requires a derivatization step to increase the volatility of the analyte.[9] One study utilized this compound as an internal standard for the quantification of diclofenac, demonstrating the feasibility of using GC-MS for this class of compounds and reporting inter-day and intra-day coefficients of variation of less than 9% for the overall method.[10] However, specific quantitative performance data for this compound as the primary analyte is less commonly reported.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[9] While it offers high accuracy, its sensitivity is generally lower (µg/mL to mg/mL range) compared to MS-based methods.[9]
Conclusion
Both HPLC-UV and LC-MS/MS methods are capable of accurately and precisely quantifying this compound. The choice between these techniques should be guided by the specific requirements of the study.
-
The LC-MS/MS method is the preferred choice for studies demanding high sensitivity and selectivity, such as pharmacokinetic analyses in low-volume biological samples. The use of a deuterated internal standard like 4'-Hydroxy diclofenac-d4 further enhances the reliability and robustness of the results.[2][7][8]
-
The HPLC-UV method , while less sensitive, provides a cost-effective and robust alternative for applications where higher concentrations of the analyte are expected, for instance, in in vitro metabolism and drug-drug interaction studies.[1][3][5][6]
The validation parameters for both methods generally meet the guidelines set by regulatory bodies, ensuring the generation of high-quality, reliable data for critical decision-making in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4'-Hydroxydiclofenac: Navigating Analytical Sensitivity and Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is fundamental to understanding pharmacokinetic profiles and metabolic pathways. This guide provides a detailed comparison of analytical methods for the quantification of 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. We will delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a clear perspective on their respective limits of detection (LOD) and quantification (LOQ) supported by experimental data.
Performance Comparison: Limit of Detection and Quantification
The choice of analytical method for this compound quantification is often dictated by the required sensitivity and the nature of the biological matrix. The following table summarizes the key performance parameters of various validated methods, providing a clear comparison of their capabilities.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Rat Liver Microsomes | 0.84 µM[1] | 2.54 µM[1] |
| HPLC-UV | Rat Liver Microsomes | 1.54 µM | 4.67 µM |
| HPLC-UV | Rat Serum | 0.0112 µg/mL[2][3] | Not specified |
| LC-MS/MS | Mouse Plasma | Not specified | 10 ng/mL[4] |
As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of detection and quantification compared to HPLC-UV methods, making them the preferred choice for applications requiring high sensitivity, such as pharmacokinetic studies where metabolite concentrations can be very low.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Rat Liver Microsomes
This method is suitable for in vitro drug-drug interaction studies.[1]
-
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of this compound (e.g., 100 µM) in HPLC-grade methanol.[1]
-
Create a calibration curve by preparing standard solutions of different concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µM) in the rat liver microsome matrix.[1]
-
For the assay, combine rat liver microsomes, this compound standard solution, and an NADPH regenerating system in a microcentrifuge tube.
-
Incubate the mixture to allow for the metabolic reaction.
-
Stop the reaction by adding a suitable solvent like acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.[1]
-
Collect the supernatant for HPLC analysis.[1]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm).[5]
-
Mobile Phase: A gradient elution consisting of 0.1% formic acid in water (A), acetonitrile (B), and methanol (C).[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 282 nm.[5]
-
Injection Volume: 20 µL.[1]
-
LC-MS/MS Method for Mouse Plasma
This highly sensitive method is ideal for pharmacokinetic studies.[4]
-
Sample Preparation:
-
To a 10 µL mouse plasma sample, add an internal standard (e.g., D₄-diclofenac).[4]
-
Stabilize the analytes using acetic acid and ascorbic acid.[4]
-
Precipitate proteins by adding acetonitrile.[4]
-
Centrifuge the sample.
-
Supplement the supernatant with an equal volume of water.[4]
-
Inject the final solution into the LC-MS/MS system.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Polar embedded reversed-phase column.[4]
-
Mobile Phase: Gradient elution with formic acid and ammonium acetate in a water-methanol mixture.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
The metabolic fate of diclofenac is a critical aspect of its pharmacology. The primary pathway involves the cytochrome P450 enzyme system, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient high performance liquid chromatograph/ultraviolet method for determination of diclofenac and this compound in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of 4'-Hydroxydiclofenac
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug, diclofenac. The choice of analytical method is critical and depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the biological matrix.[1]
Performance Comparison
The selection of an analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.[2] Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound based on published data.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | > 0.99[3][4] | > 0.997[1] |
| Limit of Detection (LOD) | 0.84 µM[5] | Not typically reported, LOQ is preferred |
| Limit of Quantification (LOQ) | 2.54 µM[5] / 0.4 µg/mL (in human urine)[1] / 0.0112 µg/mL (in rat serum)[6] | 10 ng/mL (in mouse plasma)[1][7] |
| Intra-day Precision (%RSD) | < 10%[5] | ≤ 10%[1][7] |
| Inter-day Precision (%RSD) | < 10%[5] | ≤ 13%[1][7] |
| Accuracy (% Recovery) | 80 - 120%[4][5] | 90 - 108%[1][7] |
| Internal Standard | Salicylic Acid[1] | 4'-Hydroxy diclofenac-d4[1] |
| Matrix | Rat Liver Microsomes[3][5], Rat Serum[6] | Mouse Plasma[1][7], Human Plasma[8] |
Experimental Workflows
The general workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental Protocols
HPLC-UV Method for this compound in Rat Liver Microsomes
This method is suitable for the quantification of this compound in in vitro metabolism studies.[3][5]
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µM) in HPLC-grade methanol.[5]
-
Create a calibration curve by preparing standard solutions of different concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µM) in the biological matrix (e.g., rat liver microsomes).[5]
-
Incubate the samples as required for the experiment.
-
Stop the enzymatic reaction and precipitate proteins by adding a suitable organic solvent like acetonitrile.[9]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Collect the supernatant for HPLC analysis.[5]
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of concentrations and analyzing the peak area response. A correlation coefficient (R²) of > 0.99 is desirable.[3]
-
Precision (Intra- and Inter-day): Determined by analyzing three different concentration levels (e.g., 10, 30, and 60 µM) multiple times on the same day and on different days. The relative standard deviation (%RSD) should typically be < 15%.[3][4]
-
Accuracy: Evaluated through recovery studies, with acceptance criteria typically between 80-120%.[4][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
-
LC-MS/MS Method for this compound in Mouse Plasma
This method provides high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.[1][7]
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 10 µL), add a deuterated internal standard such as 4'-Hydroxy diclofenac-d4 or D4-diclofenac.[1][7]
-
Precipitate proteins with a threefold volume of ice-cold acetonitrile.[10]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean autosampler vial.[10]
-
The supernatant may be diluted with an equal volume of water before injection into the LC-MS/MS system.[1][7]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard are monitored.[9]
-
Discussion
HPLC-UV is a robust, cost-effective, and widely accessible technique.[5] It is well-suited for routine analysis and in vitro studies where higher concentrations of this compound are expected.[1] The validation parameters for developed HPLC-UV methods generally meet the guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] However, its sensitivity is lower compared to LC-MS/MS, and it may be more susceptible to interference from matrix components, which can co-elute with the analyte and absorb at the same wavelength.[11]
LC-MS/MS offers significantly higher sensitivity and selectivity.[1][5] The use of a stable isotope-labeled internal standard, such as 4'-Hydroxy diclofenac-d4, effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[10] This makes LC-MS/MS the preferred method for bioanalytical studies requiring low limits of quantification, such as pharmacokinetic analyses in small sample volumes or when dealing with complex biological matrices.[1] While powerful, the instrumentation is more expensive and requires specialized expertise for operation and maintenance.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific analytical needs of the research. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior choice.[5] For routine analyses with less stringent sensitivity requirements, HPLC-UV provides a reliable and economical alternative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient high performance liquid chromatograph/ultraviolet method for determination of diclofenac and this compound in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity of 4'-Hydroxydiclofenac Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides an objective comparison of common analytical methods for measuring 4'-Hydroxydiclofenac, the primary metabolite of diclofenac. The focus is on the linearity of these assays, a critical parameter for ensuring accurate and reliable data. Experimental data and detailed protocols are presented to aid in selecting the most appropriate method for specific research needs.
The primary techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for studies requiring low limits of quantification.[1][2]
Data Presentation: Comparison of Linearity Parameters
The selection of an analytical method is often dictated by the required sensitivity, the complexity of the biological matrix, and sample throughput.[3] The following table summarizes key linearity and performance parameters for HPLC-UV and LC-MS/MS assays for this compound based on published data.
| Parameter | HPLC-UV Method | LC-MS/MS Method | HPLC-ICP-MS Method |
| Linearity Range | 5 - 100 µM[1] | 10 - 5000 ng/mL[4] | 0.05 - 5.0 mg/L[5] |
| 0.2 - 40 µg/mL[6] | |||
| Correlation Coefficient (R²) | > 0.999[1][7] | > 0.997[2] | > 0.99[5] |
| Limit of Quantification (LOQ) | 2.54 µM[1] | 10 ng/mL[4] | 0.05 mg/L (for Diclofenac)[5] |
| 0.4 µg/mL[6] | |||
| Typical Matrix | Rat Liver Microsomes[1][8] | Mouse Plasma[4] | Human Plasma[5] |
| Human Urine[6] | |||
| Internal Standard | Salicylic Acid[2] | 4'-Hydroxy diclofenac-d4[2][9] | Not specified |
| Selectivity | Moderate[3] | Very High[3] | High |
| Sensitivity | Low (µg/mL)[3][10] | High (pg/mL to ng/mL)[3] | High (ng/mL) |
Mandatory Visualization
A robust analytical method is one that remains unaffected by small, deliberate variations in its parameters. The workflow for validating the linearity of such a method is a critical process.
Caption: General workflow for assessing the linearity of an analytical assay.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on validated methods for the quantification of this compound.
HPLC-UV Method for this compound in Rat Liver Microsomes
This method is well-suited for routine analysis and in vitro studies where high sensitivity is not the primary requirement.[1][11]
-
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of this compound (e.g., 100 µM) in HPLC-grade methanol.[1]
-
Create a calibration curve by preparing standard solutions through serial dilution of the stock solution in the biological matrix (e.g., rat liver microsomes) to achieve concentrations ranging from 5 to 100 µM.[1]
-
For enzymatic reactions, stop the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[1][12]
-
Carefully collect the supernatant for HPLC analysis.[1]
-
-
Chromatographic Conditions:
LC-MS/MS Method for this compound in Mouse Plasma
This method provides high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in small sample volumes.[2][4]
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 10 µL), add a deuterated internal standard such as D4-diclofenac.[4]
-
Perform protein precipitation by adding acetonitrile.[4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant with an equal volume of water before injection into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Conclusion
Both HPLC-UV and LC-MS/MS methods can provide linear, accurate, and precise quantification of this compound. The LC-MS/MS method offers significantly lower limits of quantification, establishing it as the preferred technique for bioanalytical studies requiring high sensitivity.[2] The HPLC-UV method, however, remains a reliable and cost-effective alternative for applications involving higher analyte concentrations, such as in vitro metabolism studies. The validation parameters for both methods generally meet the guidelines established by the International Council for Harmonisation (ICH).[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of this compound Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Recovery Experiments for 4'-Hydroxydiclofenac Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4'-hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, is critical for pharmacokinetic assessments, drug metabolism studies, and toxicological evaluations.[1][2] The recovery of an analyte from a complex biological matrix is a crucial parameter in the validation of any bioanalytical method, directly impacting the accuracy and precision of the results.
This guide provides a comparative overview of common extraction methodologies for this compound from biological samples, supported by experimental data from various studies. We will delve into the recovery efficiencies of different techniques and present detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Performance Comparison of Extraction Methods
The choice of extraction method significantly influences the recovery of this compound. The following table summarizes quantitative data on the recovery of this compound using different analytical techniques and sample preparation procedures.
| Analytical Method | Sample Matrix | Extraction Method | Analyte | Average Recovery (%) | Reference |
| HPLC-UV | Rat Liver Microsomes | Protein Precipitation | This compound | 80 - 120% | [3][4][5] |
| HPLC | Human Urine | Liquid-Liquid Extraction | This compound | 75 - 85% | [6] |
| HPLC-ICP-QQQ | Human Plasma | Online Preconcentration | This compound | 94 - 98% | [7] |
| HPLC | Rat Serum | Liquid-Liquid Extraction | This compound | ≥76% | [8] |
| LC-MS/MS | Mouse Plasma | Protein Precipitation | This compound | 90 - 108% (Accuracy) | [1] |
Note: While some results are reported as "accuracy," this parameter is closely linked to recovery in bioanalytical method validation as per ICH guidelines.[3][4][9]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Protein Precipitation for HPLC-UV Analysis in Rat Liver Microsomes
This method is noted for its simplicity and speed, making it suitable for high-throughput applications.[5][9]
-
Sample Preparation:
-
To a 20 µL aliquot of rat liver microsomes in a microcentrifuge tube, add 1480 µL of a standard working solution of this compound.[5] An internal standard, such as 4-hydroxyoctanophenone or salicylic acid, should be included in the working solution.[9]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[9]
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5][9]
-
Carefully collect the supernatant and inject it into the HPLC system.[9]
-
-
Chromatographic Conditions:
Liquid-Liquid Extraction for HPLC Analysis in Human Urine
Liquid-liquid extraction (LLE) is a classic technique that provides a clean extract, though it is more labor-intensive than protein precipitation.[3][10]
-
Sample Preparation:
-
To a 0.25 mL urine sample, add an appropriate internal standard.
-
Perform base hydrolysis, followed by neutralization of the sample.[6]
-
Add an immiscible organic solvent (e.g., a mixture of hexane and isopropyl alcohol) to the sample.[9]
-
Vortex the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifuge to separate the two phases.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[9]
-
Reconstitute the dried extract in the mobile phase, including ascorbic acid to ensure stability, before injection into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
A reversed-phase column is typically used with flow-rate programming for optimal separation.[6]
-
Protein Precipitation for LC-MS/MS Analysis in Mouse Plasma
This protocol is designed for the highly sensitive and selective quantification of this compound using tandem mass spectrometry.[1]
-
Sample Preparation:
-
To a 10 µL mouse plasma sample, add a deuterated internal standard such as 4'-Hydroxy diclofenac-d4.[1][11]
-
Add acetic acid and ascorbic acid to stabilize the analytes.[1]
-
Precipitate the plasma proteins by adding acetonitrile.[1]
-
Centrifuge the sample to pellet the proteins.[1]
-
Take the supernatant and dilute it with an equal volume of water.[1]
-
Inject the final solution into the LC-MS/MS system.[1]
-
-
LC-MS/MS Conditions:
-
Column: Polar embedded reversed-phase column or Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm)[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transition for this compound: m/z 314.15 > 231.15[1]
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the recovery analysis of this compound from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Efficient high performance liquid chromatograph/ultraviolet method for determination of diclofenac and this compound in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to 4'-Hydroxydiclofenac Reference Standards for Accurate Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is fundamental to pharmacokinetic and toxicokinetic studies. 4'-Hydroxydiclofenac is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Accurate analysis of this metabolite is crucial for understanding the metabolism and disposition of the parent drug. This guide provides a comparative overview of commercially available reference standards for this compound and the analytical methodologies for its quantification, supported by experimental data.
Comparison of this compound Reference Standards
The selection of a high-quality, well-characterized reference standard is the foundation of any quantitative analytical method. While a direct head-to-head comparative study of all available commercial standards is not publicly available, this section summarizes the specifications of reference materials from various suppliers based on the information they provide. Researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific details.
| Supplier/Brand | Product Name | Purity Specification | Format | Notes |
| Sigma-Aldrich (VETRANAL®) | 4´-Hydroxydiclofenac | Analytical Standard | Neat | Marketed for forensics and toxicology applications. |
| Sigma-Aldrich | 4´-Hydroxydiclofenac | ≥98% (HPLC) | Solid | Suitable for in vitro studies investigating cytochrome P450 enzymes. |
| Honeywell Fluka | 4-Hydroxydiclofenac | min. 98% (HPLC) | Solid | Analytical standard, reference material.[1] |
| Abcam | 4-Hydroxydiclofenac | >97% | Solid | Described as an active 4'-hydroxylated metabolite of diclofenac.[2] |
| LGC Standards | This compound | ISO 17034 accredited | Solid | Accompanied by an extensive Certificate of Analysis.[3][4] |
| MedChemExpress | 4'-Hydroxy diclofenac (Standard) | Not specified | Solid | Intended for research and analytical applications.[5] |
| WITEGA Laboratorien | 4- Hydroxydiclofenac | Not specified | Solid | Traceable reference standard for residue analysis.[6] |
For internal standards, which are crucial for correcting variability in sample preparation and analysis, especially in LC-MS/MS methods, deuterated this compound (4'-Hydroxy diclofenac-d4) is widely used.[7][8][9]
Performance Comparison of Analytical Methods
The two most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999[10] | > 0.997 |
| Limit of Quantification (LOQ) | 2.54 µM (in rat liver microsomes)[11] | 10 ng/mL (in mouse plasma)[12] |
| Intra-day Precision (%RSD) | < 10%[11] | ≤ 10%[12] |
| Inter-day Precision (%RSD) | < 10%[11] | ≤ 13%[12] |
| Accuracy (% Recovery) | 80 - 120%[10][11] | 90 - 108%[12] |
| Internal Standard Example | Salicylic Acid[12] | 4'-Hydroxy diclofenac-d4[12] |
| Matrix Example | Rat Liver Microsomes[10][11] | Mouse Plasma[12] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method for this compound in Rat Liver Microsomes
This method is suitable for in vitro drug-drug interaction studies.[10]
-
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of this compound (e.g., 100 µM) in HPLC-grade methanol.
-
Create calibration standards by diluting the stock solution in the matrix (e.g., rat liver microsomes) to achieve the desired concentration range (e.g., 5-100 µM).[11]
-
To stop enzymatic reactions and precipitate proteins, add a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).[11]
-
Collect the supernatant for HPLC analysis.[11]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm).[10]
-
Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvents (e.g., acetonitrile and methanol).[11]
-
Flow Rate: 1 mL/min.[10]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 282 nm.[11]
-
Injection Volume: 20 µL.[11]
-
LC-MS/MS Method for this compound in Plasma
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological matrices.[12]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 10 µL), add an internal standard solution (e.g., 4'-Hydroxy diclofenac-d4).[12]
-
Add ice-cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or autosampler vial for analysis. The supernatant may be diluted with water before injection.[12]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A polar embedded reversed-phase column (e.g., Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm) or a biphenyl column can be used.[13]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 40 °C.[13]
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[12]
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.[14]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of diclofenac and a typical analytical workflow.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 4-Hydroxydiclofenac, Diclofenac metabolite (CAS 64118-84-9) | Abcam [abcam.com]
- 3. This compound | CAS 64118-84-9 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 64118-84-9 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4- Hydroxydiclofenac - Traceable Reference Standard for Residue Analysis (CAS 64118-84-9) [witega.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
The Species-Specific Journey of Diclofenac: A Comparative Guide to 4'-Hydroxydiclofenac Metabolism
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug across different species is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, with a specific focus on the formation of its major metabolite, 4'-hydroxydiclofenac, in humans, rats, mice, dogs, and monkeys.
Diclofenac undergoes extensive metabolism primarily in the liver, with hydroxylation being a key transformation pathway. The position of this hydroxylation, particularly the formation of this compound, exhibits significant variability among species, largely due to differences in the expression and activity of cytochrome P450 (CYP) enzymes. These variations can have profound implications for the drug's efficacy, safety, and pharmacokinetic profile.
Quantitative Comparison of this compound Formation
The following table summarizes the available quantitative and qualitative data on the formation of this compound in different species. It is important to note that direct comparative studies quantifying the exact percentage of this metabolite across all species are limited. The data presented is compiled from various in vivo and in vitro studies.
| Species | Primary CYP Enzyme(s) Involved in 4'-Hydroxylation | Extent of 4'-Hydroxylation (as % of Metabolites or Pathway Dominance) | Key References |
| Human | CYP2C9 (>99.5%) | Major metabolic pathway.[1] | [1] |
| Rat | CYP2C11 | Significant pathway, alongside 5-hydroxylation.[2][3] | [2][3] |
| Mouse | Not explicitly defined, likely CYP2C family | Major metabolic route, along with 5-hydroxylation and taurine conjugation.[4][5] | [4][5] |
| Dog | CYP2C21, CYP2C41, CYP2C94 | 4'-hydroxylation occurs.[6][7] However, taurine conjugation of the parent drug is a major pathway in dogs, with less emphasis on oxidation compared to other species.[8] | [6][7][8] |
| Monkey | Not explicitly defined, likely CYP2C family | Hydroxylation is a known metabolic pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the literature for studying diclofenac metabolism.
In Vitro Metabolism of Diclofenac in Liver Microsomes
This protocol is a generalized procedure for assessing the formation of this compound using liver microsomes from different species.
1. Materials:
-
Liver microsomes (human, rat, mouse, dog, monkey)
-
Diclofenac
-
This compound standard
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled diclofenac or this compound)
2. Incubation Procedure:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and diclofenac at the desired concentration (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.[9][10]
3. Analytical Method (LC-MS/MS):
-
Chromatographic Separation: Utilize a C18 reversed-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the experimental samples from this calibration curve.[2][3][9]
In Vivo Analysis of Urinary Metabolites
This protocol outlines a general approach for the analysis of diclofenac and its metabolites in urine samples.
1. Sample Collection and Preparation:
-
Administer a single oral dose of diclofenac to the test species.
-
Collect urine over a specified period (e.g., 24 hours).
-
To analyze for both free and conjugated metabolites, urine samples are often subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave the conjugate moieties.
-
Following hydrolysis, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the urine matrix.
2. Analytical Method (HPLC):
-
Chromatographic Separation: A reversed-phase HPLC system with a C18 column is typically used.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for quantifying diclofenac and its hydroxylated metabolites.
-
Quantification: Compare the peak areas of the metabolites in the samples to those of authentic standards to determine their concentrations. The percentage of each metabolite excreted can then be calculated relative to the administered dose.
Visualizing the Metabolic Pathway
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathway of diclofenac to this compound and the general experimental workflow for its analysis.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac metabolism in the mouse: novel in vivo metabolites identified by high performance liquid chromatography coupled to linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Novel Cytochrome P450 2C94 Functionally Metabolizes Diclofenac and Omeprazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of diclofenac sodium (Voltaren) in animals and in man. I. Isolation and identification of principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacological Potency of 4'-Hydroxydiclofenac and its Parent Drug, Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological potency of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), and its major human metabolite, 4'-hydroxydiclofenac. This document synthesizes available experimental data to objectively compare their primary mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and their resulting anti-inflammatory and analgesic effects.
Executive Summary
Diclofenac exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] The primary metabolite of diclofenac, this compound, is also pharmacologically active and contributes to the overall therapeutic and potential adverse effects of the parent drug.[3][4][5] While both compounds target the COX pathway, available data suggests that this compound is a significantly less potent inhibitor of prostaglandin synthesis compared to diclofenac. One study indicates that the major metabolite, this compound, possesses very weak pharmacologic activity.[1] However, another source suggests it specifically blocks COX-2 activity, highlighting the need for direct comparative studies.[4]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both diclofenac and this compound function by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins from arachidonic acid. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal mucosa and mediating platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.
The relative inhibition of these two isoforms determines the therapeutic efficacy and the side-effect profile of an NSAID.
Metabolic Pathway of Diclofenac
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme responsible for its conversion to this compound.[5]
Quantitative Comparison of In Vitro Potency
The inhibitory potency of a compound against a specific enzyme is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target | Assay System | IC50 (µM) |
| COX-2 (PGE2 formation) | Isolated human rheumatoid synovial cells | Not specified |
Data for COX-1 inhibition by this compound was not found in the reviewed literature.
Table 2: In Vitro Inhibitory Potency (IC50) of Diclofenac
| Target | Assay System | IC50 (µM) |
| COX-1 | Human Articular Chondrocytes | 0.611 |
| COX-2 | Human Articular Chondrocytes | 0.63 |
| COX-1 | Human Peripheral Monocytes | 0.076 |
| COX-2 | Human Peripheral Monocytes | 0.026 |
The variability in the IC50 values for diclofenac across different studies highlights the importance of direct comparative assays to accurately determine the relative potency of this compound.
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the comparison of diclofenac and its metabolite.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of a compound against COX-1 and COX-2 is determined by measuring the production of prostaglandins, such as prostaglandin E2 (PGE2), in the presence of the test compound.
Detailed Method for Human Whole Blood Assay:
The human whole blood assay provides a physiologically relevant environment for assessing COX inhibition.
-
Blood Collection: Fresh blood is collected from healthy volunteers who have not taken any NSAIDs for a specified period.
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and thromboxane A2 (TXA2) production, a COX-1 dependent process.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle control are added.
-
The production of prostaglandin E2 (PGE2) is measured in the plasma using ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound, and the IC50 values are determined.
Conclusion
Based on the available, albeit limited, direct comparative data, this compound appears to be a substantially less potent inhibitor of cyclooxygenase activity than its parent drug, diclofenac. While it is considered an active metabolite, its contribution to the overall anti-inflammatory and analgesic effects of diclofenac is likely to be minor. The assertion that this compound may specifically block COX-2 activity warrants further investigation through direct comparative studies that evaluate its inhibitory profile against both COX-1 and COX-2 in parallel with diclofenac. Such studies are essential for a complete understanding of the pharmacological profile of diclofenac and its metabolites.
References
Safety Operating Guide
Navigating the Safe Disposal of 4'-Hydroxydiclofenac: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Hydroxydiclofenac, a metabolite of the widely used drug Diclofenac. Adherence to these guidelines is paramount to ensure compliance with regulations and to minimize environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed and can cause serious eye damage.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][3] The following protocol outlines the recommended best practices for its disposal:
-
Waste Characterization: The first step is to classify the waste. This compound, being a pharmaceutical-related compound, should be treated as a chemical waste. While specific hazardous waste classifications under the Resource Conservation and Recovery Act (RCRA) are not explicitly detailed for this compound in the provided documentation, it is prudent to manage it as a hazardous waste due to its known toxic properties.
-
Segregation of Waste: Do not mix this compound waste with other waste streams. Keep it in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with the name "this compound" and appropriate hazard symbols.
-
Disposal of Pure Compound and Concentrated Solutions:
-
Excess, expired, or unwanted this compound should be offered to a licensed hazardous material disposal company.[3]
-
Incineration in a facility equipped with an afterburner and a scrubber is a recommended method of disposal.[3] This ensures the complete destruction of the compound and minimizes the release of harmful substances.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.
-
Contaminated packaging and disposable labware must be disposed of in the same manner as the product itself.[3] These items should be collected in the designated hazardous waste container for this compound.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| CAS Number | 64118-84-9 | [1][3] |
| Molecular Formula | C14H11Cl2NO3 | [1][3] |
| Molecular Weight | 312.15 g/mol | [1] |
| UN Number | 2811 | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Experimental Protocols Cited:
The safety data sheets reviewed for this guidance do not cite specific experimental protocols for disposal. The recommended disposal methods are based on general principles of chemical waste management and regulatory requirements for toxic substances.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling 4'-Hydroxydiclofenac
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal plans for 4'-Hydroxydiclofenac, a metabolite of diclofenac. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary: this compound is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and potential respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][4] | Protects against splashes and airborne particles, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant protective gloves. | Prevents skin contact and irritation.[1][4] Gloves should comply with EU Directive 89/686/EEC and the EN 374 standard where applicable.[4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator, such as one with a type P2 (EN 143) cartridge, should be used when dust may be generated. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[1][2] |
Experimental Protocols
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[1] The recommended storage temperature is often -20°C.[1]
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the substance to enter drains or water courses.[1][4]
-
Absorb: For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment, typically by scrubbing with alcohol.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[1]
Visual Safety Workflows
The following diagrams illustrate the procedural steps for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
